molecular formula C8H13ClO2 B1313331 (S,E)-5-Chloro-2-isopropylpent-4-enoic acid CAS No. 324519-66-6

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Número de catálogo: B1313331
Número CAS: 324519-66-6
Peso molecular: 176.64 g/mol
Clave InChI: NOPVMHYFCPFLOH-MZTFZBDOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid ( 324519-66-6) is a chiral carboxylic acid of significant interest in organic synthesis and pharmaceutical development. This compound serves as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary researched application is in the synthetic pathway of Aliskiren, a renin inhibitor used in the treatment of hypertension . The compound features a defined stereocenter and a reactive chloroalkene moiety, making it a versatile building block for constructing more complex molecules with high stereochemical fidelity. The synthetic utility of this compound is demonstrated in enzymatic processes, where it can be produced via stereoselective hydrolysis of its corresponding racemic ester using enzymes such as esterases or lipases, ensuring high enantiomeric purity for advanced pharmaceutical applications . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. It must be handled by qualified professionals in a controlled laboratory setting. For detailed handling and storage information, please refer to the Safety Data Sheet.

Propiedades

IUPAC Name

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVMHYFCPFLOH-MZTFZBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467826
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-66-6
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of a Blockbuster Drug

In the landscape of pharmaceutical sciences, the narrative often centers on the final active pharmaceutical ingredient (API). However, the journey to a successful drug is paved with the discovery and meticulous optimization of key molecular intermediates. This guide delves into the history and technical evolution of one such critical component: (S,E)-5-Chloro-2-isopropylpent-4-enoic acid . This chiral molecule, while not a therapeutic agent itself, holds a place of distinction as an indispensable building block in the synthesis of Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The development of this intermediate is a compelling story of chemical ingenuity, driven by the need for stereochemical precision and industrial-scale efficiency. This document will trace the origins of this compound, from its conceptual necessity within the broader context of Aliskiren's development to the sophisticated synthetic and resolution strategies that define its modern production.

The Genesis: A Demand for Stereochemical Purity in Renin Inhibition

The quest for orally active renin inhibitors was a long and arduous one, spanning decades of research.[2][3] Renin, as the rate-limiting enzyme in the renin-angiotensin system (RAS), presented a prime target for antihypertensive therapy.[3][4] Early attempts were fraught with challenges, primarily related to the poor pharmacokinetic properties of peptide-based inhibitors. The breakthrough came with the structure-based design and discovery of Aliskiren by scientists at Ciba-Geigy (later Novartis) and Speedel.[4][5][6]

The intricate molecular architecture of Aliskiren, with its multiple stereocenters, demanded a synthetic strategy that could control chirality with high fidelity. A convergent synthesis approach was devised, wherein key chiral fragments would be synthesized independently and then coupled together.[7] It was within this strategic framework that the need for a precursor like this compound emerged. Its specific stereochemistry and functional handles were precisely what was required for the stereoselective construction of a significant portion of the Aliskiren backbone.[7]

The discovery of this intermediate was therefore not a serendipitous event, but rather a product of rational drug design and retrosynthetic analysis. Its history is inextricably linked to the history of Aliskiren itself.

Evolution of Synthetic Strategies: From Racemates to Resolutions

The industrial production of a chiral molecule like this compound necessitated a departure from classical, often inefficient, synthetic methods. The evolution of its synthesis is a testament to the advancements in asymmetric synthesis and biotransformations.

Early Approaches: The Challenges of Racemic Synthesis

Initial synthetic routes focused on the preparation of the racemic form of 5-chloro-2-isopropylpent-4-enoic acid and its esters. One of the early documented methods involved the alkylation of an ester enolate with 1,3-dichloro-1-propene.

A notable early method involved reacting methyl isopentanoate with 1,3-dichloro-1-propene in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[8] While this approach could generate the desired carbon skeleton, it presented significant challenges for large-scale production:

  • Extreme Reaction Conditions: The use of LDA required cryogenic temperatures (around -78°C) to control reactivity and side reactions.[8]

  • Stereoisomeric Mixtures: This method produced a mixture of E and Z isomers of the double bond, necessitating purification.[8]

  • Economic Viability: The high cost of reagents like n-butyllithium (for preparing LDA) and the energy-intensive cooling requirements made the process economically challenging for industrial applications.[8]

Another early approach involved the alkylation of diethyl isopropylmalonate with 1,3-dichloro-1-propene, followed by hydrolysis and decarboxylation.[8] While avoiding the extremely low temperatures of the LDA method, this route was multi-stepped and still resulted in a racemic product.

G cluster_early Early Racemic Synthesis cluster_malonate Malonic Ester Route A Methyl Isopentanoate D Racemic (E/Z)-5-chloro-2-isopropylpent-4-enoate A->D B 1,3-Dichloro-1-propene B->D C LDA, -78°C C->D Alkylation E Diethyl Isopropylmalonate H Alkylated Malonate E->H F 1,3-Dichloro-1-propene F->H G NaOEt G->H Alkylation J Racemic 5-chloro-2-isopropylpent-4-enoic acid H->J I Hydrolysis & Decarboxylation I->J

Figure 1: Early synthetic routes to racemic 5-chloro-2-isopropylpent-4-enoic acid.
The Leap Forward: Enzymatic Kinetic Resolution

The pivotal moment in the efficient synthesis of the desired (S)-enantiomer came with the application of enzymatic kinetic resolution. This strategy leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the production of this compound esters, the key was to find an enzyme that would selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.

Extensive screening identified enzymes from non-mammalian sources, particularly microbial lipases and esterases, as highly effective for this transformation.[1] A notable example is the use of whole cells of the yeast Rhodosporidium toruloides.[1]

Experimental Protocol: Enzymatic Kinetic Resolution of rac-Methyl 5-chloro-2-isopropylpent-4-enoate

  • Biocatalyst Preparation: Frozen cells of Rhodosporidium toruloides are suspended in a reaction buffer (e.g., Tris-HCl, 0.1 M, pH 8.0).[1]

  • Reaction Setup: The racemic methyl ester of 5-chloro-2-isopropylpent-4-enoic acid is added to the cell suspension. The concentration of the substrate and the cell loading are critical parameters to optimize for reaction efficiency and yield.[1]

  • pH Control: The hydrolysis of the (R)-ester releases a carboxylic acid, which lowers the pH of the reaction mixture. To maintain optimal enzyme activity, the pH is continuously monitored and maintained at a constant value (e.g., pH 8.0) by the controlled addition of an aqueous base, such as sodium hydroxide (1 M).[1]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining (S)-ester. The reaction is typically quenched before it reaches 50% conversion to ensure high enantiomeric purity of the unreacted ester.

  • Workup and Isolation: Once the desired enantiomeric excess is achieved, the reaction mixture is worked up. This typically involves separating the biocatalyst by filtration or centrifugation, followed by extraction of the (S)-ester with an organic solvent. The hydrolyzed (R)-acid remains in the aqueous phase as its salt.

This bioresolution process proved to be a game-changer, offering a more sustainable and efficient route to the enantiopure intermediate compared to classical resolution methods involving diastereomeric salt formation.[1]

G cluster_products Separation rac_ester Racemic (R/S)-Ester s_ester (S)-Ester (Enantiomerically Enriched) rac_ester->s_ester (S)-enantiomer unreacted r_acid (R)-Acid rac_ester->r_acid (R)-enantiomer hydrolyzed enzyme Lipase/Esterase (e.g., Rhodosporidium toruloides) enzyme->rac_ester h2o H₂O h2o->rac_ester

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic ester.
Parameter Example Condition 1 [1]Example Condition 2 [1]
Biocatalyst Rhodosporidium toruloides CMC103105Rhodosporidium toruloides CMC3105
Substrate Conc. 8 g/L15 g/L
Cell Loading 5% w/v15% w/v
Reaction Time 24 hours18 hours
Enantiomeric Excess (ee) >99%>99%
Calculated E value 41.323

Table 1: Comparison of reaction conditions for the enzymatic resolution of rac-methyl 5-chloro-2-isopropylpent-4-enoate.

Conclusion: An Enduring Legacy in Pharmaceutical Synthesis

The story of this compound is a microcosm of modern pharmaceutical development. Its discovery was not an isolated event but a targeted solution to a complex synthetic challenge posed by the development of Aliskiren. The evolution of its synthesis, from challenging racemic methods to elegant and efficient enzymatic resolutions, highlights the critical role of process chemistry in making life-saving medicines accessible. This chiral building block, though unseen by patients, remains a cornerstone in the production of a vital antihypertensive drug, its history a valuable lesson in the synergy between medicinal chemistry and process optimization.

References

  • CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
  • US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
  • CA2507944C - Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof.
  • Jensen, C., Herold, P., & Brunner, H. R. (2008). Aliskiren: the first renin inhibitor for clinical treatment. Nature reviews. Drug discovery, 7(5), 399–410. [Link]

  • Maibaum, J., et al. (2007). Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets. Journal of medicinal chemistry, 50(20), 4832–4844. [Link]

  • Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and biophysical research communications, 308(4), 698–705. [Link]

  • Aliskiren. (2016). New Drug Approvals. [Link]

  • Brown, M. J. (2008). Aliskiren. Circulation, 118(7), 773–784. [Link]

  • Gheno, F., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. European journal of medicinal chemistry, 193, 112198. [Link]

  • Aliskiren. Wikipedia. [Link]

  • WSJ tells aliskiren story. (2007). Medscape. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Key Aliskiren Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aliskiren: The First-in-Class Direct Renin Inhibitor

Aliskiren (Tekturna®) represents a significant milestone in cardiovascular medicine as the first orally active, non-peptide inhibitor of the enzyme renin. Renin plays a pivotal role at the apex of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By directly inhibiting renin, Aliskiren effectively blocks the entire downstream cascade, offering a distinct therapeutic mechanism compared to other antihypertensive agents like ACE inhibitors or angiotensin II receptor blockers. The development of a non-peptide inhibitor with favorable pharmacokinetic properties was a long-standing challenge in medicinal chemistry, and the successful synthesis of Aliskiren marked a triumph of structure-based drug design and innovative synthetic chemistry.

The Importance of Stereochemistry in Aliskiren's Activity

The molecular structure of Aliskiren is characterized by a flexible octanamide backbone featuring four stereogenic centers. The specific stereoisomer, (2S,4S,5S,7S), is crucial for its potent and selective binding to the active site of renin. Any deviation from this precise three-dimensional arrangement leads to a dramatic loss of biological activity. This stereochemical complexity presents a formidable challenge for synthetic chemists. The synthesis must not only construct the carbon skeleton and introduce the necessary functional groups but also meticulously control the absolute configuration at each of the four chiral centers. This necessity for high stereopurity dictates the choice of synthetic strategy, favoring approaches that allow for precise and predictable stereocontrol.

Overview of Convergent Synthetic Strategies

Given the structural complexity of Aliskiren, a convergent synthetic approach is overwhelmingly favored, particularly for large-scale production. In a convergent synthesis, complex fragments of the target molecule are prepared separately and then coupled together in the later stages. This strategy offers several advantages over a linear synthesis, including higher overall yields, greater flexibility, and easier purification of intermediates.

The most prominent and industrially applied convergent syntheses of Aliskiren typically involve the preparation of three key fragments, which are then strategically assembled. This guide will provide an in-depth examination of the synthesis of these crucial building blocks.

G cluster_Fragments Key Synthetic Fragments Fragment_A Fragment A Aromatic Side-Chain Lactone_Intermediate γ-Lactone Intermediate Fragment_A->Lactone_Intermediate Grignard Coupling Fragment_B Fragment B Chiral Backbone Fragment_B->Lactone_Intermediate Fragment_C Fragment C Amide Side-Chain Aliskiren Aliskiren Fragment_C->Aliskiren Lactone_Intermediate->Aliskiren Aminolysis & Reduction

Caption: Convergent synthesis strategy for Aliskiren.

Synthesis of the Aromatic Side-Chain: 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene (Fragment A)

Retrosynthetic Analysis and Strategic Considerations

Fragment A is the aromatic portion of Aliskiren, containing one of the key stereocenters. The retrosynthetic analysis reveals that this fragment can be constructed from readily available starting materials such as vanillin or a related derivative. The synthesis must strategically introduce the 3-methoxypropoxy group and build the chiral alkyl side-chain.

G Fragment_A Alcohol_Precursor Alcohol_Precursor Fragment_A->Alcohol_Precursor Bromination , shape=none, image= , shape=none, image= https Aromatic_Aldehyde Vanillin_Derivative Aromatic_Aldehyde->Vanillin_Derivative Etherification Chiral_Acid Chiral_Acid Alcohol_Precursor->Chiral_Acid Reduction Chiral_Acid->Aromatic_Aldehyde Asymmetric Alkylation (e.g., Evans Auxiliary)

Caption: Retrosynthetic analysis of Fragment A.

Detailed Experimental Protocol

The following multi-step protocol outlines a common and efficient synthesis of Fragment A.

The synthesis begins with the protection of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde with a 3-methoxypropyl group.

  • Reaction:

    • To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as DMF or acetone, add a base (e.g., K₂CO₃).

    • Add 1-bromo-3-methoxypropane dropwise and heat the mixture to drive the reaction to completion.

  • Work-up and Purification:

    • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde, is typically purified by distillation or chromatography.

This crucial step establishes the stereocenter in the side chain. An Evans oxazolidinone chiral auxiliary is acylated with isovaleryl chloride, and the resulting imide is deprotonated to form a chiral enolate, which then reacts with the aromatic aldehyde from the previous step.

  • Acylation of Chiral Auxiliary:

    • To a solution of (S)-4-benzyloxazolidin-2-one in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • Add isovaleryl chloride and allow the reaction to warm to room temperature.

  • Diastereoselective Alkylation:

    • The resulting N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

    • A base such as lithium hexamethyldisilazide (LiHMDS) is added to form the Z-enolate.

    • The aldehyde from Step 1 is then added to the enolate solution.

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereomeric products are separated by column chromatography.

The chiral auxiliary is cleaved, and the resulting carboxylic acid is reduced to the corresponding alcohol.

  • Auxiliary Cleavage:

    • The purified product from the previous step is dissolved in a mixture of THF and water.

    • Lithium hydroxide and hydrogen peroxide are added to cleave the auxiliary.

  • Reduction to Alcohol:

    • The resulting chiral carboxylic acid is reduced to the primary alcohol using a reducing agent such as LiAlH₄ or NaBH₄/I₂.

  • Work-up and Purification:

    • Standard aqueous work-up followed by extraction and purification by chromatography yields the enantiomerically pure alcohol, (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutan-1-ol.

The final step is the conversion of the primary alcohol to the corresponding bromide, which is then ready for the Grignard coupling.

  • Reaction:

    • The alcohol is dissolved in a suitable solvent like dichloromethane.

    • A brominating agent such as PPh₃/NBS or CBr₄/PPh₃ is added.

  • Work-up and Purification:

    • The reaction mixture is filtered, and the filtrate is concentrated.

    • Purification by column chromatography affords the final Fragment A.

Characterization Data Summary for Fragment A
PropertyValueReference
Molecular Formula C₁₇H₂₇BrO₃
Molecular Weight 359.3 g/mol
Appearance White Solid
Melting Point 52-53 °C
¹H NMR (CDCl₃) [Spectroscopic data to be added]
¹³C NMR (CDCl₃) [Spectroscopic data to be added]
MS (ESI) [Spectroscopic data to be added]

Synthesis of the Chiral Backbone: (2S,4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide (Fragment B)

Retrosynthetic Analysis and Stereocontrol

Fragment B is a five-carbon chain containing a stereocenter at the C2 position. The synthesis of this fragment with high enantiopurity is critical. One effective strategy involves the diastereoselective alkylation of a chiral auxiliary, similar to the approach for Fragment A.

Detailed Experimental Protocol

This intermediate can be prepared and resolved to obtain the desired (S)-enantiomer.

  • Reaction:

    • Dimethyl 2-isopropylmalonate is reacted with trans-1,3-dichloropropene to yield (E)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate.

    • This is then converted to the racemic methyl ester, which can be resolved enzymatically or by classical resolution with a chiral amine.

  • Purification:

    • The enantiomerically enriched ester is purified by distillation.

The ester is then converted to the corresponding N,N-dimethylamide.

  • Reaction:

    • The methyl ester is hydrolyzed to the carboxylic acid using a base like NaOH or LiOH.

    • The resulting acid is then activated (e.g., by conversion to the acid chloride with oxalyl chloride or thionyl chloride) and reacted with dimethylamine.

  • Work-up and Purification:

    • The reaction is worked up by extraction, and the final product, Fragment B, is purified by distillation or chromatography.

Characterization Data Summary for Fragment B
PropertyValueReference
Molecular Formula C₁₀H₁₈ClNO
Molecular Weight 203.71 g/mol
Appearance [Data to be added]
Boiling Point [Data to be added]
¹H NMR (CDCl₃) [Spectroscopic data to be added]
¹³C NMR (CDCl₃) [Spectroscopic data to be added]
MS (ESI) [Spectroscopic data to be added]

Convergent Coupling and Formation of the γ-Lactone Intermediate

The Grignard Coupling Strategy

The core of the Aliskiren molecule is assembled by coupling Fragment A and Fragment B. This is typically achieved via a Grignard reaction, where the bromide of Fragment A is converted into a Grignard reagent and then reacted with the amide of Fragment B.

G Fragment_A_Br Fragment A (Bromide) Grignard_Reagent Grignard Reagent of A Fragment_A_Br->Grignard_Reagent Mg, THF Fragment_B_Amide Fragment B (Amide) Coupled_Product Coupled Alkene Fragment_B_Amide->Coupled_Product Grignard_Reagent->Coupled_Product + Fragment B Lactone_Intermediate γ-Lactone Intermediate Coupled_Product->Lactone_Intermediate Halolactonization

Caption: Workflow for the convergent coupling and lactonization.

Detailed Experimental Protocol for Grignard Coupling
  • Grignard Reagent Formation:

    • Magnesium turnings are activated in anhydrous THF.

    • A solution of Fragment A bromide in THF is added slowly to initiate the formation of the Grignard reagent.

  • Coupling Reaction:

    • The solution of Fragment B amide is added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

    • The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification:

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude coupled product is often used directly in the next step.

Halolactonization: Mechanism and Diastereoselectivity

The coupled alkene is then subjected to a halolactonization reaction to form the key γ-lactone intermediate. This reaction proceeds via a halonium ion intermediate, and the subsequent intramolecular cyclization occurs with high diastereoselectivity, controlled by the existing stereocenters.

Detailed Experimental Protocol for Halolactonization
  • Reaction:

    • The crude coupled product is dissolved in a suitable solvent system, such as a mixture of THF and water.

    • A halogen source, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature (e.g., 5 °C).

  • Work-up and Purification:

    • The reaction is quenched with a reducing agent like sodium bisulfite.

    • The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting γ-lactone intermediate is purified by column chromatography.

Characterization Data of the Lactone Intermediate
PropertyValueReference
Molecular Formula C₂₇H₄₃BrO₅
Molecular Weight 527.53 g/mol
Appearance [Data to be added]
Melting Point [Data to be added]
¹H NMR (CDCl₃) [Spectroscopic data to be added]
¹³C NMR (CDCl₃) [Spectroscopic data to be added]
MS (ESI) [Spectroscopic data to be added]

Synthesis of the Amide Side-Chain: 3-amino-2,2-dimethylpropionamide (Fragment C)

Common Synthetic Routes

This small, achiral fragment is prepared separately. A common industrial synthesis starts from cyanoacetic acid derivatives.

Detailed Experimental Protocol
  • Methylation:

    • A cyanoacetic acid ester is dimethylated using a methylating agent like dimethyl sulfate in the presence of a base.

  • Ammonolysis:

    • The resulting dimethylated ester is treated with ammonia in methanol to form the corresponding amide.

  • Reduction:

    • The cyano group is then reduced to the primary amine using a reducing agent like Raney Nickel under a hydrogen atmosphere.

  • Purification:

    • The final product is purified by distillation or crystallization.

Final Assembly of Aliskiren

The final steps of the synthesis involve the coupling of the γ-lactone intermediate with Fragment C and subsequent functional group manipulations.

  • Azide Formation: The bromo-lactone is converted to an azido-lactone via substitution with sodium azide.

  • Lactone Opening: The azido-lactone is then opened by aminolysis with 3-amino-2,2-dimethylpropionamide (Fragment C), often in the presence of a catalyst like 2-hydroxypyridine.

  • Reduction: The azide group is reduced to the primary amine, typically by catalytic hydrogenation (e.g., H₂/Pd-C). This final reduction step yields Aliskiren.

  • Purification and Salt Formation: The crude Aliskiren is purified by chromatography or crystallization. It is often converted to its hemifumarate salt for improved stability and solubility.

Conclusion: Key Learnings and Future Perspectives

The synthesis of Aliskiren is a testament to the power of modern organic chemistry. The convergent approach, coupled with the strategic use of chiral auxiliaries and stereoselective reactions, allows for the efficient and scalable production of this complex and life-saving medication. The choice of key intermediates is crucial, and their syntheses must be robust, high-yielding, and amenable to industrial production. Future research in this area may focus on developing even more efficient and greener synthetic routes, potentially utilizing novel catalytic methods to further streamline the synthesis and reduce its environmental impact.

References

  • ALISKIREN - API SYNTHESIS INTERNATIONAL. (2016, January 18). Retrieved from [Link]

  • Aliskiren - New Drug Approvals. (2016, January 18). Retrieved from [Link]

  • WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents.
  • Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016, September 27). Retrieved from [Link]

  • Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010, April 16). Retrieved from [Link]

  • WO2012052829A1 - Synthesis of aliskiren - Google Patents.
  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (n.d.).
  • A New Synthetic Route Towards Aliskiren Intermediates - ResearchGate. (n.d.). Retrieved from [Link]

  • The Development of a Complementary Pathway for the Synthesis of Aliskiren - PubMed. (n.d.). Retrieved from [Link]

  • Aliskiren - New Drug Approvals. (2016, January 18). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

The Core Mechanism of Direct Renin Inhibition: A Technical Guide to Aliskiren

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal pathophysiology, making it a prime target for therapeutic intervention. While angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) have been mainstays of RAAS blockade, they act downstream, leading to a compensatory rise in plasma renin activity (PRA). Direct renin inhibitors (DRIs), exemplified by Aliskiren, represent a mechanistically distinct class of antihypertensives that target the RAAS at its origin.[1][2][3] This guide provides an in-depth technical analysis of the mechanism of action of Aliskiren, its pharmacological consequences, and the experimental methodologies used to validate its activity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique therapeutic approach.

The Renin-Angiotensin-Aldosterone System: The Point of Activation

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[2][4] The system is initiated by the release of the aspartic protease renin from the juxtaglomerular cells of the kidney in response to hypotension, sympathetic stimulation, or reduced sodium delivery to the distal tubule.

Renin's sole physiological function is to cleave its only known substrate, angiotensinogen (a globulin produced by the liver), to form the inactive decapeptide, angiotensin I (Ang I).[5][6] This conversion is the first and rate-limiting step of the entire cascade.[1][7] Ang I is subsequently converted to the potent octapeptide vasoconstrictor, angiotensin II (Ang II), primarily by the angiotensin-converting enzyme (ACE).[4][6] Ang II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[5][6] This entire pathway is subject to a negative feedback loop, where Ang II inhibits further renin release.[7]

Blockade of this system is a proven strategy for managing hypertension and related organ damage.[2] However, downstream inhibitors like ACEIs and ARBs interrupt the negative feedback loop, leading to a significant compensatory increase in renin concentration and activity, which may potentially overcome the blockade via ACE-independent pathways.[1][4][8]

Aliskiren: A Potent, Non-Peptide Direct Renin Inhibitor

Aliskiren is the first orally active, non-peptide, low-molecular-weight direct renin inhibitor approved for clinical use.[1][2][3] Its development was the culmination of decades of research aimed at targeting the RAAS at its rate-limiting step.[1]

Molecular Mechanism of Inhibition

Aliskiren functions as a potent and highly specific competitive inhibitor of human renin.[5][9] It binds with high affinity to the active site of the renin molecule, specifically within the S1/S3 pocket, which is crucial for substrate binding.[5][7] By occupying this catalytic site, Aliskiren physically prevents renin from binding to and cleaving angiotensinogen.[5][6] This direct blockade at the origin of the RAAS cascade effectively prevents the formation of Ang I and, consequently, all downstream effectors, including Ang II and aldosterone.[6][8][10]

This upstream point of intervention is a key differentiator from other RAAS inhibitors.[6] While ACEIs and ARBs also lower Ang II levels, they lead to a reactive surge in both plasma renin concentration (PRC) and plasma renin activity (PRA).[1][7] In contrast, Aliskiren, despite also causing a compensatory rise in PRC due to the interruption of the negative feedback loop, uniquely leads to a profound and dose-dependent decrease in PRA.[1][8][11]

RAAS_Inhibition cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Aldosterone Aldosterone Secretion Ang_II->Aldosterone Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction BP_Increase Blood Pressure Increase Aldosterone->BP_Increase Vasoconstriction->BP_Increase Renin Renin Aliskiren Aliskiren Aliskiren->Renin Inhibition ACE ACE

Caption: The Renin-Angiotensin-Aldosterone System and the site of Aliskiren's inhibitory action.

Binding Kinetics and Potency

Aliskiren exhibits high potency and specificity for human renin, with a half-maximal inhibitory concentration (IC50) reported to be approximately 0.6 nmol/L.[7][9][12] Its inhibitory constant (Ki) as a competitive inhibitor is around 0.18 nmol/L.[13] Surface plasmon resonance studies have determined the dissociation constants (KD) for Aliskiren from renin and prorenin bound to the (pro)renin receptor to be 0.46 nmol/L and 0.25 nmol/L, respectively, indicating a very high binding affinity and a slow dissociation rate.[13] This contributes to its long duration of action, which persists for over 24 hours.[14][15]

ParameterValueSource
IC50 0.6 nmol/L[7][9][12]
Ki 0.14 - 0.18 nmol/L[13]
KD (from receptor-bound renin) 0.46 nmol/L[13]
Oral Bioavailability ~2.6%[16][17]
Plasma Half-life (t½) ~24 - 40 hours[1][2]
Time to Peak Plasma Conc. 1 - 3 hours[16][17]
Plasma Protein Binding ~47 - 51%[16][17]

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of Aliskiren.

Experimental Validation of Renin Inhibition

The characterization of renin inhibitors like Aliskiren relies on robust biochemical and cell-based assays. A primary methodology is the in vitro renin activity assay, which directly measures the enzymatic conversion of angiotensinogen to Angiotensin I.

Protocol: Fluorogenic Renin Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay for determining the IC50 of a test compound like Aliskiren. This method is preferred for its high sensitivity and suitability for high-throughput screening.[18]

Objective: To determine the concentration of Aliskiren required to inhibit 50% of purified human renin activity.

Materials:

  • Purified, activated human renin[19]

  • Fluorogenic renin FRET substrate[18][19]

  • Assay Buffer (e.g., Tris buffer with stabilizers)[19]

  • Aliskiren Hydrochloride (as a positive control inhibitor)[19]

  • Test compounds

  • Black, flat-bottom 96-well microplate[19]

  • Fluorescence microplate reader (Ex/Em = 540/590 nm or as specified by substrate manufacturer)[18]

  • DMSO for compound dilution

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of Aliskiren (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the Aliskiren stock in Assay Buffer to create a range of concentrations (e.g., 100 µM down to 0.01 nM). The final DMSO concentration in the well should be kept constant and low (<1%).

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted Aliskiren or test compound to the appropriate wells. For control wells, add 10 µL of Assay Buffer with DMSO (vehicle control) or a known concentration of Aliskiren (positive control).

    • Add 20 µL of purified renin solution (pre-diluted in Assay Buffer) to all wells except the "blank" control. Add 20 µL of Assay Buffer to the blank wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic renin substrate to all wells.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes (Ex/Em = 540/590 nm).

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the "blank" (no enzyme) control from all other rates.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of a renin inhibitor using a FRET assay.

Pharmacological Consequences and Clinical Significance

The direct inhibition of renin by Aliskiren translates into a distinct pharmacological profile with significant clinical implications.

  • Comprehensive RAAS Blockade: By targeting the rate-limiting step, Aliskiren reduces the levels of both Ang I and Ang II.[8][11][20] This comprehensive suppression contrasts with ACE inhibitors, under which Ang I levels rise and can be shunted through ACE-independent pathways to form Ang II, a phenomenon known as "ACE escape".[1][4]

  • Blood Pressure Reduction: Clinical trials have consistently demonstrated that Aliskiren effectively lowers blood pressure in patients with hypertension, with an efficacy comparable to that of standard doses of ACE inhibitors, ARBs, and other major antihypertensive drug classes.[7][12][21] A meta-analysis showed that Aliskiren 300 mg reduces systolic blood pressure by approximately 8 mmHg and diastolic blood pressure by 5 mmHg compared to placebo.[22]

  • End-Organ Protection: Beyond blood pressure control, blockade of the RAAS is known to confer protection to target organs like the kidneys and heart.[1][20] Studies have shown that Aliskiren can reduce albuminuria in patients with diabetic nephropathy, an effect that may be independent of its blood pressure-lowering capabilities.[14][20]

  • Combination Therapy: Aliskiren has been studied in combination with other antihypertensive agents, including hydrochlorothiazide (HCTZ), amlodipine, and ARBs like valsartan.[7][21] Such combinations often provide superior blood pressure-lowering efficacy compared to monotherapy components.[21] However, combining Aliskiren with an ACE inhibitor or an ARB is not recommended in patients with diabetes and renal impairment due to an increased risk of adverse events without clear additional benefits.[15]

Conclusion

Aliskiren represents a mechanistically novel approach to the inhibition of the renin-angiotensin-aldosterone system. Its action as a direct, potent, and specific competitive inhibitor of renin allows it to block the RAAS cascade at its origin and rate-limiting step. This mechanism prevents the compensatory rise in plasma renin activity seen with other RAAS-blocking agents and provides effective, long-lasting blood pressure control. The validation of its inhibitory activity through robust biochemical assays underpins its clinical application. For drug development professionals and researchers, understanding this core mechanism is essential for contextualizing its therapeutic role and exploring future innovations in RAAS modulation.

References

  • Aliskiren - PMC - NIH. National Institutes of Health. [Link]

  • Aliskiren - Wikipedia. Wikipedia. [Link]

  • Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC. National Center for Biotechnology Information. [Link]

  • Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. National Institutes of Health. [Link]

  • Renin Inhibition with Aliskiren: A Decade of Clinical Experience. MDPI. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of aliskiren. PubMed. [Link]

  • Aliskiren | Circulation. AHA/ASA Journals. [Link]

  • Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC. National Institutes of Health. [Link]

  • What is the mechanism of Aliskiren Fumarate? Patsnap Synapse. [Link]

  • Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview. PubMed. [Link]

  • Mechanisms of action of Aliskiren | Download Scientific Diagram. ResearchGate. [Link]

  • Inhibition of the renin angiotensin aldosterone system: focus on aliskiren. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. [Link]

  • Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. PubMed. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Ovid. [Link]

  • Aliskiren - Clinical Benefits in the Management of Hypertension. ECR Journal. [Link]

  • Antihypertensive Drugs: Direct Renin Inhibitors. JoVE. [Link]

  • Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. ResearchGate. [Link]

  • Renin Assay Kit Renin 80211. BPS Bioscience. [Link]

  • Blood pressure lowering efficacy of aliskiren. Cochrane. [Link]

  • Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. National Institutes of Health. [Link]

  • Renin inhibition with aliskiren. PubMed. [Link]

Sources

The Art of Asymmetry: A Technical Guide to the Stereoselective Synthesis of Substituted Pentenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pentenoic acids and their derivatives are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. The precise control of stereochemistry within these molecules is often paramount to their desired function. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted pentenoic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies and practical applications of chiral auxiliary-mediated syntheses, organocatalytic methods, transition-metal catalysis, and enzymatic resolutions. Each section is underpinned by field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of Chiral Pentenoic Acids

The pentenoic acid scaffold, a five-carbon carboxylic acid containing at least one carbon-carbon double bond, is a versatile building block in organic synthesis. When substituted, particularly at positions alpha, gamma, or delta to the carboxyl group, the potential for stereoisomerism arises. The specific three-dimensional arrangement of these substituents can profoundly influence the biological activity of the resulting molecule. Consequently, the development of synthetic methodologies that afford precise control over the formation of stereocenters is a critical endeavor in modern medicinal and process chemistry. This guide will explore the leading contemporary strategies to achieve this control, providing both the theoretical foundation and practical guidance for their implementation.

Diastereoselective Control: The Chiral Auxiliary Approach

One of the most robust and well-established methods for introducing chirality is through the temporary incorporation of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding an enantiomerically enriched product.

The Evans Asymmetric Alkylation: A Cornerstone of Stereoselective Synthesis

The Evans oxazolidinone auxiliaries are among the most powerful and widely used chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[1][2][3] The underlying principle of this methodology is the formation of a conformationally rigid enolate, which presents one face for electrophilic attack, leading to high levels of diastereoselectivity.[1][4][5][6]

Mechanism of Stereodirection:

The process begins with the acylation of the chiral oxazolidinone auxiliary. Subsequent deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate.[4] The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a predictable configuration.

Diagram: Mechanism of Evans Asymmetric Alkylation

Caption: Workflow for Evans Asymmetric Alkylation.

Experimental Protocol: Synthesis of (S)-2-Methyl-4-pentenoic Acid [7][8][9]

  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and the product, N-propionyl-(R)-4-benzyl-2-oxazolidinone, is extracted with ethyl acetate.

  • Alkylation: The purified N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.

  • Purification: The diastereomeric products are separated by column chromatography on silica gel. The major diastereomer is typically obtained with a diastereomeric ratio of >98:2.

  • Auxiliary Cleavage: The major diastereomer (1.0 equiv) is dissolved in a mixture of THF and water (3:1) at 0 °C. Hydrogen peroxide (30% aqueous solution, 4.0 equiv) is added, followed by lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified with HCl and the desired (S)-2-methyl-4-pentenoic acid is extracted with ethyl acetate.

Step Product Typical Yield Diastereomeric Ratio (d.r.)
AcylationN-propionyl-(R)-4-benzyl-2-oxazolidinone>95%N/A
Alkylation(2'S,4R)- and (2'R,4R)-N-(2-methyl-4-pentenoyl)-4-benzyl-2-oxazolidinone85-95%>98:2
Cleavage(S)-2-Methyl-4-pentenoic acid>90%>99% ee

The Rise of Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. Small, chiral organic molecules are used to catalyze stereoselective transformations, often with high efficiency and enantioselectivity.

Asymmetric Michael Addition: Constructing Chiral Pentenoate Precursors

The asymmetric Michael addition is a cornerstone of organocatalysis and a highly effective method for the synthesis of precursors to substituted pentenoic acids.[2][10] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene.

Mechanism of Activation:

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea moiety, are particularly effective.[11][12] The basic amine of the catalyst deprotonates the nucleophile (e.g., a malonate ester), while the thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding.[13][14][15][16] This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.

Diagram: Organocatalytic Asymmetric Michael Addition

Michael_Addition Catalyst Bifunctional Catalyst (Thiourea-Amine) TransitionState { Chiral Transition State | {H-Bonding & Deprotonation}} Catalyst:f0->TransitionState Activates both reactants Nucleophile Nucleophile (e.g., Malonate) Nucleophile:f0->TransitionState Electrophile Electrophile (e.g., Nitroalkene) Electrophile:f0->TransitionState Product Michael Adduct (Pentenoic Acid Precursor) TransitionState->Product Stereoselective C-C bond formation

Caption: Dual activation in organocatalytic Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Nitroalkene [17][18]

  • Reaction Setup: To a solution of the nitroalkene (1.0 equiv) and diethyl malonate (1.5 equiv) in toluene (0.2 M) at room temperature is added the chiral thiourea-cinchona alkaloid catalyst (0.05 equiv).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the chiral Michael adduct. The resulting γ-nitro ester can be further elaborated to the corresponding pentenoic acid through reduction of the nitro group and hydrolysis of the esters.

Substrate Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
β-Nitrostyrene59598
(E)-1-Nitro-3-phenylprop-1-ene59296

Precision and Power: Transition-Metal Catalysis

Transition-metal catalysis offers an exceptionally powerful and versatile toolkit for asymmetric synthesis. Chiral ligands coordinated to a metal center create a chiral environment that can induce high levels of stereoselectivity in a wide range of transformations.

Asymmetric Hydrogenation: Direct Stereoselective Reduction

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds.[19] Chiral rhodium and ruthenium complexes, particularly those bearing atropisomeric bisphosphine ligands like BINAP, are highly effective for the enantioselective reduction of prochiral olefins.[20][21][22][23]

Catalytic Cycle:

The catalytic cycle typically involves the coordination of the olefin to the chiral metal complex, followed by oxidative addition of hydrogen. Subsequent migratory insertion of the olefin into a metal-hydride bond and reductive elimination of the product regenerates the active catalyst. The chiral ligand environment dictates the facial selectivity of the olefin coordination and subsequent hydride transfer, leading to the formation of a single enantiomer of the product.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

Asymmetric_Hydrogenation Catalyst [Rh(L)]⁺ Substrate_Complex [Rh(L)(Olefin)]⁺ Catalyst->Substrate_Complex + Olefin H2_Adduct [Rh(H)₂(L)(Olefin)]⁺ Substrate_Complex->H2_Adduct + H₂ Alkyl_Hydride [Rh(H)(L)(Alkyl)]⁺ H2_Adduct->Alkyl_Hydride Migratory Insertion Product_Complex [Rh(L*)(Product)]⁺ Alkyl_Hydride->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of an α,β-Unsaturated Ester [19]

  • Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%) are dissolved in dry, degassed methanol. The solution is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation: The α,β-unsaturated ester (1.0 equiv) is added to the catalyst solution. The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 10 atm.

  • Reaction and Workup: The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched saturated ester, which can be hydrolyzed to the corresponding pentenoic acid.

Substrate Catalyst Pressure (atm) Yield (%) Enantiomeric Excess (ee, %)
Methyl (E)-2-methyl-2-pentenoate[Rh((R)-BINAP)]BF₄10>9998
Ethyl (E)-3-phenyl-2-pentenoate[RuCl₂((S)-BINAP)]509596

The Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymes are highly efficient and selective catalysts that can be employed for the stereoselective synthesis of chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and alcohols.

Lipase-Catalyzed Resolution of Racemic Pentenoic Acids

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic mixture with an enzyme. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Phenylpentanoic Acid [24]

  • Esterification: Racemic 3-phenylpentanoic acid is converted to its corresponding ethyl ester.

  • Enzymatic Hydrolysis: The racemic ethyl 3-phenylpentanoate (1.0 equiv) is suspended in a phosphate buffer (pH 7.0). Pseudomonas cepacia lipase (lipase PS) is added, and the mixture is stirred at room temperature.

  • Monitoring and Workup: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The reaction is then stopped, and the unreacted (R)-ethyl 3-phenylpentanoate and the (S)-3-phenylpentanoic acid are separated by extraction. The ester can be subsequently hydrolyzed to the (R)-acid.

Enzyme Conversion (%) ee (Acid) ee (Ester)
Pseudomonas cepacia Lipase~50>98% (S)>98% (R)

Conclusion and Future Outlook

The stereoselective synthesis of substituted pentenoic acids is a well-developed field with a diverse array of powerful methodologies. The choice of strategy—be it the reliable diastereocontrol of chiral auxiliaries, the metal-free elegance of organocatalysis, the sheer efficiency of transition-metal catalysis, or the green precision of biocatalysis—will ultimately depend on the specific target molecule, desired scale, and available resources.

Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of substrate scope, and the application of these methods to the synthesis of increasingly complex and biologically important molecules. The continued synergy between mechanistic understanding and practical application will undoubtedly pave the way for new and innovative solutions to the challenges of asymmetric synthesis.

References

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]

  • Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. J. Am. Chem. Soc.2003 , 125 (42), 12672–12673. [Link]

  • Schreiner, P. R. Metal-Free Organocatalysis Through Hydrogen Bonding. Chem. Soc. Rev.2003 , 32, 289-296. [Link]

  • Singleton, D. A. Transition State Analysis of an Enantioselective Michael Addition by a Bifunctional Thiourea Organocatalyst. Org. Biomol. Chem.2011 , 9, 3943-3950. [Link]

  • Gotor, V.; Alfonso, I.; Garcia-Urdiales, E. Asymmetric Organic Synthesis with Enzymes. Wiley-VCH, 2008 . [Link]

  • Pápai, I.; Paton, R. S.; Vankó, G. The Mechanism of the Organocatalytic Michael Addition: A Combined Experimental and Computational Study. Chemistry – A European Journal2007 , 13, 6185-6192. [Link]

  • Jacobsen, E. N.; MacMillan, D. W. C. Organocatalysis. Springer, 2010 . [Link]

  • Allen, J. V.; Williams, J. M. J. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry2011 , 22 (20-22), 1928-1935. [Link]

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994 . [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Grubbs, R. H. Handbook of Metathesis, 3 Volume Set. Wiley-VCH, 2015 . [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Faber, K. Biotransformations in Organic Chemistry. Springer, 2011 . [Link]

  • Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984 ; Vol. 3, pp 111–212. [Link]

  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

  • Ortiz, A.; Sansinenea, E. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Sulfur Chem.2007 , 28 (1), 109-147. [Link]

  • Bae, H. Y., et al. Organocatalytic Enantioselective Michael-Addition of Malonic Acid Half-Thioesters to β-Nitroolefins: From Mimicry of Polyketide Synthases to Scalable Synthesis of γ-Amino Acids. Adv. Synth. Catal.2011 , 353, 3196-3202. [Link]

  • Terada, M.; Ube, H.; Yagura, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by a Chiral Bifunctional Organocatalyst. Angew. Chem. Int. Ed.2006 , 45, 2260-2263. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Kim, B. M.; Williams, S. F.; Masamune, S. The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991 ; Vol. 2, pp 239–275. [Link]

  • Alemán, J.; Parra, A.; Marzo, L.; Álvarez-Rúa, C. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules2021 , 26 (22), 6891. [Link]

  • Genet, J. P. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2012 , 41, 6274-6304. [Link]

  • Gotor-Fernández, V.; Busto, E.; Gotor, V. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts2021 , 11 (1), 53. [Link]

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

  • Crimmins, M. T. New Developments in the Asymmetric Aldol Addition. Acc. Chem. Res.1998 , 31 (3), 117–126. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012 . [Link]

  • Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angew. Chem. Int. Ed.2004 , 43, 1566-1568. [Link]

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]

  • Urabe, H.; Sato, F. Chiral Phosphoric Acid-Catalyzed Regioselective Synthesis of Spiro Aminals with Quaternary Stereocenters. Tetrahedron Lett.2021 , 73, 153026. [Link]

  • Wang, J. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides. Angew. Chem. Int. Ed.2021 , 60, 12937-12941. [Link]

  • Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Biocatalytic racemization of chiral amines using ω-transaminases. Adv. Synth. Catal.2004 , 346, 143-150. [Link]

  • Noyori, R.; Okhuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Synthesis of Chiral Alcohols and Amines. Angew. Chem. Int. Ed.2001 , 40, 40-73. [Link]

  • Enders, D.; Lüttgen, K.; Narine, A. A. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Functionalized Pyrrolinones Containing a Geminal Diamine Core via an aza-Friedel–Crafts Reaction of Newly Developed Pyrrolinone Ketimines. Org. Chem. Front.2019 , 6, 3386-3390. [Link]

  • Zhou, Q.-L. Privileged Chiral Ligands and Catalysts. Wiley-VCH, 2011 . [Link]

  • Jacobsen, E. N. Asymmetric Catalysis of Carbonyl-Ene and Related Reactions with Chiral Lewis Acids. Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]

  • Oestreich, M. The Mizoroki-Heck Reaction. John Wiley & Sons, 2009 . [Link]

Sources

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Chiral Synthons in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Racemates to Rational Design

The narrative of pharmaceutical development is one of ever-increasing precision. We have moved from the era of serendipitous discovery and the use of racemic mixtures to a sophisticated approach of rational drug design, where molecular architecture is meticulously controlled to optimize therapeutic outcomes. At the heart of this evolution lies the concept of chirality—a fundamental property of molecular asymmetry that dictates the interaction between a drug and its biological target.[1][2][3] This guide delves into the core of modern stereoselective synthesis: the chiral synthon. We will explore the profound implications of chirality in pharmacology, dissect the elegant strategies for constructing enantiomerically pure molecules, and provide practical insights for researchers, scientists, and drug development professionals dedicated to creating safer and more effective medicines.

Section 1: The Chirality Mandate in Drug Development

The Two Faces of a Molecule: Enantiomers and Biological Activity

Chirality, derived from the Greek word for "hand," describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[2][4] While enantiomers often share identical physical properties in an achiral environment, their behavior within the chiral landscape of the human body can be dramatically different.[1][5] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[3]

One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be inactive, less active, or even responsible for adverse or toxic effects.[6] The tragic case of thalidomide serves as a stark reminder of this principle. The (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2][6] This pivotal event in pharmaceutical history underscored the critical need to control the stereochemistry of drugs.[7]

Pharmacokinetic and Pharmacodynamic Divergence

The differential effects of enantiomers extend to their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For instance, the metabolism of one enantiomer might be significantly faster than the other, leading to different plasma concentrations and duration of action.[7] This stereoselectivity in pharmacokinetics and pharmacodynamics necessitates the development of single-enantiomer drugs to improve the therapeutic index and provide a more predictable dose-response relationship.[7]

The Regulatory Imperative

In response to the growing understanding of chirality's impact, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development of chiral drugs.[8][9][10][11] These regulations generally require the characterization of each enantiomer's pharmacological and toxicological profile and often favor the development of single-enantiomer drugs over racemic mixtures.[9][10] This regulatory landscape has been a major driver for the innovation and adoption of stereoselective manufacturing processes.

Section 2: Chiral Synthons - The Master Keys to Enantiopure Drugs

A chiral synthon, or chiral building block, is an enantiomerically pure or enriched molecule that is incorporated into a larger molecule during synthesis, thereby transferring its stereochemical information to the final product. These synthons are the foundational elements for constructing complex, single-enantiomer active pharmaceutical ingredients (APIs). The choice of a chiral synthon and the synthetic strategy is a critical decision in drug development, influencing efficiency, cost, and scalability.

Strategies for Acquiring Chiral Synthons

There are three principal pathways to obtaining enantiomerically pure compounds, each with its own set of advantages and challenges.

Diagram: Pathways to Enantiopure Pharmaceuticals

G cluster_0 Sources of Chirality cluster_1 Core Methodologies Chiral Pool Chiral Pool Natural Products (Amino Acids, Sugars, Terpenes) Natural Products (Amino Acids, Sugars, Terpenes) Chiral Pool->Natural Products (Amino Acids, Sugars, Terpenes) Asymmetric Synthesis Asymmetric Synthesis Catalytic (Metal-based, Organocatalysis, Biocatalysis) Catalytic (Metal-based, Organocatalysis, Biocatalysis) Asymmetric Synthesis->Catalytic (Metal-based, Organocatalysis, Biocatalysis) Resolution of Racemates Resolution of Racemates Chiral Chromatography (HPLC, SFC) Chiral Chromatography (HPLC, SFC) Resolution of Racemates->Chiral Chromatography (HPLC, SFC) Crystallization (Diastereomeric Salts) Crystallization (Diastereomeric Salts) Resolution of Racemates->Crystallization (Diastereomeric Salts) Final Product Final Product Natural Products (Amino Acids, Sugars, Terpenes)->Final Product Catalytic (Metal-based, Organocatalysis, Biocatalysis)->Final Product Chiral Chromatography (HPLC, SFC)->Final Product Crystallization (Diastereomeric Salts)->Final Product

Caption: Major strategies for obtaining enantiomerically pure pharmaceuticals.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials.[12] This approach is highly efficient as the inherent chirality of the starting material is carried through the synthetic sequence, often dictating the stereochemistry of the final product.[12]

  • Expertise in Action: The synthesis of the antiviral drug Tamiflu (oseltamivir) originally relied on shikimic acid, a chiral building block derived from star anise.[13] This highlights both the power and the potential vulnerability of a chiral pool approach, as the supply of the starting material can be a limiting factor.

A prime example of a versatile chiral building block is (R)-pyrrolidine-3-carboxylic acid, which serves as a scaffold for a variety of biologically active molecules due to its inherent chirality and multiple functionalization points.[14]

Asymmetric synthesis introduces chirality into a molecule from a prochiral substrate. This is a highly sophisticated approach that relies on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.[15][16][17][18]

  • Catalytic Asymmetric Synthesis: This is arguably the most elegant and atom-economical method. A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) can generate a large quantity of an enantiomerically enriched product.[19]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[20] After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a classic example of highly effective chiral auxiliaries.[20]

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Catalysis A chiral catalyst directs the formation of one enantiomer over the other.High efficiency (low catalyst loading), atom economy.Catalyst development can be complex and expensive.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to control stereochemistry.Predictable and high levels of stereocontrol.Requires additional steps for attachment and removal, not atom-economical.
Chiral Reagents A stoichiometric amount of a chiral reagent is used to induce asymmetry.Can be effective for specific transformations.Generates chiral waste, not atom-economical.

While the synthesis of a racemic mixture is often straightforward, the separation of its constituent enantiomers, known as resolution, is a critical step in producing single-enantiomer drugs.[6]

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form a pair of diastereomeric salts.[21] Since diastereomers have different physical properties, they can often be separated by crystallization.[22][21]

  • Enzymatic Resolution: Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[23][24][25] This kinetic resolution is a powerful and often highly selective method.[24]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely used for both analytical and preparative-scale chiral separations.[6][22] SFC, in particular, is gaining traction as a "greener" and often faster alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase.[26][27][28]

Section 3: Experimental Protocols and Methodologies

Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of a chiral N-acyloxazolidinone, a key transformation for creating chiral synthons.

Diagram: Workflow for Asymmetric Aldol Reaction

G start Start: Chiral Auxiliary and Acyl Chloride step1 Acylation of Chiral Auxiliary start->step1 step2 Enolate Formation (e.g., with NaHMDS) step1->step2 step3 Aldol Addition of Electrophile step2->step3 step4 Work-up and Purification step3->step4 step5 Cleavage of Auxiliary (e.g., with LiOH/H2O2) step4->step5 end End: Enantiomerically Enriched Aldol Product step5->end

Caption: Step-by-step workflow for a typical asymmetric aldol reaction.

Methodology:

  • Acylation: To a solution of the chiral oxazolidinone in an aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride. Stir the reaction mixture until completion (monitored by TLC).

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C under an inert atmosphere (e.g., argon). Add a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) dropwise to form the corresponding sodium enolate.

  • Aldol Reaction: Add the aldehyde electrophile to the enolate solution at -78 °C and stir for the appropriate time.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the desired chiral carboxylic acid or alcohol.

Self-Validation: The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture. The enantiomeric excess of the final product after auxiliary cleavage should be determined by chiral HPLC or GC.

Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol outlines a general procedure for the lipase-catalyzed acylation of a racemic secondary alcohol.

Methodology:

  • Reaction Setup: To a solution of the racemic alcohol in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate) and the lipase enzyme (e.g., Candida antarctica lipase B, CALB).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

  • Work-up: Filter off the enzyme. Remove the solvent under reduced pressure.

  • Separation: Separate the remaining alcohol from the ester product by column chromatography.

Self-Validation: The success of the resolution is determined by the enantiomeric excess (e.e.) of both the recovered starting material and the product, which should be high (>95%) at around 50% conversion.

Section 4: Future Trends and Innovations

The field of chiral synthesis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes.[19]

  • Biocatalysis and Directed Evolution: The use of enzymes in synthesis is expanding rapidly.[29] Directed evolution techniques are being used to engineer enzymes with enhanced stability, substrate specificity, and stereoselectivity for specific industrial applications.

  • Organocatalysis: The development of small organic molecules as catalysts for asymmetric reactions continues to be a major area of research, offering metal-free and often more environmentally benign alternatives to traditional transition metal catalysts.[19]

  • Continuous Flow Manufacturing: The shift from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and process control for the synthesis of chiral intermediates and APIs.[30][31]

  • Computational Chemistry and AI: In silico tools and artificial intelligence are playing an increasingly important role in predicting the outcome of stereoselective reactions, designing novel catalysts, and optimizing reaction conditions.[7]

Conclusion: Precision in Practice

Chiral synthons are not merely chemical intermediates; they are the embodiment of precision in pharmaceutical manufacturing. The ability to selectively synthesize the desired enantiomer of a drug is paramount to ensuring its safety and efficacy.[2][22] As our understanding of the intricate interplay between molecular stereochemistry and biological function deepens, the demand for innovative and robust methods for producing enantiomerically pure compounds will only intensify. The principles and protocols outlined in this guide provide a foundation for navigating the complexities of chiral synthesis and contributing to the development of the next generation of life-saving medicines.

References

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • The Role of Chirality in Drug Effectiveness and Safety. JETIR. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. [Link]

  • Enantiopure drug - Wikipedia. Wikipedia. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • The Role of Chirality in Drug Effectiveness and Safety. JETIR. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Supercritical fluid chromatography - Wikipedia. Wikipedia. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. PharmaCompass.com. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

  • Chiral pool - Wikipedia. Wikipedia. [Link]

  • Single-Enantiomer Drugs Poised for Further Market Growth. Technology Catalysts International. [Link]

  • Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • An Efficient Method for the Preparation of Chiral Synthons Starting from Racemic Compounds by Way of Asymmetric Synthesis. Sci-Hub. [Link]

  • Chiral Drugs: An Overview. PubMed Central. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • The Future of Chirality: Innovations and Emerging Trends. Chiralpedia. [Link]

  • Synthesis of Chirally Pure Enantiomers by Lipase. PubMed. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. [Link]

  • Efficient Method for the Preparation of Chiral Synthons Starting from Racemic Compounds by Way of Asymmetric Synthesis. Chemistry Letters | Oxford Academic. [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. [Link]

  • Chiral Bioequivalence – An Explainer. Chiralpedia. [Link]

  • Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • Emerging chiral technology Trends and Opportunities. Data Insights Market. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. [Link]

  • Racemic Modification and Resolution of Racemic Mixtures. Pharmaacademias. [Link]

  • (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Is there any procedure to transform a racemic drug into one single active enantiomer?. ResearchGate. [Link]

  • Asymmetric acylation reactions of chiral imide enolates. The first direct approach to the construction of chiral .beta.-dicarbonyl synthons. Journal of the American Chemical Society. [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]

  • The importance of chirality in API development. Veranova. [Link]

  • investigation of chiral active substances. EMA. [Link]

Sources

Methodological & Application

detailed synthesis protocol for (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a critical chiral building block in the pharmaceutical industry. Notably, it serves as a key intermediate in the total synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] The protocol herein details a robust and scalable method involving the synthesis of the racemic acid followed by a classical chiral resolution. An alternative asymmetric approach is also discussed, providing researchers with multiple strategic options. This guide is intended for chemists in research and development, process chemistry, and drug discovery.

Introduction

This compound is a molecule of significant interest due to its role in the production of Aliskiren. The precise stereochemistry at the C2 position (S-configuration) and the geometry of the double bond at the C4 position (E-configuration) are crucial for the biological activity of the final drug product. The synthesis of this intermediate therefore requires careful control of stereoselectivity. While several routes, including enzymatic resolutions, have been reported, this guide focuses on a well-established chemical synthesis and resolution pathway that offers reliability and scalability.[1][2]

Retrosynthetic Analysis & Strategy

The primary strategy detailed involves a classical resolution approach. The synthesis begins with the construction of the racemic carbon skeleton via a malonic ester synthesis, followed by resolution of the resulting racemic carboxylic acid using a chiral resolving agent.

G target This compound racemic_acid rac-(E)-5-Chloro-2-isopropylpent-4-enoic acid target->racemic_acid Chiral Resolution chiral_amine Chiral Resolving Agent (e.g., (R)-cinchonidine) racemic_acid->chiral_amine malonic_ester_product Diethyl 2-((E)-3-chloroprop-1-en-1-yl)-2-isopropylmalonate racemic_acid->malonic_ester_product Hydrolysis & Decarboxylation malonic_ester_start Diethyl isopropylmalonate malonic_ester_product->malonic_ester_start Alkylation dichloro_propene (E)-1,3-Dichloropropene malonic_ester_product->dichloro_propene Alkylation

Caption: Retrosynthetic analysis for this compound.

PART 1: Synthesis of Racemic (E)-5-Chloro-2-isopropylpent-4-enoic acid

This part of the protocol is adapted from methodologies described in the patent literature, which utilize a malonic ester alkylation approach.[2]

Materials and Equipment
Reagent/MaterialPurity/GradeSupplierNotes
Diethyl isopropylmalonate≥98%Sigma-Aldrich
Sodium ethoxide (NaOEt)21% solution in ethanolSigma-AldrichHandle under inert atmosphere
(E)-1,3-Dichloropropene≥97%Sigma-AldrichLachrymator, handle in a fume hood
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
Hydrochloric acid (HCl)37%Fisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Round-bottom flasksVarious sizesVWR
Reflux condenserVWR
Magnetic stirrer and hotplateIKA
Separatory funnelVWR
Rotary evaporatorBüchi
Step-by-Step Protocol

Step 1.1: Alkylation of Diethyl Isopropylmalonate

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 500 mL of anhydrous toluene.

  • Add diethyl isopropylmalonate (101.1 g, 0.5 mol).

  • With stirring, add sodium ethoxide solution (21% in ethanol, 170.0 g, 0.525 mol) dropwise over 30 minutes. The temperature may rise slightly.

  • Heat the mixture to 60 °C and stir for 1 hour to ensure complete formation of the enolate.

  • Cool the mixture to room temperature. Add (E)-1,3-dichloropropene (61.0 g, 0.55 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours.

  • Cool the reaction to room temperature and quench by slowly adding 200 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine (2 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-((E)-3-chloroprop-1-en-1-yl)-2-isopropylmalonate. The product is often used in the next step without further purification.

Step 1.2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of sodium hydroxide (60 g, 1.5 mol) in 300 mL of water and 150 mL of ethanol.

  • Heat the mixture to reflux and stir vigorously for 8 hours to ensure complete hydrolysis of the esters.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. Vigorous gas evolution (CO₂) will occur.

  • Once gas evolution ceases, heat the mixture to 80 °C for 2 hours to ensure complete decarboxylation.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic (E)-5-chloro-2-isopropylpent-4-enoic acid as a viscous oil.

PART 2: Chiral Resolution of Racemic (E)-5-Chloro-2-isopropylpent-4-enoic acid

This protocol utilizes cinchonidine as a chiral resolving agent, which selectively forms a crystalline salt with the desired (S)-enantiomer.[2]

Materials and Equipment
Reagent/MaterialPurity/GradeSupplierNotes
rac-(E)-5-Chloro-2-isopropylpent-4-enoic acidFrom Part 1-
Cinchonidine≥98%Sigma-Aldrich
Ethyl acetateReagent gradeFisher Scientific
MethanolReagent gradeFisher Scientific
Hydrochloric acid (1 M)Fisher Scientific
Buchner funnel and filter paperVWR
Recrystallization flasksVWR
Step-by-Step Protocol
  • Dissolve the racemic acid (e.g., 50 g, 0.28 mol) in 500 mL of ethyl acetate in a 1 L flask.

  • In a separate flask, dissolve cinchonidine (82.4 g, 0.28 mol) in 300 mL of warm ethyl acetate.

  • Slowly add the cinchonidine solution to the racemic acid solution with stirring. A precipitate will begin to form.

  • Heat the mixture to a gentle reflux to dissolve all solids, then allow it to cool slowly to room temperature.

  • Allow the mixture to stand at 4 °C overnight to complete the crystallization of the diastereomeric salt.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold ethyl acetate. This is the cinchonidine salt of the (S)-acid.

  • Optional but recommended for high enantiopurity: Recrystallize the diastereomeric salt from a mixture of methanol and ethyl acetate to improve the diastereomeric excess.

  • To liberate the free acid, suspend the crystalline salt in a mixture of 300 mL of water and 300 mL of diethyl ether.

  • Cool the mixture in an ice bath and add 1 M hydrochloric acid dropwise with vigorous stirring until the pH of the aqueous layer is ~2. All solids should dissolve.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 100 mL of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Overall Synthesis Workflow

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution A 1. Deprotonate diethyl isopropylmalonate with NaOEt B 2. Alkylate with (E)-1,3-dichloropropene A->B C 3. Saponify esters with NaOH B->C D 4. Acidify and decarboxylate to yield racemic acid C->D E 5. Form diastereomeric salt with Cinchonidine D->E Crude Racemic Acid F 6. Crystallize and isolate the desired salt E->F G 7. Liberate the (S)-acid with HCl F->G H This compound G->H Final Product

Caption: Step-by-step workflow for the synthesis and resolution.

Alternative Strategy: Asymmetric Synthesis

A more modern and atom-economical approach would be a direct asymmetric synthesis. One plausible route is the asymmetric conjugate addition of an isopropyl group to an appropriate Michael acceptor.

  • Michael Acceptor: An ester of (E)-5-chloropent-2-enoic acid could serve as the Michael acceptor.

  • Isopropyl Source: An organometallic reagent such as isopropylmagnesium chloride (a Grignard reagent) or diisopropylzinc could be used.

  • Chiral Catalyst: A copper(I) or copper(II) salt complexed with a chiral ligand (e.g., a derivative of BINAP, Taniaphos, or a chiral phosphoramidite) would catalyze the 1,4-addition enantioselectively.

  • Final Step: Subsequent hydrolysis of the resulting ester would yield the target acid.

This approach avoids the resolution step, which can be lower-yielding and requires the use of a stoichiometric amount of a potentially expensive resolving agent.

Conclusion

The synthesis of this compound is a critical process for the manufacture of Aliskiren. The detailed protocol provides a reliable method for its preparation on a laboratory scale via the synthesis and subsequent resolution of the racemate. For process optimization and green chemistry considerations, the development of a direct catalytic asymmetric synthesis route remains a valuable objective.

References

  • Process for the production of (s)-5-chloro-2-isopropylpent-4-enoic acid esters. US20100248337A1.
  • Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. [Link]

  • Palladium(II)-Catalyzed Directed anti-Hydrochlorination of Unactivated Alkynes with HCl. Journal of the American Chemical Society. [Link]

  • Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof. CA2507944C.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and organic synthesis. Chiral molecules, particularly enantiomerically pure carboxylic acids, serve as vital building blocks for a multitude of bioactive compounds. This application note provides a comprehensive guide to the stereoselective synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a key chiral intermediate in the synthesis of the direct renin inhibitor Aliskiren, which is used in the treatment of hypertension.[1] The methodology detailed herein employs an Evans oxazolidinone chiral auxiliary to ensure high diastereoselectivity and, consequently, high enantiopurity of the final product. This approach is renowned for its reliability and predictability in establishing stereocenters.[2]

The synthesis is presented in three main stages: the acylation of the chiral auxiliary, the pivotal diastereoselective alkylation to introduce the chloroalkenyl moiety, and the subsequent cleavage of the auxiliary to yield the target acid. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific principles that govern the experimental choices, thereby ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy Overview

The overall synthetic strategy leverages the steric influence of a chiral auxiliary to direct the approach of an electrophile to a prochiral enolate. This ensures the formation of one diastereomer in preference to the other. The chosen chiral auxiliary is (4S)-4-benzyl-2-oxazolidinone, a widely used and commercially available Evans auxiliary.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux (4S)-4-benzyl- 2-oxazolidinone Acyl_Aux N-Isobutyryl-(4S)-4-benzyl- 2-oxazolidinone Aux->Acyl_Aux n-BuLi, THF, -78 °C Iso_Cl Isobutyryl Chloride Iso_Cl->Acyl_Aux Alk_Aux Alkylated Auxiliary (Diastereomeric Mixture) Acyl_Aux->Alk_Aux 1. Base 2. Electrophile Base NaHMDS, THF, -78 °C Base->Alk_Aux Electrophile (E)-1,3-Dichloropropene Electrophile->Alk_Aux Final_Product (S,E)-5-Chloro-2-isopropylpent- 4-enoic acid Alk_Aux->Final_Product Cleavage LiOH, H₂O₂ THF/H₂O, 0 °C Cleavage->Final_Product

Caption: Overall workflow for the synthesis of the target molecule.

Materials and Equipment

ReagentsGradeSupplier
(4S)-(-)-4-Benzyl-2-oxazolidinone≥99%Sigma-Aldrich
Isobutyryl chloride98%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Sodium bis(trimethylsilyl)amide (NaHMDS)1.0 M in THFSigma-Aldrich
(E)-1,3-Dichloropropene97%Sigma-Aldrich
Lithium hydroxide (LiOH)Monohydrate, ≥98%Sigma-Aldrich
Hydrogen peroxide (H₂O₂)30% (w/w) in H₂OSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Sodium sulfite (Na₂SO₃)AnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel, 230-400 mesh)

  • NMR spectrometer (¹H and ¹³C)

  • Polarimeter

  • High-resolution mass spectrometer (HRMS)

Experimental Protocols

Part 1: Acylation of the Chiral Auxiliary

This initial step covalently attaches the isobutyryl group to the chiral auxiliary. The use of n-butyllithium generates the lithium salt of the oxazolidinone, which then acts as a nucleophile towards the isobutyryl chloride.

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (4S)-(-)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol).

  • Add anhydrous THF (100 mL) via cannula and cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 23.7 mL, 59.2 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add isobutyryl chloride (6.5 mL, 62.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Partition the mixture between diethyl ether (100 mL) and water (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-isobutyryl-(4S)-4-benzyl-2-oxazolidinone, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.

Parameter Value
Expected Yield85-95%
AppearanceWhite crystalline solid
TLC Rf~0.4 (20% Ethyl Acetate/Hexanes)
Part 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step. The bulky benzyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile, (E)-1,3-dichloropropene, to approach from the less hindered face. The use of a sodium base (NaHMDS) is crucial for the formation of the Z-enolate, which leads to the desired stereochemical outcome.

Alkylation_Mechanism Acyl_Aux N-Isobutyryl Auxiliary Enolate Z-Enolate (Chelated) Acyl_Aux->Enolate NaHMDS, -78 °C Transition_State Transition State Enolate->Transition_State +(E)-1,3-Dichloropropene Product Alkylated Auxiliary (Major Diastereomer) Transition_State->Product Alkylation from less hindered face

Caption: Key steps in the diastereoselective alkylation.

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the purified N-isobutyryl-(4S)-4-benzyl-2-oxazolidinone (10.0 g, 40.4 mmol).

  • Add anhydrous THF (80 mL) and cool the solution to -78 °C.

  • Slowly add NaHMDS (1.0 M in THF, 44.5 mL, 44.5 mmol) dropwise over 20 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve (E)-1,3-dichloropropene (5.4 g, 48.5 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Transfer the enolate solution via cannula to the solution of (E)-1,3-dichloropropene over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (50 mL) and allow the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Parameter Value
Expected Yield70-85% (of major diastereomer)
Expected Diastereomeric Ratio>95:5
AppearanceColorless oil or white solid
Part 3: Auxiliary Cleavage

The final step involves the removal of the chiral auxiliary to unmask the carboxylic acid. The use of lithium hydroxide and hydrogen peroxide provides a mild and efficient method for this transformation, proceeding through a hydroperoxide intermediate.

Protocol:

  • Dissolve the purified alkylated auxiliary (5.0 g, 15.5 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (6.3 mL, 62.0 mmol) dropwise.

  • Add a solution of lithium hydroxide monohydrate (1.3 g, 31.0 mmol) in water (10 mL) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1 M, 50 mL) and stir for 30 minutes at room temperature.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by chromatography if necessary.

Parameter Value
Expected Yield80-90%
AppearanceColorless oil
Expected Enantiomeric Excess>98%

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant indicative of the E-geometry. Signals for the isopropyl group and the proton at the chiral center will also be present.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of carbon signals, including those for the carboxylic acid, the double bond, and the aliphatic chain.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Optical Rotation: The specific rotation will confirm the enantiomeric purity of the product. The sign of rotation will indicate the predominant enantiomer.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: All reactions, particularly those involving organolithium reagents and enolates, must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents.

  • Temperature Control: Maintaining the specified low temperatures is critical for achieving high diastereoselectivity in the alkylation step.

  • Purification: Careful chromatographic purification is necessary to separate the diastereomers after the alkylation step. The separation of diastereomers is generally more straightforward than the resolution of enantiomers.

  • Auxiliary Cleavage: During the cleavage step, ensure efficient stirring to facilitate the biphasic reaction. The workup with sodium sulfite is important to quench any remaining peroxide.

Conclusion

The protocol described in this application note provides a robust and reliable method for the stereoselective synthesis of this compound. By employing an Evans chiral auxiliary, this multi-step synthesis delivers the target molecule with high diastereoselectivity and enantiomeric purity. The detailed experimental procedures and the rationale behind each step are intended to empower researchers to successfully implement this synthesis in their own laboratories for applications in drug discovery and development.

References

  • Google Patents. PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

Sources

Application Note & Protocol: A Convergent Synthesis of Aliskiren from (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension, commencing from the key chiral intermediate, (S,E)-5-Chloro-2-isopropylpent-4-enoic acid. The outlined strategy is a convergent synthesis, a common approach for complex molecules like Aliskiren that possess multiple stereocenters[1][2]. This methodology involves the independent synthesis of two complex fragments, which are then coupled to form an advanced intermediate, streamlining the overall process and improving efficiency.

The core of this synthetic pathway hinges on a pivotal iron-catalyzed cross-coupling reaction. This step unites a Grignard reagent derived from the aromatic side-chain with an activated derivative of this compound. Subsequent stereoselective transformations, including a halolactonization and an azide substitution, are employed to construct the final complex structure of Aliskiren[2][3].

Overall Synthetic Workflow

The synthesis is logically divided into the preparation of two key synthons, their subsequent coupling, and the final elaboration into Aliskiren. The process is designed to control the stereochemistry at Aliskiren's four chiral centers.

Aliskiren_Convergent_Synthesis cluster_0 Synthon A Preparation cluster_1 Synthon B Preparation cluster_2 Core Synthesis & Elaboration start_A This compound amide (2S,4E)-5-chloro-2-isopropyl- N,N-dimethylpent-4-enamide start_A->amide Amidation coupled_product Coupled Octenamide (Formula V) amide->coupled_product Iron-Catalyzed Cross-Coupling start_B Aromatic Halide Precursor (e.g., Chlorobutane derivative) grignard Aromatic Grignard Reagent start_B->grignard Mg, THF grignard->coupled_product lactone Bromo Lactone Intermediate coupled_product->lactone Halolactonization (NBS) azide_lactone Azido Lactone (Formula VI) lactone->azide_lactone Azide Substitution (NaN3) opened_azide Ring-Opened Azido-Amide (Formula VIII) azide_lactone->opened_azide Aminolysis aliskiren_base Aliskiren (Base) opened_azide->aliskiren_base Azide Reduction (H2, Pd/C) aliskiren_salt Aliskiren Hemifumarate aliskiren_base->aliskiren_salt Salt Formation Coupling_Reaction A Aromatic Grignard Reagent C Coupled Octenamide Intermediate A->C B (2S,4E)-5-chloro-2-isopropyl- N,N-dimethylpent-4-enamide B->C Catalyst Fe(acac)3 NMP Catalyst->C Catalyzes Coupling

Caption: Key iron-catalyzed cross-coupling step.

Protocol 2.1: Synthesis of the Octenamide Intermediate

Step-by-Step Protocol:

  • In a separate flask, prepare a solution of (2S,4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide (1.0 eq), N-methylpyrrolidone (NMP, ~0.1 eq), and Iron(III) acetylacetonate (Fe(acac)₃, ~0.05 eq) in anhydrous 2-MeTHF or THF.[4]

  • Cool this solution to 0°C.

  • Slowly add the previously prepared Grignard reagent solution (from Protocol 1.2) to the catalyst-amide mixture via cannula or a dropping funnel. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 10°C for an additional 15-30 minutes.[4]

  • Quench the reaction carefully by pouring it into a cold, dilute solution of hydrochloric acid or aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diisopropyl ether.

  • Combine the organic phases and wash them sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, an advanced octenamide intermediate, requires purification. Patent literature describes purification via high-vacuum fractional distillation, with the product distilling at temperatures around 200-250°C under 0.1-3 mbar pressure.[4]

Parameter Condition 1 [4]Condition 2 [4]
Solvent Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Grignard Precursor Aromatic ChlorobutaneAromatic Chlorobutane
Catalyst Iron(III) acetylacetonateIron(III) acetylacetonate
Temperature 0°C to 10°CMaintained at 10°C after addition
Workup Solvent DiisopropyletherEthyl Acetate
Reported Yield ~80%~80%

Part 3: Elaboration to Aliskiren

Protocol 3.1: Stereoselective Halolactonization

Rationale: This reaction stereoselectively installs the hydroxyl and adjacent stereocenter by forming a five-membered lactone ring. The reaction of the double bond with an electrophilic bromine source (NBS) in the presence of water proceeds through a bromonium ion intermediate, leading to a trans-addition of bromine and a hydroxyl group, which then cyclizes to the lactone.

Step-by-Step Protocol:

  • Dissolve the purified octenamide intermediate (1.0 eq) from Protocol 2.1 in THF.

  • Add water (approx. 1.5-2.0 eq) and ortho-phosphoric acid (~0.5 eq) and cool the mixture to 5°C.[4]

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature is maintained at or below 5°C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite to destroy any excess NBS.

  • Extract the product into an organic solvent (e.g., isopropyl ether), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude bromo lactone.[4]

Protocol 3.2: Azide Substitution and Final Transformations

The subsequent steps follow established literature procedures to complete the synthesis.[2][3]

  • Azide Substitution: The bromo lactone is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration to install the azide group, which serves as a precursor to the amine.

  • Lactone Ring-Opening (Aminolysis): The azido lactone intermediate is reacted with 3-amino-2,2-dimethylpropionamide. This reaction is often performed at elevated temperatures (60-70°C) and can be run neat or in the presence of a base like triethylamine and a catalyst such as 2-hydroxypyridine to facilitate the amide bond formation.[4][5]

  • Azide Reduction: The terminal azide group is reduced to the primary amine of Aliskiren. This is most effectively achieved via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere (3-7 kg/cm ² pressure).[4][6] The reaction is typically run in an alcohol solvent like methanol or ethanol. The addition of a base such as ethanolamine or ethanolic ammonia has been shown to improve yields and purity by preventing catalyst poisoning and side reactions.[4][6]

  • Salt Formation and Isolation: The crude Aliskiren base is dissolved in a suitable solvent system, such as acetonitrile/ethanol. Fumaric acid (0.5 eq) is added to form the stable, crystalline hemifumarate salt. The product is typically isolated by filtration after crystallization, washed with a cold solvent, and dried under vacuum to yield Aliskiren hemifumarate.[4]

References

  • Title: Synthesis of aliskiren.
  • Title: Method for preparing aliskiren and intermediate thereof.
  • Title: Process for preparing aliskiren and its intermediates.
  • Title: ALISKIREN - All About Drugs. Source: All About Drugs. URL: [Link]

  • Title: Process for the preparation of aliskiren.
  • Title: Process for the preparation of aliskiren.

Sources

Application Notes and Protocols for the Large-Scale Pharmaceutical Production of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale production of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a key chiral intermediate in the synthesis of pharmaceuticals such as Aliskiren. The protocols detailed herein are designed for scalability, robustness, and compliance with stringent pharmaceutical quality standards. The core synthetic strategy employs a highly selective enzymatic kinetic resolution of a racemic ester precursor, followed by saponification and a rigorous purification cascade. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical development and manufacturing sectors.

Introduction: Significance of this compound

Chirality is a critical attribute in modern pharmaceuticals, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] this compound is a crucial chiral building block, valued for its specific stereochemistry which is essential for the efficacy of the final active pharmaceutical ingredient (API). The production of this intermediate in high enantiomeric purity is a key challenge in the overall drug synthesis.[3]

This guide outlines a scalable and efficient manufacturing process. The cornerstone of this process is an enzymatic kinetic resolution, which offers high stereoselectivity under mild reaction conditions, presenting a greener and more efficient alternative to traditional chiral resolution methods.[4][5] Subsequent purification steps are designed to yield the final product with the high purity required for pharmaceutical applications.[6]

Overall Process Workflow

The large-scale production of this compound is a multi-step process that begins with the synthesis of a racemic ester, followed by enzymatic resolution, hydrolysis, and purification. The overall workflow is depicted below.

Overall Process Workflow cluster_0 Synthesis & Resolution cluster_1 Hydrolysis & Purification cluster_2 Quality Control Racemic Ester Synthesis Racemic Ester Synthesis Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Ester Synthesis->Enzymatic Kinetic Resolution Racemic Ester Separation Separation Enzymatic Kinetic Resolution->Separation Mixture of (S)-Ester and (R)-Acid Saponification Saponification Separation->Saponification (S)-Ester Work-up & Isolation Work-up & Isolation Saponification->Work-up & Isolation Crude (S)-Acid Salt Crystallization Crystallization Work-up & Isolation->Crystallization Crude (S)-Acid Drying Drying Crystallization->Drying Purified (S)-Acid Final Product QC Final Product QC Drying->Final Product QC Final Product Synthetic Pathway rac_ester Racemic (R/S)-methyl 5-chloro-2-isopropylpent-4-enoate enzyme Lipase (e.g., from Rhodosporidium toruloides) Aqueous Buffer rac_ester->enzyme s_ester (S)-methyl 5-chloro-2-isopropylpent-4-enoate enzyme->s_ester Unreacted r_acid (R)-5-chloro-2-isopropylpent-4-enoic acid enzyme->r_acid Hydrolyzed naoh NaOH / MeOH-H2O (Saponification) s_ester->naoh s_acid This compound (Final Product) naoh->s_acid

Caption: Key steps in the stereoselective synthesis of the target molecule.

Protocol:

  • Reactor Setup: Charge a suitable temperature-controlled reactor with the racemic methyl 5-chloro-2-isopropylpent-4-enoate and a buffered aqueous solution (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Enzyme Addition: Add the lipase preparation (e.g., immobilized or whole cells of Rhodosporidium toruloides). The enzyme loading should be optimized based on activity assays.

  • Reaction Conditions: Maintain the reaction temperature at 20-30°C with vigorous stirring to ensure adequate mixing of the biphasic system.

  • pH Control: The hydrolysis of the (R)-ester will produce carboxylic acid, causing a drop in pH. Maintain the pH at the optimal level for the enzyme (e.g., pH 8.0) by the controlled addition of an aqueous base solution (e.g., 1 M NaOH).

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (S)-ester and the conversion percentage. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the (S)-ester.

  • Work-up and Separation: Once the desired conversion is reached, separate the enzyme by filtration (if immobilized) or centrifugation (if whole cells). Acidify the aqueous phase to pH 2-3 to protonate the (R)-acid and extract the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE). The organic phase will contain the desired (S)-ester and the (R)-acid. The (R)-acid can be removed by a subsequent aqueous basic wash, leaving the (S)-ester in the organic phase.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-methyl 5-chloro-2-isopropylpent-4-enoate.

Table 1: Typical Parameters for Enzymatic Resolution

ParameterValue/RangeRationale
Substrate Concentration50-100 g/LBalances reaction rate and potential substrate inhibition.
Enzyme Loading10-20% w/v (cell weight)Ensures a practical reaction time.
Temperature20-30 °COptimal for enzyme activity and stability.
pH7.5-8.5Maintains the enzyme in its active conformation. [7]
Reaction Time18-48 hoursDependent on substrate concentration and enzyme loading.
Target Conversion~50%Theoretical maximum yield for a kinetic resolution.
(S)-Ester ee>99%Achievable with highly selective enzymes.
Part 2: Saponification of (S)-methyl 5-chloro-2-isopropylpent-4-enoate

The enriched (S)-ester is hydrolyzed to the final carboxylic acid product under basic conditions. This is a standard saponification reaction. [8] Protocol:

  • Reactor Setup: Charge a reactor with the crude (S)-methyl ester obtained from the previous step. Add a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/w) to the reactor. A molar excess of NaOH (e.g., 1.5-2.0 equivalents) is typically used to ensure complete hydrolysis. [9]3. Reaction Conditions: Heat the mixture to reflux (approximately 65-75°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting ester using a suitable technique such as TLC or HPLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or MTBE) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous phase in an ice bath and slowly add a strong acid (e.g., 3M HCl) with stirring until the pH is approximately 2. The this compound will precipitate as an oil or solid.

  • Extraction: Extract the acidified aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Crystallization

To meet pharmaceutical-grade specifications, the crude acid must be purified. Crystallization is a highly effective method for purifying chiral carboxylic acids, capable of removing both chemical and isomeric impurities. [10][11] Protocol:

  • Solvent Selection: Dissolve the crude acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., heptane/ethyl acetate or toluene). The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or chiller to induce crystallization. Seeding with a small crystal of the pure product can facilitate crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature that will not cause degradation (e.g., 30-40°C) until a constant weight is achieved.

  • Recrystallization (if necessary): If the purity specifications are not met, a second recrystallization may be performed.

Quality Control and Specifications

Rigorous quality control is essential for pharmaceutical intermediates. [6]The final product must be analyzed to ensure it meets all predefined specifications for purity, identity, and stereochemical integrity. [][13] Table 2: Quality Control Specifications

TestMethodSpecification
Identity
AppearanceVisualColorless to pale yellow oil or solid
¹H and ¹³C NMRNMR SpectroscopyConforms to the structure
Infrared (IR)IR SpectroscopyConforms to the reference spectrum
Mass SpectrometryMSConforms to the expected molecular weight
Purity
AssayHPLC/GC≥ 99.0%
Enantiomeric Excess (ee)Chiral HPLC [14][15]≥ 99.5% (S)-enantiomer
Individual ImpuritiesHPLC/GC≤ 0.10%
Total ImpuritiesHPLC/GC≤ 0.5%
Residual Solvents
Methanol, MTBE, Heptane, etc.GC-HSConforms to ICH Q3C limits
Inorganic Impurities
Residue on IgnitionUSP <281>≤ 0.1%
Heavy MetalsUSP <231>≤ 10 ppm

Chiral HPLC Method Development: A typical starting point for chiral HPLC method development would involve a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). [16]A mobile phase consisting of a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid is often effective for the separation of chiral carboxylic acids. The method must be validated according to ICH Q2(R2) guidelines. [1][2]

Safety and Handling

The large-scale production of this compound involves the use of hazardous materials that require strict safety protocols.

  • Sodium Hydroxide (NaOH): A highly corrosive base. Causes severe skin burns and eye damage. Always add NaOH to water, never the other way around, to avoid a violent exothermic reaction. [17]Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a chemical-resistant apron or suit. [18][19][20]Work in a well-ventilated area. [21]* Organic Solvents (Methanol, MTBE, Heptane, etc.): Flammable and may be toxic. Handle in well-ventilated areas, away from ignition sources. Use appropriate PPE to avoid skin contact and inhalation.

  • Acids (HCl): Corrosive. Handle with care using appropriate PPE.

All procedures should be conducted in accordance with the facility's safety guidelines and all personnel must be trained on the specific hazards of the chemicals involved.

References

  • PharmaCompass. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Effenberger, R., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. Retrieved from [Link]

  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Retrieved from [Link]

  • O'Brien, P., et al. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Retrieved from [Link]

  • Aboul-Enein, H. Y., et al. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. PubMed. Retrieved from [Link]

  • Gubicza, L., et al. (2000). Large-scale enzymatic production of natural flavour esters in organic solvent with continuous water removal. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline. Retrieved from [Link]

  • Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • Rastak Kimia. (2025, September 16). Safe Handling of Caustic Soda: The Comprehensive and Ultimate Guide for Importers and Manufacturers. Retrieved from [Link]

  • NIH. (2018, June 29). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5468887A - Production of fatty acid methyl esters and soaps therefrom.
  • YouTube. (2022, July 20). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Applications of the crystallization process in the pharmaceutical industry. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (2011, March 18). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Retrieved from [Link]

  • MDPI. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). a brief review of carboxylic acid cocrystals. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

Sources

The Strategic Application of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid in the Synthesis of Potent Renin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

In the landscape of modern drug discovery, the pursuit of highly selective and orally bioavailable therapeutics remains a paramount objective. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies.[1][2] Direct inhibition of renin, the enzyme that catalyzes the rate-limiting step of this cascade, offers a powerful therapeutic strategy.[1][3] Aliskiren, the first-in-class orally active direct renin inhibitor, stands as a testament to the success of structure-based drug design.[1][4] Central to the synthesis of aliskiren and potentially other structurally related renin inhibitors is the chiral building block, (S,E)-5-Chloro-2-isopropylpent-4-enoic acid .

This pivotal intermediate possesses two key structural features that are ingeniously exploited in convergent synthetic strategies:

  • A stereodefined center at the C2 position: The (S)-configuration of the isopropyl-bearing carbon is crucial for the ultimate stereochemistry of the final drug substance, which in turn is essential for its potent binding to the active site of the renin enzyme.[5][6] The precise arrangement of substituents on the inhibitor backbone is critical for optimal interaction with the S1 and S3 pockets of renin.

  • A reactive (E)-vinyl chloride moiety: This functional group serves as a versatile electrophilic handle for the strategic formation of a key carbon-carbon bond, allowing for the coupling of two complex chiral fragments. Its geometric configuration and electronic properties are instrumental in guiding the stereochemical outcome of subsequent transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of renin inhibitors, with a primary focus on the well-established synthesis of aliskiren. We will delve into the mechanistic rationale behind key synthetic steps, provide detailed experimental protocols, and present data in a clear, accessible format to facilitate the practical application of this valuable chiral building block.

Mechanistic Insights and Strategic Considerations

The convergent synthesis of renin inhibitors like aliskiren hinges on the precise and stereocontrolled coupling of two main fragments. This compound (or its activated derivatives) constitutes a critical "left-hand" fragment, which is coupled with a "right-hand" fragment containing the substituted aromatic side chain.

The Key Carbon-Carbon Bond Formation: A Grignard-type Coupling

A pivotal step in the synthesis is the formation of the C5-C6 bond of the octenoic acid backbone of aliskiren. This is typically achieved through an organometallic coupling reaction. While various methods have been explored, a common approach involves the reaction of a Grignard reagent derived from the "right-hand" fragment with an activated form of this compound, such as its N,N-dimethylamide derivative.

The use of a Grignard reagent, often prepared in situ from the corresponding alkyl halide using magnesium metal, provides a potent carbon nucleophile. The presence of 1,2-dibromoethane is often used to activate the magnesium surface. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to maintain the reactivity of the organometallic species.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A This compound derivative (e.g., N,N-dimethylamide) Coupling C-C Bond Formation (Coupling Reaction) A->Coupling B Chiral Alkyl Halide (Right-hand fragment) Mg Mg, 1,2-dibromoethane THF B->Mg Formation Grignard Grignard Reagent (Fragment B-MgX) Mg->Grignard Grignard->Coupling Nucleophilic Attack Intermediate Octenoic Acid Derivative (Aliskiren Backbone Precursor) Coupling->Intermediate

Figure 1: Workflow of the key Grignard coupling reaction.

Expertise in Practice: The choice of the N,N-dimethylamide derivative of the carboxylic acid is strategic. It is sufficiently reactive towards the potent Grignard reagent but is less prone to over-addition or side reactions compared to more reactive acyl chlorides. The stereochemical integrity of the C2 center is maintained throughout this process.

Stereoselective Halolactonization: Setting Multiple Chiral Centers

Following the coupling reaction, the resulting octenoic acid derivative undergoes a crucial halolactonization step. This intramolecular cyclization, typically induced by an electrophilic halogen source like N-bromosuccinimide (NBS), serves two critical purposes:

  • Formation of a Lactone Ring: This rigidifies the molecule, facilitating the control of stereochemistry in subsequent steps.

  • Stereoselective Introduction of New Chiral Centers: The reaction proceeds via a halonium ion intermediate, and the subsequent intramolecular attack by the carboxylate group occurs in a stereospecific manner, leading to the formation of a brominated lactone with defined stereochemistry at multiple new centers.

The diastereoselectivity of this reaction is governed by the existing stereocenter at C2 and the geometry of the double bond, leading to the desired stereoisomer for the aliskiren synthesis.

G Start Octenoic Acid Derivative NBS N-Bromosuccinimide (NBS) Start->NBS Electrophilic Attack Halonium Bromonium Ion Intermediate (Cyclic) NBS->Halonium Intramolecular_Attack Intramolecular Nucleophilic Attack by Carboxylate Halonium->Intramolecular_Attack Product Bromolactone Intermediate (Multiple Stereocenters Set) Intramolecular_Attack->Product

Figure 2: Key steps in the stereoselective bromolactonization.

Expertise in Practice: The choice of solvent can be critical in halolactonization reactions. A mixture of an organic solvent like dichloromethane and water is often employed. The stereochemical outcome is a direct consequence of the reaction proceeding through a chair-like transition state, where the substituents preferentially occupy equatorial positions to minimize steric hindrance.

Application Protocols: Synthesis of Aliskiren Intermediates

The following protocols are representative procedures based on established synthetic routes to aliskiren and are intended for research purposes. Appropriate safety precautions should be taken when handling all reagents.

Protocol 1: Grignard Coupling to form the Octenamide Intermediate

This protocol describes the coupling of the N,N-dimethylamide derivative of this compound with the Grignard reagent of the "right-hand" fragment.

Materials:

  • (2R)-2-(Bromomethyl)-1-(3-methoxypropoxy)-4-methoxy-3-(3-methylbutyl)benzene ("Right-hand" fragment)

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • (2S,4E)-5-Chloro-2-isopropyl-N,N-dimethylpent-4-enamide ("Left-hand" fragment)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Heat the flask gently under vacuum and then cool to room temperature under a stream of nitrogen.

  • Add anhydrous THF to cover the magnesium turnings, followed by a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • A solution of the "right-hand" fragment (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.

  • Cool the resulting Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the "left-hand" fragment (1.1 eq) in anhydrous THF.

  • Add the solution of the "left-hand" fragment dropwise to the cooled Grignard reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired octenamide intermediate.

Protocol 2: Hydrolysis and Stereoselective Bromolactonization

This protocol outlines the hydrolysis of the octenamide intermediate to the corresponding carboxylic acid, followed by stereoselective bromolactonization.

Materials:

  • Octenamide intermediate from Protocol 1

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis:

    • Dissolve the octenamide intermediate (1.0 eq) in a mixture of methanol, THF, and water.

    • Add lithium hydroxide (5.0 eq) and stir the mixture at 50 °C for 24 hours.

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude octenoic acid.

  • Bromolactonization:

    • Dissolve the crude octenoic acid (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (1.2 eq) in one portion.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude bromolactone can be purified by crystallization or column chromatography.

Data Presentation: Expected Yields and Purity

The following table summarizes typical yields and purity data for the key intermediates in the synthesis of aliskiren, as reported in the literature. These values can serve as a benchmark for researchers performing these transformations.

Step Product Typical Yield (%) Purity (HPLC, >%) Key Analytical Data
Grignard Coupling Octenamide Intermediate65-80>95¹H NMR, ¹³C NMR, MS
Hydrolysis Octenoic Acid90-98 (crude)-¹H NMR, MS
Bromolactonization Bromolactone Intermediate70-85>98 (after cryst.)¹H NMR, ¹³C NMR, MS, X-ray (for stereochem confirmation)

Application to the Synthesis of Other Renin Inhibitors

While the synthesis of aliskiren is the most prominent application of this compound, the synthetic strategies outlined here are adaptable for the creation of other renin inhibitors and analogs. By modifying the structure of the "right-hand" fragment, a variety of compounds with different P3 side chains can be synthesized. This allows for the exploration of the structure-activity relationship (SAR) of the P3 region of the inhibitor, which is crucial for optimizing potency and pharmacokinetic properties.

For example, replacing the 4-methoxy-3-(3-methoxypropoxy)phenylmethyl group with other substituted aromatic or heterocyclic moieties can lead to novel renin inhibitors with potentially improved profiles. The core synthetic pathway, involving the stereocontrolled coupling and subsequent functionalization of the chloroalkene building block, remains a powerful and versatile approach in the design of new generations of renin inhibitors.

Conclusion

This compound is a highly valuable and versatile chiral building block in the synthesis of direct renin inhibitors. Its unique combination of a predefined stereocenter and a reactive vinyl chloride moiety allows for the efficient and stereocontrolled construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development efforts, paving the way for the creation of novel and improved antihypertensive therapies.

References

  • Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. (2020). PMC - PubMed Central. [Link]

  • Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development. (n.d.). PubMed. [Link]

  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (2010). ResearchGate. [Link]

  • Process and intermediates for the preparation of aliskiren. (2009).
  • Process for preparing aliskiren and its intermediates. (2012).
  • Synthesis of aliskiren. (2012).
  • Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension. (2013). PubMed. [Link]

  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. (2009). Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of aliskiren. (2013).
  • Process for the preparation of aliskiren. (2015).
  • ALISKIREN: ONE NAME MANY ACTION. (2022). IJCRT.org. [Link]

Sources

The Strategic Application of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Synthon of Strategic Importance

In the landscape of contemporary asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex, enantiomerically pure molecules. (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a C8-chloroalkenoic acid derivative, has emerged as a synthon of significant value, particularly within the pharmaceutical industry. Its utility is prominently demonstrated in its role as a key intermediate in the synthesis of Aliskiren, the first in a class of direct renin inhibitors for the treatment of hypertension.[1] The precise stereochemistry at the C2 position and the versatile chemical handles—a carboxylic acid, a vinyl chloride, and an isopropyl group—make it a powerful precursor for introducing chirality and constructing complex carbon skeletons.

This technical guide provides an in-depth exploration of this compound, offering detailed application notes and validated protocols for its enantioselective preparation and its subsequent use in asymmetric synthesis. The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists, providing both the practical steps and the underlying scientific principles to effectively utilize this important chiral building block.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful and safe application.

PropertyValueReference
Molecular Formula C₈H₁₃ClO₂
Molecular Weight 176.64 g/mol
Appearance Colorless to pale yellow oil
CAS Number 324519-66-6[2]
Chirality (S)-configuration at C2
Olefin Geometry (E)-configuration

Safety and Handling: this compound is a halogenated carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Enantioselective Preparation: Pathways to Optical Purity

The synthesis of this compound in high enantiomeric purity is a critical first step in its application. Two primary strategies have proven effective: enzymatic kinetic resolution and diastereomeric salt resolution.

Protocol 1: Enzymatic Kinetic Resolution of the Racemic Methyl Ester

This protocol describes the kinetic resolution of racemic methyl 5-chloro-2-isopropylpent-4-enoate using a lipase from the yeast Rhodosporidium toruloides. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer of the ester enriched.[3]

G cluster_0 Enzymatic Resolution Workflow racemic_ester Racemic Methyl 5-chloro-2-isopropylpent-4-enoate hydrolysis Selective Hydrolysis of (R)-ester racemic_ester->hydrolysis enzyme Lipase from Rhodosporidium toruloides enzyme->hydrolysis separation Work-up and Separation hydrolysis->separation s_ester (S)-Methyl Ester (Enriched) separation->s_ester r_acid (R)-Carboxylic Acid separation->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Materials:

  • Racemic methyl 5-chloro-2-isopropylpent-4-enoate

  • Frozen cells of Rhodosporidium toruloides (e.g., CMC 103105) or a commercially available lipase preparation

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • 1 M Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Jacketed reaction vessel with overhead stirrer and pH probe

  • Titrino or similar automated titrator for pH control

  • Separatory funnel

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) analysis

Procedure:

  • Reaction Setup: To a jacketed reaction vessel, add the racemic methyl 5-chloro-2-isopropylpent-4-enoate (e.g., 15 g/L concentration) and the Tris-HCl buffer (0.1 M, pH 8.0).[3]

  • Enzyme Addition: With vigorous stirring, add the frozen cells of Rhodosporidium toruloides (e.g., 15% w/v).[3]

  • pH Control: Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH solution using an automated titrator. The consumption of NaOH indicates the progress of the hydrolysis reaction.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with MTBE, and analyzing the enantiomeric excess of the remaining ester by chiral GC or HPLC. The reaction is typically run until approximately 50% conversion is reached to maximize the ee of the unreacted ester.

  • Work-up: Once the desired conversion is achieved (typically after 18-24 hours), filter the reaction mixture through a pad of Celite® to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with MTBE (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution to remove the (R)-carboxylic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the (S)-methyl 5-chloro-2-isopropylpent-4-enoate as a pale yellow oil.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC. Enantiomeric excesses of >99% can be achieved with this method.[3]

Protocol 2: Diastereomeric Salt Resolution with Cinchonidine

This protocol details the resolution of racemic (E)-5-chloro-2-isopropyl-4-pentenoic acid via the formation of diastereomeric salts with the chiral resolving agent (-)-cinchonidine.[4] The principle lies in the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.

G cluster_1 Diastereomeric Salt Resolution Workflow racemic_acid Racemic (E)-5-chloro-2- isopropyl-4-pentenoic acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation cinchonidine (-)-Cinchonidine cinchonidine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Salt ((S)-acid • Cinchonidine) crystallization->less_soluble_salt more_soluble_salt More Soluble Salt ((R)-acid • Cinchonidine) in Mother Liquor crystallization->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 s_acid (S,E)-5-Chloro-2-isopropyl- pent-4-enoic acid acidification1->s_acid acidification2 Acidification

Caption: Workflow for Diastereomeric Salt Resolution.

Materials:

  • Racemic (E)-5-chloro-2-isopropyl-4-pentenoic acid

  • (-)-Cinchonidine

  • Ethanol

  • Ethyl acetate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Crystallization vessel with stirrer

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation: Dissolve the racemic (E)-5-chloro-2-isopropyl-4-pentenoic acid (1.0 equivalent) in a suitable solvent such as ethanol. In a separate flask, dissolve (-)-cinchonidine (0.5-1.0 equivalent) in the same solvent, warming gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The progress of crystallization can be monitored by observing the formation of a precipitate.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. The mother liquor, which is enriched in the other diastereomer, can be set aside for potential recovery of the (R)-enantiomer.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of hot ethanol.

  • Liberation of the Free Acid: Suspend the diastereomerically pure salt in a mixture of ethyl acetate and water.

  • Acidification: With vigorous stirring, add 2 M HCl dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid and dissolve the cinchonidine into the aqueous layer as its hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product by converting a small sample to its methyl ester and analyzing by chiral GC or HPLC.

Application in Asymmetric Synthesis: The Aliskiren Case Study

A primary application of this compound is in the synthesis of the renin inhibitor, Aliskiren. The acid is typically converted to a more reactive species, such as an acid chloride or an amide, which then undergoes a crucial coupling reaction.

Protocol 3: Amide Formation and Subsequent Coupling (Illustrative)

This protocol outlines a general procedure for the conversion of this compound to its N,N-dimethylamide, a key intermediate for a convergent synthesis of Aliskiren.[5]

G cluster_2 Amide Coupling Workflow s_acid (S,E)-5-Chloro-2-isopropyl- pent-4-enoic acid activation Acid Activation (e.g., to Acid Chloride) s_acid->activation activated_acid Activated Acid Intermediate activation->activated_acid coupling Amide Bond Formation activated_acid->coupling amine Dimethylamine (or other amine) amine->coupling amide_product (S,E)-5-chloro-2-isopropyl- N,N-dimethylpent-4-enamide coupling->amide_product next_step Further Elaboration to Aliskiren amide_product->next_step

Caption: General workflow for amide formation.

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic)

  • Dimethylamine solution (e.g., 2 M in THF) or other desired amine

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Formation of the Acid Chloride

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.2-1.5 equivalents) dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) will be observed. The reaction is complete when gas evolution ceases.

  • Concentration: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step without further purification.

Part B: Amide Coupling

  • Reaction Setup: In a separate flask, dissolve the amine (e.g., dimethylamine, 2.0-2.5 equivalents) and a base such as triethylamine (2.0-2.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acid chloride.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: If necessary, purify the product by silica gel column chromatography to yield the pure (S,E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide.

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex target molecules. Its successful application hinges on the ability to produce it in high enantiomeric purity, for which both enzymatic and classical resolution methods have proven highly effective. The protocols detailed in this guide provide a robust framework for the preparation and subsequent utilization of this valuable synthon. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic implementation of chiral building blocks like this compound will undoubtedly remain a cornerstone of efficient and elegant asymmetric synthesis.

References

  • Aliskiren - New Drug Approvals. (2016, January 18). New Drug Approvals. [Link]

  • Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (2025, August 10). Synfacts. [Link]

  • US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS - Google Patents. (n.d.).
  • WO2012021446A2 - Process for preparing aliskiren and its intermediates - Google Patents. (n.d.).
  • WO2012052829A1 - Synthesis of aliskiren - Google Patents. (n.d.).
  • US9056816B2 - Process for the preparation of aliskiren - Google Patents. (n.d.).
  • (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid | Chemsrc. (2025, August 21). Chemsrc. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. (2022, December 23). NCBI. [Link]

  • CA2507944C - Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing chiral auxiliary-mediated synthesis to obtain this valuable intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Addressing Low Yield and Purity

This section tackles the most common and critical issues encountered during the synthesis, focusing on the diastereoselective alkylation and subsequent chiral auxiliary cleavage steps.

Question 1: Why is my overall yield of this compound consistently low?

Low overall yield can often be traced back to inefficiencies in one or more key steps of the synthetic sequence. The most critical stages are the diastereoselective alkylation and the cleavage of the chiral auxiliary.

A low yield in the alkylation step may be due to several factors:

  • Incomplete Enolate Formation: The generation of the enolate from the N-acyloxazolidinone is highly sensitive to reaction conditions.

    • Base Quality: Lithium diisopropylamide (LDA) is a common choice, but its activity can be compromised by improper preparation or storage. Use of old or poorly titrated LDA can lead to incomplete deprotonation. Sodium bis(trimethylsilyl)amide (NaHMDS) is a stable and effective alternative that can provide more reproducible results.[1]

    • Reaction Temperature: The enolization must be performed at a low temperature (typically -78 °C) to ensure the kinetic formation of the desired (Z)-enolate and to prevent side reactions.[2][3]

  • Poor Reactivity of the Electrophile: (E)-1,3-dichloropropene is a relatively unactivated electrophile. Reactions with such electrophiles may require specific conditions to proceed efficiently.

    • Temperature: While enolate formation requires very low temperatures, the alkylation step itself may need to be warmed slightly (e.g., to -40 °C or 0 °C) to achieve a reasonable reaction rate.[3] However, this can also lead to decreased diastereoselectivity.

    • Additives: The presence of LiCl, often remaining from the preparation of LDA, can be beneficial in promoting clean alkylation reactions.[4]

  • Side Reactions: The enolate is a strong base and can participate in side reactions, such as elimination if the electrophile is prone to it, or decomposition if the reaction temperature is not well-controlled.

A low yield in the auxiliary cleavage step is often due to:

  • Incorrect Cleavage Conditions: The choice of reagent for cleaving the N-acyl bond is critical.

    • Using lithium hydroxide (LiOH) alone can result in cleavage of the endocyclic carbamate bond of the oxazolidinone, destroying the auxiliary and leading to a complex product mixture.[1][5]

    • The preferred method is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂). The hydroperoxide anion selectively attacks the exocyclic amide carbonyl.[1][2]

  • Incomplete Reaction: The cleavage reaction should be monitored by TLC to ensure full conversion of the starting material. Insufficient reagent or reaction time will result in recovering unreacted N-acyl oxazolidinone.

  • Work-up and Purification Issues: The final carboxylic acid product can be challenging to isolate. Emulsion formation during aqueous work-up is common. Careful extraction with an appropriate solvent and proper pH adjustment are necessary.

Question 2: My diastereomeric excess (d.e.) after the alkylation step is poor. How can I improve it?

Poor diastereoselectivity is a common problem that directly impacts the enantiomeric purity of the final product and complicates purification.

  • Enolate Geometry: The high diastereoselectivity of the Evans alkylation relies on the formation of a rigid, chelated (Z)-enolate.[2][3] Any deviation from this geometry will erode stereocontrol.

    • Anhydrous Conditions: Meticulous exclusion of water is paramount. Water will quench the enolate and can interfere with the chelation that directs the stereoselective alkylation. Ensure all glassware is flame- or oven-dried and all solvents are rigorously dried.

    • Base and Solvent: The choice of base and solvent can influence the enolate geometry. Lithium bases in THF are well-established for forming the desired (Z)-enolate.[4]

  • Steric Hindrance: The chiral auxiliary directs the incoming electrophile to the less sterically hindered face of the enolate.[6]

    • The choice of the substituent on the oxazolidinone (e.g., isopropyl, benzyl, or phenyl) influences the degree of steric shielding and thus the diastereoselectivity.[4] For the synthesis of this compound, an (S)-valinol-derived auxiliary is commonly used.

  • Reaction Temperature: As mentioned, increasing the temperature to drive the alkylation to completion can have a detrimental effect on diastereoselectivity. It is a trade-off that needs to be carefully optimized. Maintaining the reaction at -78 °C for as long as possible is generally recommended.

Question 3: I am observing epimerization of the C2 stereocenter. When is this likely occurring and how can I prevent it?

Loss of stereochemical integrity at the newly formed chiral center can occur, leading to a racemic or partially racemized final product.

  • During Auxiliary Cleavage: While the LiOH/H₂O₂ method is generally mild, prolonged exposure to basic conditions, especially if elevated temperatures are used, can lead to epimerization of the α-proton.[2]

    • Mitigation: Perform the cleavage at low temperature (typically 0 °C) and for the minimum time necessary for complete reaction.[1] Quench the reaction promptly once the starting material is consumed.

  • During Purification: Purification of the final carboxylic acid by silica gel chromatography can sometimes lead to epimerization if the silica is acidic.

    • Mitigation: If chromatography is necessary, consider using a deactivated silica gel (e.g., by treating with triethylamine) or alternative purification methods like crystallization of a salt formed with a chiral amine.

Frequently Asked Questions (FAQs)

What is the role of the Evans chiral auxiliary?

The Evans chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to induce stereoselectivity in a subsequent reaction.[6] In this synthesis, the oxazolidinone auxiliary, derived from a chiral amino alcohol like (S)-valinol, is acylated with isovaleryl chloride. The resulting N-acyloxazolidinone allows for the formation of a stereodefined (Z)-enolate, which then directs the alkylation with (E)-1,3-dichloropropene to occur from a specific face, leading to the formation of one diastereomer in excess.[3][6] After the reaction, the auxiliary can be cleaved and recycled.[7]

How do I confirm the diastereomeric and enantiomeric purity of my products?
  • Diastereomeric Purity: The ratio of diastereomers after the alkylation step can often be determined by high-field ¹H NMR spectroscopy, as the signals for the diastereotopic protons will be distinct. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral column can also be used to separate and quantify the diastereomers.[1]

  • Enantiomeric Purity: After cleavage of the chiral auxiliary, the enantiomeric excess (e.e.) of the final carboxylic acid must be determined using a chiral analytical method. This typically involves chiral HPLC or chiral GC.[1] Derivatization with a chiral resolving agent followed by NMR analysis is another possibility.

Are there any safety concerns with the recommended procedures?

Yes. The cleavage of the Evans auxiliary using LiOH and H₂O₂ is known to produce molecular oxygen (O₂) as a byproduct.[8] This is due to the decomposition of the initially formed peracid intermediate by excess hydrogen peroxide.[8] This can create a hazardous oxygen-rich atmosphere in the reaction flask, especially in the presence of flammable organic solvents like THF. It is crucial to ensure the reaction is well-vented and performed in a properly functioning fume hood. Do not run this reaction in a sealed vessel.

Experimental Protocols and Data

Table 1: Troubleshooting Low Diastereoselectivity in Alkylation
Potential Cause Recommended Action Expected Outcome
Moisture in reaction Flame-dry all glassware. Use freshly distilled, anhydrous THF.Improved d.e. by ensuring formation of the chelated (Z)-enolate.
Poor quality base Use freshly prepared/titrated LDA or commercial NaHMDS solution.Consistent and complete enolate formation, leading to higher d.e.
Reaction temperature too high Maintain temperature at -78 °C during enolate formation and initial alkylation.Maximizes kinetic control and stereoselectivity.
Incorrect stoichiometry of base Use a slight excess of base (e.g., 1.05-1.1 equivalents).Ensures complete conversion to the enolate.
Protocol 1: Diastereoselective Alkylation
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-isovaleryl-(S)-oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add (E)-1,3-dichloropropene (1.1 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours. The reaction can be allowed to slowly warm to a higher temperature if necessary, but this may reduce diastereoselectivity.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to separate the major diastereomer.

Protocol 2: Chiral Auxiliary Cleavage
  • Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4-5 eq.) followed by solid lithium hydroxide (2 eq.).

  • Stir vigorously at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-4 hours). Note: Oxygen evolution will occur.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Acidify the mixture to pH ~2-3 with aqueous HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-Valinol-derived Oxazolidinone AcylatedAux N-Isovaleryl Oxazolidinone Auxiliary->AcylatedAux AcylChloride Isovaleryl Chloride AcylChloride->AcylatedAux Base (e.g., n-BuLi) Enolate (Z)-Enolate AcylatedAux->Enolate LDA or NaHMDS -78 °C AlkylatedProduct Alkylated Auxiliary (Major Diastereomer) Enolate->AlkylatedProduct Electrophile (E)-1,3-Dichloropropene Electrophile->AlkylatedProduct FinalProduct (S,E)-5-Chloro-2-isopropyl- pent-4-enoic acid AlkylatedProduct->FinalProduct LiOH / H₂O₂ 0 °C Troubleshooting_Alkylation Start Low Alkylation Yield CheckBase Check Base Quality (LDA/NaHMDS) Start->CheckBase CheckConditions Verify Anhydrous Conditions CheckBase->CheckConditions Good PoorBase Use fresh/titrated base CheckBase->PoorBase Poor CheckTemp Confirm Temperature Control (-78 °C) CheckConditions->CheckTemp Adequate WetReagents Flame-dry glassware, use anhydrous solvents CheckConditions->WetReagents Inadequate TempIssue Ensure proper cooling and monitoring CheckTemp->TempIssue Inadequate ReRun Re-run Reaction with Optimized Parameters CheckTemp->ReRun Adequate PoorBase->ReRun WetReagents->ReRun TempIssue->ReRun

Caption: Decision tree for troubleshooting low alkylation yield.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Malig, T. C., et al. (2018). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 22(3), 386-391. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Image]. Retrieved from [Link]

  • Dow Global Technologies Inc. (2010). Process for the production of (s)-5-chloro-2-isopropylpent-4-enoic acid esters. (U.S.
  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Accounts of chemical research, 49(7), 1439–1449. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

Sources

purification challenges of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (S,E)-5-Chloro-2-isopropylpent-4-enoic acid. This molecule is a critical chiral building block, notably in the synthesis of the renin inhibitor Aliskiren[1]. Its purification is frequently challenging due to a combination of stereochemical complexity and the inherent reactivity of its functional groups. This guide provides in-depth, experience-driven answers to common purification challenges encountered by researchers and process chemists. We will explore the causality behind these issues and offer validated protocols to resolve them.

Section 1: The Primary Challenge - Achieving High Enantiomeric Purity

The central difficulty in producing the target molecule is isolating the desired (S)-enantiomer from its (R)-counterpart. Syntheses from achiral precursors often yield a racemic (1:1) mixture of enantiomers, which have identical physical properties (e.g., boiling point, solubility), making their separation by standard techniques like distillation or simple crystallization impossible[2].

FAQ 1: My synthesis produced a racemic mixture. How can I resolve the (S)- and (R)-enantiomers of 5-Chloro-2-isopropylpent-4-enoic acid?

Answer: The most robust and widely applied method for resolving a racemic carboxylic acid is classical resolution via diastereomeric salt formation . This strategy relies on a foundational stereochemical principle: while enantiomers are physically identical, diastereomers are not[2][3].

The Causality: By reacting the racemic acid with a single, pure enantiomer of a chiral base (the "resolving agent"), you form a mixture of two diastereomeric salts: [(S)-acid•(R)-base] and [(R)-acid•(R)-base]. These salts have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system[4][5].

Experimental Protocol: Screening for an Effective Resolution

  • Select Chiral Resolving Agents: Choose a variety of commercially available, enantiomerically pure amine bases. Common choices for acidic compounds include:

    • (R)-(+)-α-Methylbenzylamine

    • (S)-(-)-α-Methylbenzylamine

    • Cinchonidine or Cinchonine

    • (1R,2S)-(-)-Ephedrine

  • Solvent Screening (Small Scale):

    • In separate vials, dissolve a small amount of the racemic acid (e.g., 100 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) with gentle heating.

    • Add an equimolar amount of the chosen resolving agent.

    • Allow the solutions to cool slowly to room temperature, then to 0-4°C. Observe for crystal formation.

    • The ideal system is one where a crystalline solid precipitates, leaving a clear mother liquor.

  • Scale-Up & Analysis:

    • Once a promising agent/solvent pair is identified, perform the crystallization on a larger scale.

    • Filter the precipitated diastereomeric salt and wash with a small amount of the cold crystallization solvent.

    • Liberate the Acid: Dissolve the filtered salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. The protonated carboxylic acid will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, MTBE).

    • Analyze Enantiomeric Excess (ee): Determine the ee of the recovered acid using chiral HPLC or GC. This is the definitive measure of the resolution's success.

Troubleshooting Flowchart for Classical Resolution

G start Initiate Classical Resolution issue Issue: No Precipitation or Low Yield/Purity start->issue cause1 Poor Choice of Resolving Agent issue->cause1 Is the salt too soluble? cause2 Unsuitable Crystallization Solvent issue->cause2 Is precipitation non-selective? solution1 Screen a wider range of chiral amines (e.g., different structural classes) cause1->solution1 solution2 Perform systematic screening of solvents and solvent mixtures (e.g., EtOH/Water, EtOAc/Heptane) cause2->solution2 success Achieve High Purity Diastereomeric Salt solution1->success solution2->success

Caption: Decision tree for troubleshooting classical resolution.

FAQ 2: Classical resolution is time-consuming. Are there chromatographic alternatives?

Answer: Yes, chiral chromatography is a powerful alternative, especially for smaller scales or when classical resolution fails. This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • High-Performance Liquid Chromatography (HPLC): The most common method. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including carboxylic acids[6].

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more efficient alternative for preparative scale work.

Expert Insight: A significant challenge in chiral chromatography is the "memory effect," where acidic or basic modifiers from previous runs can adsorb to the stationary phase and alter the column's selectivity in subsequent analyses. It is crucial to dedicate a column to a specific project or develop rigorous column flushing protocols between different methods[7].

Parameter Typical Starting Conditions for Chiral HPLC Rationale
Column Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® series)Broad applicability and robustness[8].
Mobile Phase Hexane/Isopropanol or Heptane/EthanolNormal phase mode often provides the best selectivity for this type of molecule.
Additive 0.1% Trifluoroacetic Acid (TFA) or Acetic AcidSuppresses the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID column)Standard starting point; can be optimized.
Detection UV at 210-220 nmThe carbon-carbon double bond provides a suitable chromophore.

Section 2: Managing Geometric Isomers and Process Impurities

Beyond chirality at the C2 position, the C4-C5 double bond introduces (E) and (Z) geometric isomerism. Synthesis protocols aim for the thermodynamically more stable (E)-isomer, but the (Z)-isomer is a common impurity that can be difficult to remove[9].

FAQ 3: My product is contaminated with the (Z)-isomer. How can I purify it to obtain the pure (E)-isomer?

Answer: Separating (E)/(Z) isomers is challenging because their physical properties are often very similar[10].

  • Chromatography: This is the most effective method.

    • Standard Silica Gel Chromatography: May provide some separation, but often requires careful optimization of the solvent system (e.g., a low-polarity eluent like hexanes/ethyl acetate).

    • Silver-Impregnated Silica Gel: This is a specialized technique that can enhance separation. The π-electrons of the double bond in the isomers interact differently with the silver ions (Ag+) on the silica surface, often leading to significantly different retention times[11].

  • Fractional Distillation: This is generally not viable. The boiling points of the (E) and (Z) isomers are typically too close for efficient separation, and the required high temperatures risk degrading the thermally sensitive allylic chloride moiety[10].

FAQ 4: What are the common process-related impurities and how are they removed?

Answer: Common impurities originate from the starting materials and reagents used in the synthesis. For instance, a common synthesis involves the alkylation of an isopropyl-substituted ester or malonate with 1,3-dichloro-1-propene[9].

  • Unreacted Starting Materials: (e.g., diethyl isopropylmalonate, 1,3-dichloro-1-propene).

  • Base/Reagents: (e.g., sodium ethoxide, lithium diisopropylamide (LDA)).

Purification Strategy: Acid-Base Extraction

The carboxylic acid functional group is the key to a simple and effective cleanup. An acid-base liquid-liquid extraction can efficiently separate the acidic product from neutral or basic impurities.

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Reaction Mixture (Product Acid, Neutral Impurities) dissolved in Organic Solvent (e.g., MTBE) aqueous_salt Aqueous Layer (Product as Sodium Carboxylate Salt) crude->aqueous_salt Extract with aq. NaHCO3 or NaOH organic_impurities Organic Layer (Neutral Impurities) aqueous_salt->organic_impurities Separate Layers final_product Final Purified Product This compound aqueous_salt->final_product Acidify with HCl to pH ~2 & Extract with Organic Solvent

Caption: Workflow for purification via acid-base extraction.

The Causality: Adding a mild aqueous base (like sodium bicarbonate) deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities (like unreacted alkyl halides) remain in the organic layer. After separating the layers, re-acidification of the aqueous layer protonates the carboxylate, regenerating the water-insoluble carboxylic acid, which can then be extracted back into a fresh organic solvent[12].

Section 3: Addressing Product Stability

The target molecule contains an allylic chloride . This structural motif is significantly more reactive than a simple alkyl chloride due to the stability of the intermediate allylic carbocation or radical formed during reactions[13]. This inherent instability can lead to product degradation during workup and purification.

FAQ 5: I'm observing significant product loss and the formation of new impurities during purification. What could be the cause?

Answer: The likely cause is the instability of the allylic chloride moiety. It is susceptible to:

  • Nucleophilic Substitution (SN1/SN2): Nucleophiles (including water, alcohols from solvents, or amine resolving agents) can displace the chloride. This is accelerated by heat.

  • Elimination (E1/E2): Basic conditions can promote the elimination of HCl, leading to the formation of diene byproducts.

Preventative Measures:

  • Temperature Control: Keep all extractions, solvent removals (rotary evaporation), and chromatographic separations at low to moderate temperatures (ideally < 40°C).

  • pH Management: Avoid strongly basic conditions for extended periods. When performing an acid-base extraction, use a mild base like sodium bicarbonate and do not let the aqueous solution of the salt sit for prolonged times before re-acidification.

  • Inert Atmosphere: For long-term storage or sensitive operations, working under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

  • Solvent Choice: Use aprotic solvents where possible to minimize solvolysis reactions.

By understanding the interplay of stereochemistry, process impurities, and product stability, you can design a robust and efficient purification strategy for this compound, ensuring the high purity required for downstream applications in drug development and synthesis.

References

  • US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
  • CA2507944C - Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof.
  • How to separate E and Z isomers? - ResearchGate. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • Stability of the Allyl Radical - Resonance Revisited - Chemistry LibreTexts. [Link]

  • Trouble with chiral separations - Chromatography Today. [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
  • Chiral resolution - Wikipedia. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution - Daicel Chiral Technologies. [Link]

  • Isolation of a Carboxylic acid - Reddit. [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. [Link]

Sources

Technical Support Center: Optimization of Stereoselectivity in the Synthesis of Aliskiren Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of Aliskiren intermediates. Aliskiren, the first-in-class direct renin inhibitor, possesses a complex structure with four crucial stereocenters that dictate its pharmacological activity.[1] Achieving high stereochemical fidelity during its synthesis is paramount for both efficacy and regulatory approval.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in controlling the stereochemical outcomes of your reactions.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you may encounter during the synthesis of key Aliskiren intermediates. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.

Issue 1: Poor Diastereoselectivity in the Aldol Addition Step Using an Evans Auxiliary

Question: My Evans aldol reaction to install the C4-hydroxy and C5-amino precursors is yielding a low diastereomeric ratio (d.r. < 90:10). What factors should I investigate to improve the selectivity?

Answer: Poor diastereoselectivity in Evans aldol reactions typically points to incomplete or incorrect formation of the key rigid, chelated transition state. The stereochemical outcome is dictated by the Z-enolate reacting through a Zimmerman-Traxler chair-like transition state.[2] Optimizing this step requires meticulous control over several parameters.

Possible Causes & Solutions:

  • Incomplete Enolate Formation or E/Z Selectivity: The formation of the desired Z-enolate is critical. The choice of base and enolization conditions directly impacts this.

    • Troubleshooting:

      • Base: Use sterically hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). For titanium enolates, a hindered amine like triethylamine or sparteine is often used in conjunction with a Lewis acid like TiCl₄.

      • Temperature: Perform the enolization at low temperatures (typically -78 °C) to ensure kinetic control, which favors the Z-enolate.

      • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are standard. Ensure the solvent is absolutely anhydrous.

  • Incorrect or Weak Chelation of the Lewis Acid: The Lewis acid is responsible for organizing the aldehyde and the enolate in the chair-like transition state.

    • Troubleshooting:

      • Lewis Acid: Boron triflates (e.g., Bu₂BOTf) are highly effective at forming rigid, six-membered transition states. Titanium tetrachloride (TiCl₄) is also a strong chelating agent that can provide excellent selectivity. The choice may depend on the specific aldehyde substrate.

      • Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used relative to the aldehyde to promote chelation.

  • Reaction Temperature: Allowing the reaction to warm prematurely can disrupt the organized transition state, leading to a loss of selectivity.

    • Troubleshooting: Maintain the reaction at -78 °C during the addition of the aldehyde and for a sufficient period afterward before allowing it to slowly warm. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at low temperature.

Workflow for Troubleshooting Low Diastereoselectivity

G start Low d.r. in Evans Aldol check_base Verify Base & Enolization Conditions start->check_base analyze_result Analyze d.r. by NMR/HPLC check_base->analyze_result Use LDA/NaHMDS at -78°C check_lewis Evaluate Lewis Acid & Stoichiometry check_lewis->analyze_result Switch to Bu₂BOTf or TiCl₄ check_temp Review Temperature Control check_temp->analyze_result Maintain -78°C for 2-4h analyze_result->check_lewis d.r. still low analyze_result->check_temp d.r. still low success High d.r. Achieved analyze_result->success d.r. > 95:5

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantioselectivity in the Asymmetric Hydrogenation of the α-Isopropylcinnamic Acid Moiety

Question: We are developing an asymmetric hydrogenation step for a key α-isopropylcinnamic acid derivative, but the enantiomeric excess (e.e.) is consistently below the target of >95%. How can we optimize this?

Answer: Asymmetric hydrogenation is a powerful method for setting the stereocenter in the side chain of Aliskiren intermediates.[3][4] Success is highly dependent on the precise combination of the metal catalyst, chiral ligand, solvent, and reaction conditions. Low enantioselectivity suggests a poorly organized chiral environment around the metal center during the hydride transfer step.

Possible Causes & Solutions:

  • Suboptimal Ligand-Metal Combination: The interaction between the chiral ligand and the metal (typically Rhodium or Iridium) is the source of enantioselectivity.

    • Troubleshooting:

      • Ligand Screening: This is the most critical step. Screen a diverse set of chiral ligands. For this class of substrates, monodentate phosphoramidites and chiral diphosphines have shown great success.[3][4]

      • Mixed-Ligand Approach: A remarkable improvement in both rate and enantioselectivity has been reported by using a mixed-ligand system, combining a chiral monodentate phosphoramidite with a non-chiral, bulky triarylphosphine.[3][4] This approach can create a unique and more selective catalytic pocket.

  • Incorrect Hydrogen Pressure or Temperature: These parameters influence the kinetics of the catalytic cycle. An unoptimized condition can favor a less selective background reaction.

    • Troubleshooting: Perform a design of experiments (DoE) to screen a range of pressures and temperatures. Higher pressures can sometimes decrease selectivity by altering the catalyst's resting state, while temperature affects the energy difference between the diastereomeric transition states.

  • Solvent Effects: The solvent can influence the catalyst's conformation and solubility.

    • Troubleshooting: Screen solvents of varying polarity and coordinating ability (e.g., methanol, toluene, THF, DCM). Protic solvents like methanol can sometimes participate in the catalytic cycle and improve performance.

Data Summary: Catalyst Systems for Asymmetric Hydrogenation

Catalyst SystemLigand TypeTypical e.e. (%)Key AdvantagesReference
Rh(COD)₂BF₄ + Chiral PhosphoramiditeMonodentate85-92%Readily available ligands.[4]
Rh(COD)₂BF₄ + Chiral Phosphoramidite + Achiral PhosphineMixed-Ligandup to 95%Improved rate and selectivity.[3]
Ir-N,P Ligated CatalystsBidentate93-97%Effective for hydrogenating allylic alcohol fragments.[5]
Issue 3: Inconsistent Yields and Selectivity in the Sharpless Asymmetric Epoxidation

Question: Our Sharpless asymmetric epoxidation of an allylic alcohol intermediate gives variable e.e. and sometimes stalls before completion. What are the most critical parameters to control for reproducibility?

Answer: The Sharpless asymmetric epoxidation is a robust and highly predictable reaction, but its catalytic cycle is sensitive to stoichiometry, substrate purity, and, most importantly, water.[6][7][8] Inconsistency usually stems from deviations in these critical areas.

Possible Causes & Solutions:

  • Presence of Water: Water hydrolyzes the titanium(IV) isopropoxide catalyst, disrupting the formation of the active dimeric tartrate complex.

    • Troubleshooting:

      • Molecular Sieves: The use of activated 3Å or 4Å molecular sieves is mandatory.[9] Add them to the reaction vessel with the solvent before adding the catalyst components.

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (DCM is common) and dry all glassware thoroughly.

  • Incorrect Stoichiometry of Catalyst Components: The active catalyst is a dimer involving titanium, tartrate, and the substrate. The ratio of these components is crucial.

    • Troubleshooting: While the reaction is catalytic in the Ti-tartrate complex, a catalyst loading of 5-10 mol% is common.[9] The ratio of Ti(OiPr)₄ to the diethyl tartrate (DET) ligand should be precisely 1:1. Using a slight excess of the tartrate ligand (e.g., 1.1-1.2 equivalents relative to Ti) is often recommended to ensure all titanium is complexed.[9]

  • Substrate Quality and Oxidant Decomposition: The allylic alcohol must be pure. The oxidant, tert-butyl hydroperoxide (TBHP), can decompose over time.

    • Troubleshooting:

      • Substrate Purity: Purify the allylic alcohol immediately before use to remove any acidic or coordinating impurities.

      • Oxidant Quality: Use a fresh, high-quality source of TBHP. Anhydrous TBHP in toluene is preferred over aqueous solutions.

Mechanism of Stereochemical Control in Sharpless Epoxidation

G cluster_top View from Top cluster_bottom View from Bottom L_DET L-(-)-DET Top_Attack Epoxidation from Top Face L_DET->Top_Attack directs D_DET D-(+)-DET Bottom_Attack Epoxidation from Bottom Face D_DET->Bottom_Attack directs Allylic_Alcohol Allylic Alcohol (Oriented in Catalyst Pocket) Allylic_Alcohol->L_DET Allylic_Alcohol->D_DET

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable analytical methods for determining diastereomeric and enantiomeric excess for Aliskiren intermediates?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • For Diastereomeric Excess (d.e.): ¹H NMR spectroscopy is the most direct method. Diastereomers have different physical properties and, therefore, distinct NMR spectra. By identifying and integrating non-overlapping signals corresponding to each diastereomer, you can calculate the d.e. directly. High-field NMR (e.g., >400 MHz) is often required to resolve key signals.[10][11][12]

  • For Enantiomeric Excess (e.e.): Chiral HPLC is the preferred method.[13][14][15] This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are highly versatile. The method must be validated with a racemic standard to confirm peak identity and resolution.[15][16]

Q2: How can I remove an Evans chiral auxiliary without causing epimerization at the adjacent α-carbon?

Answer: The removal of the chiral auxiliary is a critical step where the newly created stereocenter is vulnerable to racemization or epimerization, especially if the α-proton is acidic. Mild, non-basic conditions are essential.

  • Reductive Cleavage: For conversion to a primary alcohol, lithium borohydride (LiBH₄) in a mixed solvent system like THF/water at 0 °C is highly effective and minimizes the risk of epimerization.

  • Hydrolytic Cleavage (to Carboxylic Acid): A solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in aqueous THF at 0 °C is the standard method. The peroxide is crucial as it forms a hydroperoxide adduct that is readily cleaved without affecting the stereocenter.

  • Conversion to Other Functional Groups: Transamination or conversion to Weinreb amides can also be achieved under specific conditions that preserve stereochemical integrity.

Q3: What are the key challenges when scaling up a stereoselective reaction for an Aliskiren intermediate?

Answer: Transitioning from bench-scale to pilot or production scale introduces challenges that can severely impact stereoselectivity.[17]

  • Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions that are easily controlled at the lab scale can develop "hot spots" in a large reactor, leading to side reactions and loss of selectivity.[18]

  • Mixing Efficiency: Mixing is different at scale. What works with a small magnetic stir bar may be inadequate with a large mechanical stirrer, leading to poor mass transfer and localized concentration gradients. This can affect the rate of enolate formation or catalyst turnover, harming selectivity.[18]

  • Addition Times: Slow addition of a reagent, critical for maintaining selectivity at the lab scale, must be carefully re-optimized. A slow addition over hours may be impractical at scale, but a fast addition can lead to unwanted side reactions.

  • Workup and Isolation: Longer processing times during aqueous workups or distillations can expose sensitive stereocenters to acidic, basic, or high-temperature conditions, increasing the risk of racemization.

Key Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol addition of an N-propionyl oxazolidinone to an aldehyde, a key transformation for building the Aliskiren backbone.

  • Apparatus Setup: Under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stirrer, and a septum.

  • Enolization: Dissolve the starting material in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide at 0 °C to oxidize and break up the boron complexes. Stir vigorously for 1 hour.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a chiral alcohol intermediate.

  • Sample Preparation: Prepare a stock solution of your analyte in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner for method development.

  • Column and Mobile Phase Selection:

    • Column: Select a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). The ratio will need to be optimized to achieve baseline separation (e.g., starting with 90:10 Hexane:IPA).

  • HPLC Method:

    • Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: Inject 5-10 µL of the sample.

  • Method Development (using racemic standard): Inject the racemic standard and adjust the mobile phase composition to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

  • Analysis: Once the method is optimized, inject the sample from your synthesis. Identify the major and minor enantiomer peaks by comparing their retention times to the racemic standard.

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

References

  • Han, F. S., Li, L. L., Ding, J. Y., & Gao, L. (2015). The Development of a Complementary Pathway for the Synthesis of Aliskiren. Organic & Biomolecular Chemistry. [Link]

  • Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of Organic Chemistry. [Link]

  • Dong, H., et al. (2005). Practical synthesis of an orally active renin inhibitor aliskiren. Tetrahedron Letters. [Link]

  • Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic Letters. [Link]

  • Boogers, J. A. F., et al. (2007). A Mixed-Ligand Approach Enables the Asymmetric Hydrogenation of an α-Isopropylcinnamic Acid en Route to the Renin Inhibitor Aliskiren. Organic Process Research & Development. [Link]

  • Minnaard, A. J., et al. (2007). Asymmetric Hydrogenation of a 2-Isopropylcinnamic Acid Derivative en Route to the Blood Pressure-Lowering Agent Aliskiren. The Journal of Organic Chemistry. [Link]

  • Han, F. S., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. [Link]

  • Dong, H., et al. (2009). Synthesis of aliskiren. Journal of China Pharmaceutical University. [Link]

  • Slade, J., et al. (2011). A new synthesis of the orally active renin inhibitor aliskiren. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Li, A. (2016). Asymmetric Epoxidation. Lecture Notes. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Itsuno, S. (1998). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • University of Guelph. (n.d.). Enantioselective Reduction of Ketones. Course Material. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University Course Material. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]

  • Chen, Q., et al. (2015). Formal total synthesis of aliskiren. Tetrahedron. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich Course Material. [Link]

  • Contente, M. L., et al. (2020). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem. [Link]

  • Pihko, P. M., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality. [Link]

  • Breaux, A. J., & Anslyn, E. V. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Journal of the American Chemical Society. [Link]

  • IJCRT. (2020). ALISKIREN: ONE NAME MANY ACTION. International Journal of Creative Research Thoughts. [Link]

  • Patil, S. V., et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. World Journal of Advanced Research and Reviews. [Link]

  • Babin, V., et al. (1995). NMR investigations of the enantiomeric excess effects in solutions with weak intermolecular association. Chirality. [Link]

  • ResearchGate. (n.d.). Metathesis approach to the formal synthesis of aliskiren. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. [Link]

Sources

Navigating the Mire: A Technical Support Center for the Removal of Tarry Byproducts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in organic synthesis: the formation and removal of tarry byproducts. This guide is designed for researchers, scientists, and drug development professionals who have encountered the frustration of a promising reaction turning into an intractable black or brown sludge. Here, we move beyond simple protocols to provide a deeper understanding of why these byproducts form and how to strategically remove them, ensuring the integrity of your synthetic route and the purity of your target molecules.

Understanding the Enemy: The Nature and Formation of Tarry Byproducts

Tarry byproducts are complex, often polymeric, mixtures that are notoriously difficult to characterize and remove. They typically arise from a variety of sources, including:

  • Decomposition of Starting Materials or Reagents: Many common reagents and starting materials can degrade under reaction conditions, leading to a cascade of unwanted side reactions.

  • Polymerization of Reactive Intermediates: Highly reactive intermediates, if not efficiently trapped by the desired reaction pathway, can polymerize.[1]

  • Side Reactions: Competing reaction pathways can lead to the formation of high-molecular-weight, complex structures.

  • Thermal Degradation: High reaction temperatures can promote the decomposition of organic molecules into a complex mixture of products, often leading to charring and tar formation.[2]

The key to tackling these byproducts is to understand their general properties. Tars are typically:

  • High in Molecular Weight: Their polymeric nature makes them significantly larger than the desired small molecule products.

  • Often Highly Polar or Non-polar Extremes: Depending on the functional groups present, they can be either very polar and sticky or very greasy and non-polar.

  • Poorly Soluble: They often exhibit poor solubility in a wide range of common laboratory solvents, making them difficult to handle.

With this understanding, we can now explore a range of strategies for their removal, from preventative measures to post-reaction purification.

Troubleshooting Guide: From "Black Goo" to Pure Compound

This section is designed to address common issues encountered during the purification of reactions plagued by tarry byproducts.

Scenario 1: My reaction mixture is an intractable solid/semi-solid tar.

Question: I've just quenched my reaction, and the entire flask is filled with a black, sticky solid. How do I even begin to isolate my product?

Answer: This is a common and frustrating situation. The first step is to attempt to selectively dissolve your desired product away from the tar.

Initial Assessment and Strategy:

  • Solubility Testing: Before attempting a large-scale extraction, perform small-scale solubility tests. Take a small sample of the crude mixture and test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). Your goal is to find a solvent that dissolves your product while leaving the majority of the tar behind.[3]

  • The "Crush and Soak" Method:

    • If a suitable solvent is found, carefully break up the solid tar in the reaction flask.

    • Add the chosen solvent and stir or sonicate the mixture for an extended period. This process, known as trituration , aims to extract the product from the solid matrix.[4]

    • Filter the mixture, collecting the liquid filtrate which should contain your product. Repeat the extraction of the solid tar with fresh solvent to maximize recovery.

Workflow for Tar Removal by Selective Dissolution

G start Intractable Tarry Mixture solubility_test Perform Small-Scale Solubility Tests start->solubility_test select_solvent Select Solvent (Product Soluble, Tar Insoluble) solubility_test->select_solvent crush_soak Trituration: Crush Tar and Soak in Solvent select_solvent->crush_soak filter Filter to Separate Solute from Tar crush_soak->filter filtrate Collect Filtrate (Contains Product) filter->filtrate repeat_extraction Repeat Extraction of Tar Solid filter->repeat_extraction Insoluble Tar combine Combine Filtrates filtrate->combine repeat_extraction->crush_soak concentrate Concentrate and Analyze Product combine->concentrate end Pure Product concentrate->end

Caption: Decision workflow for isolating a product from a solid tarry mixture.

Scenario 2: My product is soluble with the tarry byproduct.

Question: I've managed to dissolve my crude reaction mixture, but the tar seems to be soluble in the same solvents as my desired compound. How can I separate them?

Answer: When simple trituration fails, more advanced purification techniques are necessary. The choice of method will depend on the polarity differences between your product and the tarry impurities.

Purification Strategies:

  • Column Chromatography: This is the workhorse of purification in organic synthesis.[5]

    • Normal-Phase Chromatography: If your product is significantly less polar than the tar, normal-phase chromatography on silica gel or alumina is often effective. The highly polar tar will adhere strongly to the stationary phase, allowing your less polar product to elute first.

    • Reverse-Phase Chromatography: If your product is more polar than the tarry byproducts, reverse-phase chromatography may be a better option. In this technique, a non-polar stationary phase is used, and more polar compounds elute earlier.

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored and high-molecular-weight impurities.[6][7]

    • Protocol: Dissolve your crude product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight of the crude material) and stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of celite to remove the carbon. Caution: Activated carbon can also adsorb your desired product, so use it sparingly and monitor for product loss.

  • Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of impurities.[8][9]

    • Application: If your tarry byproducts contain specific functional groups (e.g., acids, bases, electrophiles), a scavenger resin with a complementary functional group can be used to selectively remove them. The resin is simply added to the reaction mixture, stirred, and then filtered off.

Data Summary: Purification Method Selection

Purification MethodPrinciple of SeparationBest For...Key Considerations
Normal-Phase Chromatography Adsorption based on polaritySeparating less polar products from highly polar tars.Tars may irreversibly bind to the column.
Reverse-Phase Chromatography Partitioning based on polaritySeparating polar products from non-polar/greasy tars.Can be more expensive than normal-phase.
Activated Carbon Adsorption of large, conjugated moleculesRemoving colored and high-molecular-weight impurities.[10]Can lead to product loss; use judiciously.
Scavenger Resins Covalent or ionic bonding to specific functional groupsRemoving impurities with known reactive handles.[11]Requires knowledge of the impurity's chemical nature.

Frequently Asked Questions (FAQs)

Q1: How can I prevent or minimize tar formation in the first place?

A1: Prevention is always the best strategy. Consider the following:

  • Lower Reaction Temperature: Many side reactions that lead to tar are accelerated at higher temperatures.

  • Optimize Reaction Time: Prolonged reaction times can lead to product degradation and byproduct formation.

  • Control Stoichiometry: Adding reagents slowly and in a controlled manner can prevent localized high concentrations that may promote side reactions.

  • Use of Inhibitors: For reactions prone to radical polymerization, the addition of a radical inhibitor can be beneficial.[1]

  • Protecting Groups: In complex syntheses, protecting sensitive functional groups can prevent their participation in unwanted side reactions.

Q2: I've tried column chromatography, but the tar just streaks down the column and co-elutes with my product. What can I do?

A2: This is a challenging situation. Here are a few troubleshooting tips:

  • Change the Stationary Phase: If you are using silica gel, try switching to a different adsorbent like alumina (which can be basic, neutral, or acidic) or a bonded phase.

  • Gradient Elution: A carefully optimized solvent gradient can sometimes resolve compounds that co-elute under isocratic conditions.

  • Employ a "Guard" Column: A small layer of a highly retentive material at the top of your main column can help to bind the most polar components of the tar.

Q3: Can I use recrystallization to purify my product from tar?

A3: Recrystallization can be an excellent purification method if you can find a suitable solvent system.[3][12] The ideal solvent will dissolve your product at high temperatures but have very low solubility for your product at low temperatures. The tarry impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

Recrystallization Workflow

G start Crude Product with Tarry Impurities dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization dissolve->cool No hot_filtration->cool Yes collect Collect Crystals by Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A step-by-step workflow for purification by recrystallization.

Q4: Are there any "green" or more environmentally friendly solvents I can use for tar removal?

A4: Yes, there is a growing emphasis on green chemistry in organic synthesis. Some less hazardous solvents that can be effective for dissolving tars include biodiesels (fatty acid methyl esters) and certain ionic liquids.[13] The choice of a green solvent will depend on the specific properties of your product and the tar.

Conclusion: A Strategic Approach to a Sticky Problem

The formation of tarry byproducts is a common challenge in organic synthesis, but it is not an insurmountable one. By understanding the nature of these impurities and employing a strategic combination of preventative measures and purification techniques, you can successfully navigate even the most challenging purifications. Remember to approach each situation systematically, starting with small-scale tests to identify the most effective method for your specific reaction.

References

  • TNO. (n.d.). Tar formation in pyrolysis and gasification. TNO Publications. Retrieved from [Link]

  • Abdoulmoumine, N., Kulkarni, A., & Adhikari, S. (2019). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS Sustainable Chemistry & Engineering, 7(15), 12975-12998. [Link]

  • Abdoulmoumine, N., Kulkarni, A., & Adhikari, S. (2019). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. National Institutes of Health. [Link]

  • Phuphaphud, A., et al. (2021). Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. KITopen. [Link]

  • Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry. [Link]

  • MDPI. (2023). Transformation and Mitigation of Tar and Related Secondary Pollutants during Sewage Sludge Pyrolysis. MDPI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Sinnawang, P., et al. (2021). Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Publikationen in KITopen. [Link]

  • MDPI. (2024). Hazardous Heritage: From CMP to Hazard-Aware Conservation—A Framework for Polluted Industrial Heritage. MDPI. [Link]

  • Wikipedia. (n.d.). Pyrolysis. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry Blog. Royal Society of Chemistry. [Link]

  • Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]

  • MDPI. (2023). New Approaches to the Synthesis and Stabilization of Polymer Microspheres with a Narrow Size Distribution. MDPI. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • ChemistryViews. (2023, March 4). Angewandte Chemie 11/2023: Purification and Precision. ChemistryViews. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Ho, T.-L. (n.d.). Fiesers' - Reagents for Organic Synthesis. Wiley.
  • ACS Publications. (n.d.). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2022). Progress, applications, challenges and prospects of protein purification technology. National Institutes of Health. [Link]

  • National Institutes of Health. (2024). SOLVENTS: From Past to Present. National Institutes of Health. [Link]

  • Fieser, M. (n.d.). Reagents for Organic Synthesis.
  • BYJU'S. (2019, October 16). methods of purification of organic compounds. BYJU'S. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Edwards, P. J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial chemistry & high throughput screening, 6(1), 11–27. [Link]

  • Ogunnaike, B. A., et al. (2013). Control of Polymerization Processes. In Process Systems Engineering (Vol. 5, pp. 12-1-12-24).
  • ACS Publications. (2013). March's Advanced Organic Chemistry, 7th ed. ACS Publications. [Link]

  • LibreTexts. (2021). 3.4: Activated Charcoal. Chemistry LibreTexts. [Link]

  • North Carolina Department of Environmental Quality. (2026). Hurricane recovery, resilience, community investment highlight DEQ actions in 2025. North Carolina Department of Environmental Quality. [Link]

  • ResearchGate. (n.d.). Purification of Organic Chemicals. ResearchGate. [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. Research and Reviews. [Link]

  • Chemtips. (2013). Fieser and Fieser: The Toxic and Terrifying. Chemtips. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 76 No. 8. ACS Publications. [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. [Link]

  • ResearchGate. (n.d.). solvent effects in organic chemistry. ResearchGate. [Link]

  • LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Smith, M. B. (n.d.). MARCH'S ADVANCED ORGANIC CHEMISTRY REACTIONS, MECHANISMS, AND STRUCTURE.
  • Ho, T.-L. (n.d.). Fiesers' Reagents for Organic Synthesis.
  • chemeurope.com. (n.d.). Trituration. chemeurope.com. [Link]

  • ResearchGate. (n.d.). The application of scavenger resin in combinatorial chemistry. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Fiesers' Reagents for Organic Synthesis. Wiley-VCH. [Link]

  • Google Books. (n.d.). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Google Books.

Sources

Technical Support Center: Optimizing Enantiomeric Excess for (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth scientific explanations to address challenges in the stereoselective synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a key intermediate in the manufacture of the drug Aliskiren.[1] Our focus is to provide actionable strategies to maximize enantiomeric excess (e.e.), a critical parameter for pharmaceutical efficacy and safety.[2][3]

Part 1: Proposed Synthetic Strategy & Key Control Points

A robust and well-documented method for establishing the α-stereocenter of the target molecule involves the use of an Evans' oxazolidinone chiral auxiliary.[4][5][6] This approach offers predictable stereocontrol and high diastereoselectivity.[6][7] The subsequent installation of the (E)-chloroalkene moiety is reliably achieved via a Horner-Wadsworth-Emmons (HWE) reaction.[8][9]

The overall workflow is visualized below, highlighting the critical stages where stereochemistry is defined and must be controlled.

G cluster_0 Part A: Setting the (S)-Stereocenter cluster_1 Part B: Final Product Formation A 1. Acylation (S)-Valinol-derived Oxazolidinone + Isovaleryl Chloride B 2. Asymmetric Alkylation Deprotonation (LDA/NaHMDS) + (E)-1,3-Dichloropropene A->B High d.e. is critical C 3. Auxiliary Cleavage LiOH / H₂O₂ B->C Avoid epimerization D Target Molecule This compound C->D Purification & Analysis caption Figure 1. Proposed synthetic workflow.

Figure 1. A proposed synthetic workflow using an Evans' auxiliary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of low enantiomeric excess (e.e.) in this synthesis?

A1: Low e.e. in the final product typically originates from one of three areas:

  • Poor Diastereoselectivity during Alkylation: The alkylation of the N-isovaleryl oxazolidinone is a diastereoselective reaction. Insufficient control here results in a mixture of diastereomers. While these can often be separated chromatographically before auxiliary cleavage, poor selectivity reduces the yield of the desired diastereomer.[7]

  • Epimerization (Racemization): The chiral center at C2 is susceptible to racemization, especially under harsh basic or acidic conditions. This can occur during the cleavage of the chiral auxiliary or during subsequent workup steps if conditions are not carefully controlled.[4]

  • Inaccurate e.e. Measurement: An improperly developed or validated chiral HPLC method can give misleading results, such as poor peak resolution or incorrect integration, suggesting a lower e.e. than is actually present.[10][11]

Q2: Which analytical technique is best for determining the e.e. of the final product?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard technique for accurately determining enantiomeric excess.[10][12] This method physically separates the (S) and (R) enantiomers, allowing for their direct quantification based on peak area from a UV or other suitable detector.[10][11] Development of a robust method requires screening different chiral columns and mobile phases to achieve baseline separation.[12][13]

Q3: Can I improve the e.e. of my final product post-synthesis?

A3: Yes, if the synthesis results in a product with suboptimal e.e., a process known as chiral resolution or enantioenrichment can be performed. For carboxylic acids, this is often achieved by forming diastereomeric salts with a chiral amine base. One of the diastereomeric salts will typically have lower solubility and can be selectively crystallized from solution, thereby enriching the desired enantiomer in either the solid or the mother liquor.[3] However, optimizing the asymmetric synthesis to achieve high e.e. directly is almost always more efficient and cost-effective.[3]

Part 3: Troubleshooting Guide for Low Enantiomeric Excess

This section addresses specific experimental issues that can lead to a reduction in stereochemical purity.

Problem Area 1: Low Diastereoselectivity in the Asymmetric Alkylation Step

Q: My diastereomeric excess (d.e.) after alkylation is consistently below 95%. What are the most common causes and how can I fix this?

A: Achieving high diastereoselectivity in Evans' auxiliary-based alkylations hinges on the rigid, chelated Z-enolate intermediate, which effectively blocks one face of the enolate from the electrophile.[6][7] Low d.e. suggests this control is being compromised.

G start Low d.e. Observed temp Is internal reaction temperature strictly maintained at ≤ -78 °C? start->temp base Is the base (e.g., LDA) freshly prepared or titrated? Is NaHMDS a better option? temp->base Yes sol_temp Action: Lower temperature. Use a cryocooler or a slush bath (e.g., N₂/Acetone) for stable, low temperatures. temp->sol_temp No moisture Are glassware and solvents rigorously anhydrous? base->moisture Yes sol_base Action: Use freshly prepared LDA or switch to NaHMDS to favor a more rigid sodium chelate. base->sol_base No sol_moisture Action: Flame-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF from Na/benzophenone). moisture->sol_moisture No end High d.e. Achieved moisture->end Yes sol_temp->end sol_base->end sol_moisture->end caption Figure 2. Troubleshooting flowchart for low diastereoselectivity.

Figure 2. Troubleshooting flowchart for low diastereoselectivity.

Detailed Explanation:

  • Temperature Control is Paramount: The energy difference between the transition states leading to the desired and undesired diastereomers is often small. Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) exaggerates this energy difference, exponentially favoring the formation of the desired product.[14] Fluctuations in temperature can allow the less-favored pathway to compete.

  • Enolate Formation & Counterion: The choice of base is critical. Lithium Diisopropylamide (LDA) is commonly used, but the lithium counterion forms a relatively loose chelate. Sodium bis(trimethylsilyl)amide (NaHMDS) can provide a more rigid, six-membered chelate, which can enhance facial shielding by the auxiliary's substituent and improve d.e.[7][15] The quality of the base is also crucial; it should be freshly prepared or titrated before use.[14]

  • Anhydrous Conditions: Water is a proton source that can quench the enolate, leading to side reactions and potentially compromising the stereochemical integrity of the process.[14][16] All glassware must be rigorously dried, and solvents must be anhydrous.

Table 1: Effect of Reaction Parameters on Diastereoselectivity (Illustrative Data)

Parameter Condition A d.e. (%) Condition B d.e. (%) Causality
Base/Temp LDA, -40 °C 85 NaHMDS, -78 °C >98 Sodium forms a more rigid chelate; lower temperature increases the energy difference between diastereomeric transition states.
Solvent THF >98 THF with HMPA 92 Highly coordinating additives like HMPA can disrupt the enolate chelation, reducing stereocontrol.

| Addition | Electrophile added quickly | 90 | Electrophile added dropwise over 30 min | >98 | Slow addition maintains a low concentration of the electrophile, minimizing side reactions and thermal excursions. |

Problem Area 2: Epimerization During Chiral Auxiliary Cleavage

Q: My d.e. after alkylation was >98%, but the final acid has an e.e. of only 90%. Why did this happen and how can I prevent it?

A: This significant drop in stereopurity strongly suggests epimerization at the C2 stereocenter during the cleavage of the oxazolidinone auxiliary. The α-proton is acidic and can be removed under basic conditions, leading to a planar enolate and loss of stereochemical information.

The Solution: Mild, Selective Cleavage

The standard method for cleaving Evans' auxiliaries to yield the carboxylic acid is using lithium hydroperoxide (LiOH/H₂O₂) at low temperatures (e.g., 0 °C).[7][17][18]

  • Mechanism of Action: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group.[7] Standard hydroxide (OH⁻) is a harder nucleophile and can attack the endocyclic (carbamate) carbonyl, leading to undesired ring-opening byproducts.[18][19] More importantly, the LiOOH conditions are sufficiently mild to avoid significant epimerization of the newly formed carboxylic acid.[4]

Table 2: Comparison of Auxiliary Cleavage Methods

Reagent Conditions Pros Cons/Risks
LiOH / H₂O₂ THF/H₂O, 0 °C High selectivity for desired acid; minimizes epimerization.[7][17] Can evolve oxygen gas, creating a potential safety hazard on scale; requires careful temperature control and quenching.[17][18]
LiOH / H₂O THF/H₂O, RT to 50 °C Simple reagents. High risk of epimerization; can cause undesired endocyclic cleavage of the auxiliary.[4][19]

| Reductive Cleavage (e.g., LiBH₄) | Et₂O, 0 °C | Yields the primary alcohol. | Not applicable for isolating the desired carboxylic acid. |

Part 4: Key Experimental Protocols

Protocol 1: Asymmetric Alkylation of N-Isovaleryl-(4S)-4-benzyl-2-oxazolidinone
  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Enolate Formation: Dissolve the N-isovaleryl oxazolidinone (1.0 equiv) in anhydrous THF (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, as a 1.0 M solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add (E)-1,3-dichloropropene (1.1 equiv) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate the major diastereomer from the minor one and recover the unreacted starting material.

Protocol 2: Chiral HPLC Method Development for e.e. Determination
  • Sample Preparation: Prepare a standard of the racemic (S,E)- and (R,E)-5-Chloro-2-isopropylpent-4-enoic acid (approx. 1 mg/mL) in the mobile phase. Prepare a sample of your synthesized product at the same concentration.

  • Column Screening: Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or Chiralcel® OD-H column, as these are effective for a broad range of compounds.[13]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 n-Hexane/Isopropanol at a flow rate of 1.0 mL/min.

    • For an acidic analyte like a carboxylic acid, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and prevent tailing.[13]

    • Inject the racemic standard. If no separation is observed, incrementally increase the polar modifier (isopropanol) content. If separation is poor, try ethanol as the modifier.

  • Optimization: Once partial separation is achieved, optimize the resolution by finely adjusting the mobile phase composition and flow rate. A lower flow rate (e.g., 0.5-0.8 mL/min) often improves resolution.

  • Quantification: Once baseline resolution (Rs > 1.5) is achieved with the racemic standard, inject your sample. Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100

References

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. J. Sep. Sci. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Introduction to Stereoselective Organic Synthesis. University of York. [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]

  • PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
  • Highly stereoselective and efficient synthesis of ω-heterofunctional di- and trienoic esters for Horner–Wadsworth–Emmons reaction via alkyne hydrozirconation and Pd-catalyzed alkenylation. ResearchGate. [Link]

  • STEREOSELECTIVE ALKENE SYNTHESIS BY THE HORNER-EMMONS REACTION. Chegg. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Myers Group, Harvard University. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]

  • Frozen Solution-Mediated Asymmetric Synthesis: Control of Enantiomeric Excess. ACS Publications. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Enantioenrichment by Crystallization. ACS Publications. [Link]

  • Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof.
  • Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction. ResearchGate. [Link]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - C(21) Fragment of Tedanolide C. NIH. [Link]

  • Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Enantioselective Synthesis. OpenStax. [Link]

  • Enantioselective Synthesis of α-Methyl Carboxylic Acids from Readily Available Starting Materials via Chemoenzymatic Dynamic Kinetic Resolution. ACS Publications. [Link]

  • 5-Chloro-2-isopropyl-pent-4-enoic acid. Endotherm. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

  • Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

Sources

analytical techniques for determining chiral purity of 5-Chloro-2-isopropylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for determining the chiral purity of 5-Chloro-2-isopropylpent-4-enoic acid. This molecule is a key chiral intermediate in pharmaceutical synthesis, and ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, analytical chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles of method selection and provides robust troubleshooting advice based on extensive field experience.

Part 1: Method Selection - Frequently Asked Questions

Choosing the right analytical technique is the most critical first step. Your choice depends on available instrumentation, sample throughput requirements, the need for derivatization, and the stage of your project (e.g., high-throughput screening vs. final quality control).

Q1: Which analytical technique should I choose for determining the enantiomeric excess of 5-Chloro-2-isopropylpent-4-enoic acid?

There are three primary techniques, each with distinct advantages and disadvantages: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Use the following decision tree to guide your selection:

MethodSelection start Start: Chiral Purity Analysis equip What equipment is available? start->equip derivatize Is derivatization acceptable? equip->derivatize GC throughput High-throughput screening needed? equip->throughput NMR hplc Chiral High-Performance Liquid Chromatography (HPLC) equip->hplc HPLC gc Chiral Gas Chromatography (GC) derivatize->gc Yes derivatize->hplc No, analyze directly throughput->hplc No, robust QC method needed nmr NMR with Chiral Solvating Agent (CSA) throughput->nmr Yes

Caption: Decision tree for selecting an analytical technique.

Q2: Can you summarize the pros and cons of each major technique?

Absolutely. The choice involves trade-offs between speed, sensitivity, sample preparation complexity, and development time.

TechniqueAdvantagesDisadvantagesBest For...
Chiral GC High resolution and efficiency.[1] Established methods exist for similar compounds.[2]Requires derivatization of the carboxylic acid to a volatile ester.[3][4] Analyte must be thermally stable.[5]Robust, validated QC methods where derivatization is an acceptable and reproducible step.
Chiral HPLC Direct analysis of the carboxylic acid is possible.[6] Highly versatile with many available chiral stationary phases (CSPs).[7] Amenable to preparative scale-up.Method development can be time-consuming due to the large number of column and mobile phase combinations.Both routine analysis and method development, especially when avoiding derivatization is preferred.
NMR with CSAs Very fast, no separation required.[8][9] Minimal sample preparation (just mix analyte with CSA).[10]Lower sensitivity than chromatographic methods. Finding an effective Chiral Solvating Agent (CSA) can be trial-and-error.[8] Potential for signal overlap.High-throughput screening of reaction conditions where speed is paramount.

Part 2: Chiral Gas Chromatography (GC) - Technical Guide

Chiral GC offers excellent resolving power for volatile compounds. For 5-Chloro-2-isopropylpent-4-enoic acid, derivatization to its methyl ester is a prerequisite for analysis.[2]

GC Troubleshooting Guide (Q&A Format)

Q: I'm seeing significant peak tailing for my derivatized analyte. What's wrong?

  • A: Cause & Solution: Peak tailing for acidic compounds, even after esterification, often points to two issues. First, your derivatization reaction may be incomplete, leaving residual free acid. This acid interacts strongly with any active sites in your GC system (liner, column). Confirm 100% conversion via a preliminary TLC or LC-MS check. Second, active sites in the GC inlet or column can cause tailing. Use a deactivated inlet liner and condition your column properly. If the problem persists, a few injections of a derivatizing agent can help to passivate the system.

Q: I have a good peak shape, but my enantiomers are not separating.

  • A: Cause & Solution: This is a selectivity issue. The interactions between your analyte and the chiral stationary phase are not sufficient to resolve the enantiomers.[1]

    • Check Your Column: For the methyl ester of 5-Chloro-2-isopropylpent-4-enoic acid, a cyclodextrin-based column, specifically a derivatized beta-cyclodextrin phase like Chirasil-DEX CB, is a documented starting point.[2]

    • Optimize Temperature Program: The enantioselectivity of chiral GC columns is highly temperature-dependent. Lowering the oven temperature often increases the interaction time with the stationary phase and can dramatically improve resolution. Try running your analysis 10-20°C cooler or use a slower temperature ramp.

    • Verify Carrier Gas Flow: Ensure your carrier gas linear velocity is optimal for the column diameter. Sub-optimal flow can lead to band broadening, which masks small separations.

Q: I'm observing "ghost peaks" in my blank runs after analyzing my sample.

  • A: Cause & Solution: This is classic sample carryover. Given the structure of your analyte, it may have some affinity for parts of the GC system. Increase the final oven temperature during the run and extend the bake-out time between injections to ensure all of the compound is eluted. Also, check for contamination in your syringe and inlet.[11]

Protocol: Chiral GC Analysis of 5-Chloro-2-isopropylpent-4-enoic acid Methyl Ester

This protocol provides a robust starting point based on established methods for similar structures.

Step 1: Derivatization to Methyl Ester

  • Objective: To convert the non-volatile carboxylic acid into a volatile ester suitable for GC analysis.[3][12]

  • Dissolve ~10 mg of 5-Chloro-2-isopropylpent-4-enoic acid in 1 mL of Methanol.

  • Add 3-5 drops of acetyl chloride slowly while cooling in an ice bath.

  • Seal the vial and stir at room temperature for 4 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate for GC injection.

Step 2: GC Method Parameters

  • Column: Chirasil-DEX CB (or equivalent beta-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Hydrogen or Helium at a constant flow of ~1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes.

  • Injector: 230°C, Split mode (e.g., 50:1 split ratio).

  • Detector (FID): 250°C.

  • Injection Volume: 1 µL.

Step 3: Data Analysis

  • Integrate the two eluting enantiomer peaks.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100[14]

Part 3: Chiral High-Performance Liquid Chromatography (HPLC) - Technical Guide

Chiral HPLC is a powerful alternative, offering the significant advantage of analyzing the carboxylic acid directly, thereby avoiding the derivatization step.[6] Method development involves screening different chiral stationary phases (CSPs) and mobile phases.

HPLC_Workflow start Start: New Chiral Compound screen_cols Screen Primary Columns (e.g., Polysaccharide, Macrocyclic Glycopeptide) with Generic Gradients start->screen_cols separation_found Partial or Full Separation Found? screen_cols->separation_found optimize Optimize Mobile Phase (Isocratic Hold, Additives) & Temperature separation_found->optimize Yes no_sep Try Secondary Columns or Alternative Mobile Phase (e.g., Switch from NP to RP) separation_found->no_sep No validate Final Method: Validate for Robustness, Linearity, and Precision optimize->validate no_sep->screen_cols

Caption: General workflow for chiral HPLC method development.

HPLC Troubleshooting Guide (Q&A Format)

Q: My resolution is poor (Rs < 1.5). How can I improve it?

  • A: Cause & Solution: Resolution is a function of efficiency, selectivity, and retention.

    • Improve Selectivity (α): This is the most impactful factor. If you see partial separation, try adjusting the mobile phase. For normal phase (Hexane/Alcohol), slightly change the alcohol percentage or switch the alcohol (e.g., isopropanol to ethanol). For reversed-phase, alter the organic modifier percentage or the buffer pH. Temperature also drastically affects selectivity in chiral separations; try analyzing at both a lower (e.g., 15°C) and higher (e.g., 40°C) temperature.[15]

    • Increase Efficiency (N): Poor efficiency (broad peaks) can hide selectivity. Ensure your system is well-plumbed with minimal dead volume. Decreasing the flow rate can also significantly improve efficiency and, therefore, resolution.[16]

    • Increase Retention (k'): If your peaks are eluting too early (k' < 2), there isn't enough interaction with the CSP. Decrease the amount of the strong solvent in your mobile phase (e.g., decrease alcohol in normal phase, decrease acetonitrile/methanol in reversed-phase).

Q: I ran the same sample twice, and the peak elution order reversed! What happened?

  • A: Cause & Solution: Elution order reversal is a known phenomenon in chiral chromatography and is almost always caused by a change in the separation mechanism.[15] The most common culprits are temperature changes or mobile phase additive memory effects .[17] Ensure your column temperature is strictly controlled. If you are using acidic or basic additives, be aware that they can persist on the column. It is critical to dedicate a column to a specific mobile phase system or use a rigorous flushing procedure when switching between methods with different additives.[17][18]

Q: My column backpressure is suddenly very high.

  • A: Cause & Solution: A sudden pressure increase typically points to a blockage.

    • Sample Precipitation: Your analyte may be precipitating on the column frit if the sample solvent is much stronger than the mobile phase. Always dissolve your sample in the mobile phase itself.[18]

    • Buffer Precipitation: If using buffers in reversed-phase, ensure they are fully soluble in the organic-aqueous mixture. High organic concentrations can cause buffer salts to crash out.

    • Particulate Matter: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If the pressure is high, try reversing the column (disconnect from the detector!) and flushing with a strong solvent to dislodge any blockage from the inlet frit.[18]

Protocol: Chiral HPLC Screening for 5-Chloro-2-isopropylpent-4-enoic acid

Step 1: Column and Mobile Phase Selection

  • Primary Screening Columns:

    • Polysaccharide-based: e.g., CHIRALPAK® IA or CHIRALCEL® OD-H. These are broadly applicable.

    • Macrocyclic Glycopeptide-based: e.g., CHIROBIOTIC® V2. These are excellent for ionizable molecules like carboxylic acids.

  • Primary Screening Mobile Phases:

    • Normal Phase (NP): Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial to suppress the ionization of the carboxylic acid and ensure good peak shape.

    • Reversed-Phase (RP): Acetonitrile/Water with 0.1% Formic Acid.

Step 2: HPLC Method Parameters

  • Mobile Phase Screening Conditions:

    • A: Hexane with 0.1% TFA

    • B: IPA with 0.1% TFA

    • Gradient: Start at 98:2 (A:B), ramp to 80:20 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector (UV): 210 nm (or as determined by UV scan).

  • Sample Prep: 1 mg/mL in mobile phase.

Step 3: Optimization and Analysis

  • Identify the column/mobile phase system that shows the best "hit" (any sign of peak splitting or separation).

  • Switch to an isocratic mobile phase based on the composition where the peaks began to separate in the gradient run.

  • Fine-tune the mobile phase composition, temperature, and flow rate to achieve a resolution (Rs) of > 1.5.

  • Calculate ee% using the peak areas as described in the GC section.

References
  • Wessjohann, L. A., & Sontag, B. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Ferreira, F., et al. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Polavarapu, P. L., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Retrieved from [Link]

  • Polavarapu, P. L., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC. PubMed Central. Retrieved from [Link]

  • Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Google Patents. (n.d.). US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Addae-Mensah, I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Endotherm. (n.d.). 5-Chloro-2-isopropyl-pent-4-enoic acid. Retrieved from [Link]

  • Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]

  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

Sources

Technical Support Center: Resolution of Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of enantiomers. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of chiral resolution, focusing on the industrially prevalent method of diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the resolution process, providing quick and actionable advice.

Q1: What is the fundamental principle of resolving a racemic carboxylic acid? The most common method is converting the enantiomers, which have identical physical properties, into diastereomers, which have different physical properties.[1][2][3] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a "resolving agent").[4][5][6] The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization.[7][8] After separation, a simple acid-base workup liberates the pure enantiomer of the carboxylic acid from its salt.[2][4][9][10]

Q2: How do I select the best chiral resolving agent for my carboxylic acid? The choice of resolving agent is critical and often empirical.[11] An ideal agent should be:

  • Enantiomerically Pure: To ensure the formation of only two diastereomeric salts.

  • Readily Available & Inexpensive: Especially for large-scale resolutions.[12]

  • Able to Form Crystalline Salts: The goal is a solid, easily filterable salt, not an oil.

  • Effective: It should impart a significant solubility difference between the two diastereomeric salts in a common solvent.

A screening approach is highly recommended.[13] Test a panel of common resolving agents (see Table 1) in a variety of solvents on a small scale to identify the most promising candidates.[13][14]

Q3: My resolution attempt produced an oil instead of crystals. What went wrong and how can I fix it? This phenomenon, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[15][16] It is a common and frustrating problem.

  • Primary Causes: Oiling out is often triggered by very high supersaturation. This can be caused by cooling the solution too quickly, using too high a concentration of solutes, or choosing a solvent in which the salt is excessively soluble.[15] The presence of impurities can also disrupt crystal lattice formation and induce oiling out.[17][18]

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or freezer.

    • Decrease Concentration: Start with a more dilute solution.[15]

    • Solvent Screening: The solvent is a critical parameter.[13] Experiment with different solvents or solvent mixtures. Sometimes adding a co-solvent can prevent oiling.[15]

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a supersaturated solution to encourage controlled crystallization.[19]

Q4: The yield of my resolved enantiomer is very low. How can I improve it? Low yield can stem from several factors. A primary cause is that the solubilities of the two diastereomeric salts are too similar in the chosen solvent.[13] This means that as the less soluble salt crystallizes, a significant amount of the more soluble salt remains in the mother liquor.

  • Troubleshooting Steps:

    • Optimize the Solvent: This is the most crucial factor. The ideal solvent maximizes the solubility difference between the two diastereomers.[13]

    • Vary the Stoichiometry: While a 1:1 ratio of acid to resolving agent is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the first crop of crystals.

    • Recrystallize the Product: The initial crystalline product may not be diastereomerically pure. One or more recrystallizations are often necessary to enhance the diastereomeric excess (d.e.) and, consequently, the final enantiomeric excess (e.e.) of your acid.[1][20]

    • Analyze the Mother Liquor: Check the diastereomeric composition of the mother liquor. It should be enriched in the more soluble diastereomer. You can potentially isolate the other enantiomer from this solution.

Q5: How do I confirm the success of my resolution? Success is measured by the enantiomeric excess (e.e.) of the final carboxylic acid product. This requires analytical techniques capable of distinguishing between enantiomers. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The most widely used and reliable method for determining e.e.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by converting the acid to a diastereomeric ester (e.g., a Mosher's ester) can allow for the quantification of enantiomers.[21][22]

  • Optical Rotation: While historically important, using a polarimeter to measure optical rotation is only a reliable indicator of purity if the maximum rotation of the pure enantiomer is known and the sample is free of other optically active impurities.[5][20]

In-Depth Troubleshooting Guide

Problem 1: Poor Diastereomeric Excess (d.e.) in the Crystallized Salt
  • Causality: This indicates that the solubilities of the (R)-acid•(R)-base and (S)-acid•(R)-base salts are too similar in your chosen solvent system. During crystallization, both diastereomers are precipitating from the solution, leading to poor separation.

  • Solutions:

    • Systematic Solvent Screening: This is the most critical step. Create a matrix of solvents (polar protic, polar aprotic, nonpolar) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system that provides better solubility differentiation. A high-throughput screening approach can accelerate this process.[14]

    • Temperature Gradient Optimization: The rate of cooling significantly impacts crystal purity. A slow, controlled cooling profile allows for the selective crystallization of the less soluble diastereomer from a solution that is only slightly supersaturated. Rapid cooling can cause both diastereomers to crash out of solution.

    • Recrystallization: It is standard practice to recrystallize the isolated salt.[20] Each recrystallization step will enrich the solid in the less soluble diastereomer, progressively increasing the d.e. Monitor the d.e. of the solid and the mother liquor after each step using an appropriate analytical method like chiral HPLC.

Problem 2: Difficulty Recovering the Carboxylic Acid from the Diastereomeric Salt
  • Causality: The liberation of the free carboxylic acid requires breaking the ionic bond of the salt. This is typically done by acidification, which protonates the carboxylate anion and deprotonates the amine cation. Incomplete liberation or difficult extraction can lead to low yields.

  • Solutions:

    • Ensure Complete Protonation: After dissolving the salt in water, add a strong mineral acid (e.g., 1-2 M HCl) until the aqueous phase is acidic (pH 1-2).[2][10] This ensures the carboxylic acid is fully protonated and less water-soluble.

    • Optimize Extraction Solvent: Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the free carboxylic acid from the aqueous layer. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

    • Check Solubility: If your resolved carboxylic acid has some water solubility, you may need to saturate the aqueous layer with sodium chloride (salting out) to decrease its aqueous solubility and improve extraction efficiency.

Problem 3: The "Wrong" Enantiomer Crystallizes
  • Causality: In any given resolution, one of the two diastereomeric salts will be less soluble. Sometimes, this happens to be the salt containing the enantiomer you don't want.

  • Solutions:

    • Screen for an Alternative Resolving Agent: This is often the most effective solution. Using a different chiral base can invert the relative solubilities of the diastereomeric salts.[13] For example, if (R)-1-phenylethylamine preferentially crystallizes the (S)-acid, (S)-cinchonidine might crystallize the (R)-acid.

    • Isolate from the Mother Liquor: If screening new agents is not feasible, remember that the desired enantiomer is now enriched in the mother liquor from the first crystallization. Evaporate the solvent from the mother liquor, liberate the acid, and check its e.e. It may require further purification, but this can be a viable route to obtaining the desired product.

Data & Protocols

Table 1: Common Chiral Resolving Agents for Racemic Carboxylic Acids
Resolving AgentClassTypical Applications & Notes
(R)- or (S)-1-Phenylethylamine Synthetic AmineWidely used, cost-effective, and available in both enantiomeric forms. Effective for a broad range of aromatic and aliphatic acids.[11]
Cinchona Alkaloids Natural ProductIncludes quinine, quinidine, cinchonine, and cinchonidine.[2][4] These are diastereomers of each other and provide a diverse set of resolving agents from a single family. Often effective when simpler amines fail.
Brucine / Strychnine Natural ProductHistorically important and very effective, but highly toxic.[2][4][5] Use should be minimized and handled with extreme caution.
(1R,2R)- or (1S,2S)-Pseudoephedrine Natural ProductA chiral amino alcohol that can be very effective for certain classes of acids.
(R)- or (S)-1,2-Diaminopropane Synthetic AmineA chiral diamine that can be useful for dicarboxylic acids or acids where bidentate interaction is beneficial.[1]

Detailed Protocol: General Method for Diastereomeric Salt Resolution

This protocol provides a self-validating workflow for the resolution of a generic racemic carboxylic acid using a chiral base.

Workflow Visualization

G cluster_prep 1. Preparation & Salt Formation cluster_sep 2. Separation cluster_iso 3. Isolation & Analysis racemic_acid Racemic Carboxylic Acid (R-COOH & S-COOH) dissolve Dissolve in Heated Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., R'-NH2) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Slow Cooling & Crystallization mix->cool filter Vacuum Filtration cool->filter solid Solid Crystal (Enriched in one diastereomer, e.g., R-COOH•R'-NH2) filter->solid Less Soluble mother_liquor Mother Liquor (Enriched in other diastereomer, e.g., S-COOH•R'-NH2) filter->mother_liquor More Soluble recrystallize Recrystallize Solid (Optional, for higher purity) solid->recrystallize liberate_solid Liberate Acid from Solid (Acidify & Extract) pure_enantiomer Pure Enantiomer 1 (e.g., R-COOH) liberate_solid->pure_enantiomer analyze Analyze e.e. (Chiral HPLC) pure_enantiomer->analyze recrystallize->liberate_solid If d.e. is sufficient

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Step-by-Step Procedure:

  • Salt Formation & Solvent Screening (Self-Validation Point):

    • In separate vials, dissolve a known amount of the racemic carboxylic acid (e.g., 1.0 mmol) in a minimal amount of various heated test solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • In another set of vials, dissolve an equimolar amount of the chiral resolving agent (e.g., 1.0 mmol of (R)-1-phenylethylamine) in the same solvents.[1] Note: The optimal molar ratio may vary and can be an optimization parameter (0.5-1.0 equivalents is a good range to explore).[1]

    • Combine the corresponding acid and base solutions while warm and stir.

    • Allow the solutions to cool slowly to room temperature, then transfer to a 4°C refrigerator. Observe which solvent system yields a crystalline precipitate. This is your primary validation; if no solids form or if an oil appears, the solvent system is not suitable.

  • Preparative Crystallization:

    • Using the optimal solvent identified above, perform the reaction on a larger scale. Dissolve the racemic acid and the resolving agent in the minimum amount of hot solvent.

    • Allow the solution to cool slowly and undisturbed. If crystallization is sluggish, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystal formation appears complete at room temperature, cool the flask further (e.g., 4°C) for several hours to maximize the yield of the less soluble salt.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[1]

    • Dry the crystals. At this point, you can take a small sample, liberate the acid, and check the d.e./e.e. to determine if recrystallization is needed.

    • (Optional but Recommended) To improve purity, recrystallize the salt from the same or a different suitable solvent until the desired diastereomeric purity is achieved.[1][20]

  • Liberation of the Pure Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add 2 M HCl solution dropwise with stirring until the pH of the aqueous solution is ~1-2. A solid precipitate (the free carboxylic acid) may form.

    • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Final Analysis (Final Validation Point):

    • Determine the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method or another appropriate technique.[21][23][24][25][26] Calculate the yield and determine the optical rotation.

Troubleshooting Logic Diagram

This decision tree provides a logical path for diagnosing and solving common issues during resolution experiments.

G start Resolution Experiment Start outcome What is the primary issue? start->outcome no_xtal No Crystals / Oiling Out outcome->no_xtal No Solid low_yield Low Yield outcome->low_yield < 50% low_ee Low Enantiomeric Excess (e.e.) outcome->low_ee < 95% sol_oil1 Decrease Concentration no_xtal->sol_oil1 sol_oil2 Slow Down Cooling Rate no_xtal->sol_oil2 sol_oil3 Screen Different Solvents / Co-solvents no_xtal->sol_oil3 sol_oil4 Try Seeding no_xtal->sol_oil4 sol_yield1 Optimize Solvent System (Maximize ΔSolubility) low_yield->sol_yield1 sol_yield2 Process Mother Liquor (to recover other enantiomer) low_yield->sol_yield2 sol_yield3 Optimize Stoichiometry (try 0.5 eq. resolving agent) low_yield->sol_yield3 sol_ee1 Recrystallize Diastereomeric Salt low_ee->sol_ee1 sol_ee2 Re-evaluate Solvent Choice low_ee->sol_ee2 sol_ee3 Screen Different Resolving Agents low_ee->sol_ee3

Caption: A decision tree for troubleshooting common chiral resolution problems.

References

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sensing of enantiomeric excess in chiral carboxylic acids - RSC Publishing. (2015). Retrieved January 17, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry - PubMed. (2006). Retrieved January 17, 2026, from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved January 17, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019). Retrieved January 17, 2026, from [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors - ACS Publications. (2020). Retrieved January 17, 2026, from [Link]

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015). Retrieved January 17, 2026, from [Link]

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Request PDF - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (2023). Retrieved January 17, 2026, from [Link]

  • Resolution by diastereomeric salts - YouTube. (2014). Retrieved January 17, 2026, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Retrieved January 17, 2026, from [Link]

  • 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. (2021). Retrieved January 17, 2026, from [Link]

  • (PDF) The potential of chiral solvents in enantioselective crystallization - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Which of the amines shown could, in principle, be used as a resolving agent for a racemic carboxylic acid? - brainly.com. (2023). Retrieved January 17, 2026, from [Link]

  • 4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019). Retrieved January 17, 2026, from [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019). Retrieved January 17, 2026, from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Retrieved January 17, 2026, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Retrieved January 17, 2026, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Retrieved January 17, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015). Retrieved January 17, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 17, 2026, from [Link]

  • SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Methods for Chiral Purity of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for developing, validating, and troubleshooting stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure the accuracy and reliability of your analytical data.

The Critical Role of Chiral Purity and Stability in Drug Development

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1][2] Therefore, regulatory agencies mandate strict control over the enantiomeric purity of drug substances.

A stability-indicating analytical method is one that can accurately and selectively quantify the desired enantiomer in the presence of its opposite enantiomer, impurities, and any degradation products that may form over time or under stress conditions.[3] This ensures that the quality, safety, and efficacy of the drug are maintained throughout its shelf life. Developing such a method requires a deep understanding of chromatographic principles, chiral recognition mechanisms, and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Issue 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak or two poorly resolved peaks for my enantiomers. What are the primary causes and how can I fix this?

A: Poor resolution is the most common challenge in chiral HPLC and can stem from several factors.[7] The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP), leading to different retention times.[1][8] If this interaction is not optimal, separation will not occur.

Underlying Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[9] Different classes of CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) offer different chiral recognition mechanisms.[1][10][11]

    • Action: Screen multiple CSPs with different selectivities. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point for a wide range of compounds.[8][12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[2]

    • Action (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on selectivity.[13]

    • Action (Reversed-Phase): Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).

    • Action (Additives): For acidic or basic compounds, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier can improve peak shape and resolution by minimizing undesirable secondary interactions with the stationary phase.[13][14]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7]

    • Action: Evaluate a range of column temperatures (e.g., 10°C to 40°C). Lower temperatures often enhance chiral selectivity and improve resolution, though this can sometimes lead to broader peaks.[14] Conversely, in some cases, higher temperatures can improve efficiency and even reverse the elution order.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are asymmetric (tailing or fronting), which is affecting the accuracy of integration and quantification. What should I investigate?

A: Asymmetric peaks compromise both resolution and the reliability of quantitative results. Peak tailing is more common and often points to secondary, undesirable interactions.

Underlying Causes & Step-by-Step Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Prepare and inject a series of dilutions (e.g., 1:10, 1:100) of your sample. If peak shape improves, the original concentration was too high.[7]

  • Secondary Silanol Interactions (for silica-based CSPs): Basic analytes can interact with acidic residual silanol groups on the silica support, causing peak tailing.[9]

    • Action: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%).[9] This additive will compete with the analyte for the active silanol sites.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and poor resolution.

    • Action: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with a weaker elution strength.[9]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can lead to poor peak shape.

    • Action: Implement a column flushing procedure. For immobilized CSPs, stronger solvents may be permissible for washing.[15] If the problem persists, the column may be permanently damaged and require replacement.

Issue 3: Drifting Retention Times

Q: I'm observing inconsistent retention times between injections, making peak identification unreliable. What could be the cause?

A: Stable retention times are crucial for a robust method. Drifting times usually indicate a lack of system equilibrium or changes in the mobile phase or column conditions.

Underlying Causes & Step-by-Step Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable chemical environment.

    • Action: Increase the column equilibration time. Ensure at least 10-20 column volumes of the mobile phase pass through the column before the first injection.[9][16]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Action: Prepare fresh mobile phase daily and keep the reservoirs capped.[7] If using a buffer, ensure it is fully dissolved and filtered.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[17]

    • Action: Use a thermostatted column compartment and ensure it is set to a stable temperature.[16]

  • Pump and System Leaks: Leaks in the HPLC system will cause fluctuations in flow rate and pressure, leading to unstable retention times.[18]

    • Action: Systematically check for leaks at all fittings, from the pump heads to the detector. Salt buildup around fittings is a common sign of a leak when using buffered mobile phases.[18]

Frequently Asked Questions (FAQs)

Q1: What is a "stability-indicating" method and why is it important for chiral analysis? A stability-indicating method is a validated analytical procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other enantiomers.[3] For chiral compounds, this means the method must be able to separate the target enantiomer from its mirror image and any degradants that may arise during stability studies.[19][20] This is critical for ensuring the safety and efficacy of the drug product over its shelf life.

Q2: What are forced degradation studies and how do they relate to my chiral HPLC method? Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions such as acid/base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[4][5][6] The purpose is to identify potential degradation products and pathways.[3] For your chiral HPLC method, these studies are essential to demonstrate specificity. You must prove that your method can separate the main enantiomeric peaks from all degradation products generated under these stress conditions.[21] A typical goal is to achieve 5-20% degradation of the active ingredient.[5][22]

Q3: How do I choose the right chiral stationary phase (CSP) to start my method development? While there is no way to perfectly predict the best CSP, a systematic screening approach is highly effective.[8] Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are widely used due to their broad applicability for a large number of chiral compounds.[12][13] Consider the chemical properties of your analyte (e.g., presence of aromatic rings, hydrogen bond donors/acceptors) to make an informed initial selection based on literature or manufacturer's guides.

Q4: Can the elution order of enantiomers change? Yes, the elution order can be inverted. This phenomenon can be influenced by the type of CSP, the mobile phase composition (including additives), and the column temperature.[2] For instance, changing the alcohol modifier in the mobile phase or adjusting the temperature can sometimes cause the enantiomers to switch their retention order.[2]

Q5: What are the key parameters to validate for a stability-indicating chiral HPLC method according to ICH guidelines? According to ICH Q2(R2) guidelines, the validation of a chiral purity method should include the following parameters:[23][24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer and degradation products.

  • Linearity: Demonstrating a linear relationship between the concentration of the undesired enantiomer and the analytical response.

  • Range: The interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines a standard approach for conducting forced degradation studies to support the development and validation of a stability-indicating chiral method.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the pharmaceutical intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[22]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified time. After heating, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time, protected from light.

  • Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[22] Also, store a solution of the drug substance under the same conditions.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][6] A control sample should be stored in the dark.

  • Analysis: Dilute all stressed samples to the target analytical concentration and analyze using the developed chiral HPLC method. Analyze unstressed and blank samples for comparison.

  • Evaluation: Examine the chromatograms for new peaks corresponding to degradation products. The method is considered stability-indicating if the enantiomeric peaks are well-resolved from all degradation peaks.

Workflow Visualization

Below are diagrams illustrating key decision-making processes in method development and troubleshooting.

G Start Poor or No Resolution (Rs < 1.5) CSP Is the CSP appropriate? Start->CSP ScreenCSPs Screen diverse CSPs (Polysaccharide, Protein, etc.) CSP->ScreenCSPs No MobilePhase Is the Mobile Phase optimized? CSP->MobilePhase Yes ScreenCSPs->MobilePhase AdjustMP Vary Modifier Ratio (e.g., Hexane/IPA) MobilePhase->AdjustMP No Temperature Is Temperature optimized? MobilePhase->Temperature Yes Additives Consider Additives (e.g., TFA, DEA) for acidic/basic analytes AdjustMP->Additives Additives->Temperature AdjustTemp Evaluate lower/higher temperatures (e.g., 10-40°C) Temperature->AdjustTemp No Success Resolution Achieved (Rs >= 1.5) Temperature->Success Yes AdjustTemp->Success

Caption: Decision workflow for troubleshooting poor enantiomeric resolution.

G Start Method Development Goal: Stability-Indicating Chiral Method Step1 1. Initial Method Screening - Select diverse CSPs - Screen mobile phases Start->Step1 Step2 2. Method Optimization - Fine-tune mobile phase - Optimize temperature & flow rate Step1->Step2 Step3 3. Forced Degradation Study - Acid, Base, Peroxide, Heat, Light - Generate degradation products Step2->Step3 Step4 4. Specificity Check - Inject stressed samples - Ensure resolution from degradants Step3->Step4 Step4->Step2 Resolution inadequate Step5 5. Method Validation (ICH Q2) - Linearity, Accuracy, Precision, LOQ - Robustness Step4->Step5 Resolution adequate End Validated Stability-Indicating Method Step5->End

Caption: Overall workflow for method development and validation.

References

  • de la Torre, B. G., & Albericio, F. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]

  • Beesley, T. E. (2011).
  • Jombik, J., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • OUCI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Dong, M. W., & Hu, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(12), 538-547. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Patel, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 246-261. [Link]

  • Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(10). [Link]

  • Wimalasinghe, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Mobile Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • Al-Ghannam, S. M. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of Pharmaceutical Analysis, 2(3), 226-232. [Link]

  • El-Gizawy, S. M., et al. (2011). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Journal of Pharmaceutical Analysis, 1(4), 267-274. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 96, 249-256. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Reid, G. L. (2001). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 546-556. [Link]

  • Kettle, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Venkateshwarlu, A., et al. (2012). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. American Journal of Analytical Chemistry, 3, 77-83. [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • Bell, D. S., & Jones, M. D. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(11), 948-957. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Aliskiren: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Aliskiren, the first-in-class direct renin inhibitor, represents a significant milestone in the management of hypertension. Its complex stereochemistry, featuring four chiral centers, presents a formidable challenge for synthetic chemists. The development of efficient, scalable, and cost-effective synthetic routes is paramount for its commercial viability and accessibility. This guide provides an in-depth comparative analysis of the most notable synthetic strategies developed for Aliskiren, offering insights into their underlying principles, practical execution, and industrial applicability.

The Industrial Benchmark: The Novartis Convergent Approach

The manufacturing process developed by Novartis serves as the benchmark for the commercial production of Aliskiren. This route is a testament to the principles of process chemistry, prioritizing convergence, readily available starting materials, and robust, scalable reactions.[1][2]

Retrosynthetic Analysis and Key Fragments

The Novartis synthesis is a convergent approach, dissecting the Aliskiren molecule into two key fragments: a chiral brominated aromatic component and a chiral pentenoic acid derivative. This strategy allows for the independent synthesis and purification of these intermediates, maximizing overall efficiency.

Synthesis of the Key Intermediates

The synthesis of the aromatic fragment begins with commercially available starting materials and establishes one of the key stereocenters early in the sequence. The pentenoic acid fragment is also prepared from chiral pool starting materials, ensuring high enantiopurity.

Fragment Coupling and Elaboration

The core of the Novartis route lies in the Grignard coupling of the two fragments.[1][2] This is followed by a series of transformations including a halolactonization, azide displacement, and subsequent catalytic hydrogenation to install the final functionalities and complete the synthesis.[3][4]

Process Flow Diagram

Novartis_Industrial_Route cluster_A Aromatic Fragment Synthesis cluster_B Side-Chain Fragment Synthesis cluster_C Fragment Coupling and Final Steps A1 Chiral Starting Material A A2 Multi-step Synthesis A1->A2 A3 Brominated Aromatic Fragment A2->A3 C1 Grignard Coupling A3->C1 B1 Chiral Starting Material B B2 Multi-step Synthesis B1->B2 B3 Pentenoic Acid Derivative B2->B3 B3->C1 C2 Halolactonization C1->C2 C3 Azide Displacement C2->C3 C4 Lactone Opening C3->C4 C5 Hydrogenation C4->C5 Aliskiren Aliskiren C5->Aliskiren

Caption: The convergent industrial synthesis of Aliskiren by Novartis.

Experimental Protocol: Key Grignard Coupling Step

A solution of the Grignard reagent, prepared from the brominated aromatic fragment and magnesium turnings in an ethereal solvent, is added to a solution of the chiral pentenoic acid derivative at low temperature. The reaction is carefully monitored and quenched with a proton source upon completion. The crude product is then purified by crystallization to yield the coupled intermediate.

The C5-C6 Disconnection: A Novel Convergent Strategy

A more recent and academically significant approach involves a novel retrosynthetic disconnection at the C5-C6 bond of the Aliskiren backbone.[5][6][7][8] This strategy introduces the crucial amine functionality at a late stage via a Curtius rearrangement and sets two of the four stereocenters in a single, highly stereocontrolled hydrogenation step.[5][6]

Retrosynthetic Strategy

This approach disconnects the molecule into a more complex aromatic-containing fragment and a smaller, chiral side chain. The key innovation is the use of a carboxylic acid as a precursor to the C5 amine.

Key Transformations

The synthesis hinges on two critical steps: an asymmetric hydrogenation of a β-keto ester to establish the C4 and C5 stereocenters with high diastereoselectivity, and a subsequent Curtius rearrangement of a carboxylic acid to install the C5 amino group.[5][6]

Process Flow Diagram

C5_C6_Disconnection_Route cluster_A Fragment Synthesis cluster_B Stereocontrol and Elaboration cluster_C Final Assembly A1 Aromatic Starting Material A2 Multi-step Synthesis A1->A2 A3 β-Keto Ester Intermediate A2->A3 B1 Asymmetric Hydrogenation A3->B1 B2 Hydrolysis B1->B2 B3 Carboxylic Acid B2->B3 C1 Curtius Rearrangement B3->C1 C2 Amide Coupling C1->C2 Aliskiren Aliskiren C2->Aliskiren

Caption: Convergent synthesis of Aliskiren via a C5-C6 disconnection strategy.

Experimental Protocol: Asymmetric Hydrogenation

The β-keto ester intermediate is dissolved in a suitable solvent, typically methanol, and subjected to hydrogenation using a chiral ruthenium catalyst under a hydrogen atmosphere. The reaction is carried out at elevated pressure and temperature until complete conversion. The catalyst is then removed by filtration, and the product is isolated after solvent evaporation.

The Macrocycle Route: An Elegant Academic Approach by Hanessian

Professor Stephen Hanessian's group developed a highly elegant and stereocontrolled synthesis of Aliskiren that proceeds through a macrocyclic intermediate.[3][9] This academic route showcases the power of modern synthetic methodologies, including ring-closing metathesis (RCM).

Retrosynthetic Logic

The key feature of this route is the formation of a nine-membered lactone via RCM. This macrocycle then serves as a scaffold for the introduction of the remaining functionalities.

Key Reactions

The synthesis is characterized by several key transformations: a challenging ring-closing metathesis to form the nine-membered ring, a highly stereoselective Du Bois aziridination to introduce the nitrogen functionality, and a regio- and diastereoselective aziridine ring-opening.[3][9]

Process Flow Diagram

Hanessian_Macrocycle_Route cluster_A Linear Precursor Synthesis cluster_B Macrocyclization and Functionalization cluster_C Final Steps A1 Chiral Starting Material A2 Multi-step Synthesis A1->A2 A3 Diene Precursor A2->A3 B1 Ring-Closing Metathesis A3->B1 B2 Nine-membered Lactone B1->B2 B3 Du Bois Aziridination B2->B3 B4 Aziridine B3->B4 C1 Aziridine Ring-Opening B4->C1 C2 Amide Coupling C1->C2 Aliskiren Aliskiren C2->Aliskiren

Caption: Hanessian's macrocycle route to Aliskiren.

Experimental Protocol: Ring-Closing Metathesis

The diene precursor is dissolved in a non-polar solvent, such as toluene, and degassed. A Grubbs-type ruthenium catalyst is then added, and the reaction is heated to promote the RCM reaction. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the crude macrocyclic lactone is purified by column chromatography.

Comparative Analysis of Synthetic Routes

ParameterNovartis Industrial RouteC5-C6 Disconnection RouteHanessian's Macrocycle Route
Overall Yield High (optimized for scale)GoodModerate
Step Count ModerateShorterLonger
Convergence Highly convergentHighly convergentLinear precursor synthesis, then convergent
Stereocontrol Chiral pool starting materials, substrate controlAsymmetric hydrogenationChiral pool, substrate control, chiral catalyst
Key Reactions Grignard coupling, halolactonization, hydrogenationAsymmetric hydrogenation, Curtius rearrangementRing-closing metathesis, aziridination
Scalability Proven on an industrial scalePotentially scalableChallenging due to RCM and purification
Starting Materials Readily availableMore complex starting materialsReadily available chiral pool
Safety & Environment Use of Grignard reagents, requires careful handlingUse of azides (Curtius), requires cautionUse of expensive and sensitive RCM catalysts

Discussion and Recommendations

The Novartis industrial route is a prime example of a robust and efficient manufacturing process. Its convergence and use of well-established reactions make it highly suitable for large-scale production. However, the use of Grignard reagents can pose safety challenges on an industrial scale.

The C5-C6 disconnection route offers an elegant and shorter alternative. The late-stage introduction of the amine and the highly stereoselective hydrogenation are particularly attractive features. While the use of azides in the Curtius rearrangement requires stringent safety protocols, this route holds significant promise for a second-generation, more efficient synthesis.

Hanessian's macrocycle route is a masterpiece of academic synthesis, demonstrating the power of modern synthetic methods. However, the challenging RCM to form a nine-membered ring and the need for chromatographic purifications make it less amenable to large-scale production where cost and throughput are critical.

For researchers in an academic setting exploring novel synthetic methodologies, the Hanessian route provides a fertile ground for investigation. For process chemists and drug development professionals seeking to optimize the current manufacturing process or develop a more efficient second-generation synthesis, the C5-C6 disconnection strategy warrants serious consideration. The Novartis route, however, remains the proven and reliable workhorse for the commercial supply of Aliskiren.

References

  • Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Zanotti-Gerosa, A. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. Organic Process Research & Development, 20(2), 270-283. [Link]

  • Chen, C. H., & Wu, C. W. (2011). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 9(14), 5153-5160. [Link]

  • Rasparini, M., Taddei, M., et al. (2016). Convergent Synthesis of Renin Inhibitor Aliskiren Based on C5-C6 Disconnection And CO2H - NH2 Equivalence. Request PDF. [Link]

  • Peters, B. K., Liu, J., Margarita, C., & Andersson, P. G. (2015). Formal total synthesis of aliskiren. Chemistry (Weinheim an der Bergstrasse, Germany), 21(19), 7292–7296. [Link]

  • PharmaTimes. (2011). Novartis' aliskiren under European review following safety concerns. PharmaTimes. [Link]

  • Cini, E., Banfi, L., Barreca, G., Carcone, L., Malpezzi, L., Manetti, F., ... & Zanotti-Gerosa, A. (2016). Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence. ACS Publications. [Link]

  • Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.
  • Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819. [Link]

  • Nam, J., & Ko, H. (2012). A Total Synthesis of Aliskiren. ResearchGate. [Link]

  • Požgan, F., Štefane, B., & Zupet, R. (2014). A New Synthetic Route Towards Aliskiren Intermediates. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2013144979A1 - Process for the preparation of aliskiren.
  • Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819. [Link]

  • Google Patents. (n.d.). US20150011793A1 - Process for the preparation of aliskiren.
  • New Drug Approvals. (2016). Aliskiren. [Link]

  • All About Drugs. (2013). ALISKIREN. [Link]

  • Wu, Y., Sun, X., Wu, X., & Sun, H. (2011). Synthesis of aliskiren. Journal of China Pharmaceutical University, 42(5), 415-418. [Link]

Sources

A Comparative Guide to (S,E)-5-Chloro-2-isopropylpent-4-enoic acid and its Alternative Chiral Synthons in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise construction of chiral molecules is paramount. This guide provides an in-depth technical comparison of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a key chiral building block in the synthesis of the renin inhibitor Aliskiren, with its principal alternative chiral synthons. We will delve into the synthetic strategies, experimental performance, and practical considerations of each approach, offering a comprehensive resource for researchers and process chemists in drug development.

Introduction: The Significance of this compound

This compound is a valuable chiral synthon, primarily recognized for its role in the industrial synthesis of Aliskiren, a first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The stereochemistry at the C2 position and the vinyl chloride moiety are crucial for the subsequent elaboration into the complex backbone of the Aliskiren molecule. The efficiency and stereochemical purity of the synthesis of this fragment directly impact the overall yield and viability of the entire drug manufacturing process.

Methodologies for the Synthesis of the Chiral Isopropylpentenoic Acid Core

The primary challenge in synthesizing this compound lies in the stereoselective introduction of the chiral center at the α-position to the carboxylic acid. Several strategies have been developed to achieve this, with enzymatic resolution being a prominent and highly effective method.

Enzymatic Resolution: A Powerful Tool for Enantiomeric Purity

One of the most efficient methods to obtain the desired (S)-enantiomer of 5-chloro-2-isopropylpent-4-enoic acid is through the enzymatic resolution of its racemic ester. This biocatalytic approach offers high enantioselectivity, often exceeding 99% enantiomeric excess (ee).

This protocol is based on the findings disclosed in patent literature, demonstrating a practical and scalable method.

dot

G cluster_0 Racemic Ester Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Isolation racemic_ester rac-methyl 5-chloro-2-isopropylpent-4-enoate hydrolysis Selective Hydrolysis of (R)-ester racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase) enzyme->hydrolysis buffer Buffer Solution (e.g., phosphate buffer) buffer->hydrolysis separation Extraction & Separation hydrolysis->separation s_ester (S)-methyl 5-chloro-2-isopropylpent-4-enoate (>99% ee) separation->s_ester r_acid (R)-5-chloro-2-isopropylpent-4-enoic acid separation->r_acid

Caption: Enzymatic resolution workflow.

Materials:

  • Racemic methyl 5-chloro-2-isopropylpent-4-enoate

  • Immobilized lipase (e.g., from Candida antarctica)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent for extraction (e.g., methyl t-butyl ether)

  • Aqueous base (e.g., 1 M NaOH) for pH control

Procedure:

  • A buffered solution of the racemic methyl 5-chloro-2-isopropylpent-4-enoate is prepared.

  • The immobilized lipase is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the pH is maintained by the controlled addition of an aqueous base.

  • The reaction is monitored by a suitable analytical method (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, the enzyme is filtered off.

  • The aqueous phase is extracted with an organic solvent to isolate the unreacted (S)-ester.

  • The aqueous phase can be acidified to isolate the (R)-acid byproduct.

  • The organic phase containing the (S)-ester is washed and concentrated to yield the desired product with high enantiomeric excess.

Alternative Chiral Synthons and Synthetic Strategies

While the enzymatic resolution of the chloro-acid ester is a robust method, several alternative strategies have been developed for the synthesis of the Aliskiren side chain, employing different chiral synthons and asymmetric methodologies. These alternatives often aim to construct the chiral centers through substrate-controlled or catalyst-controlled reactions.

Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful and reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[3] In the context of Aliskiren synthesis, this methodology can be employed to establish the stereocenters that are homologous to those in the chloro-acid synthon.

dot

G cluster_0 Chiral Auxiliary Acylation cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage auxiliary Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) acylated_auxiliary N-Acyl Oxazolidinone auxiliary->acylated_auxiliary acyl_chloride Acyl Chloride acyl_chloride->acylated_auxiliary aldol_adduct Diastereomerically Pure Aldol Adduct acylated_auxiliary->aldol_adduct lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->aldol_adduct aldehyde Aldehyde aldehyde->aldol_adduct cleavage Reductive or Hydrolytic Cleavage aldol_adduct->cleavage cleavage->auxiliary Recycled chiral_alcohol Chiral β-Hydroxy Acid Derivative cleavage->chiral_alcohol

Caption: Evans asymmetric aldol reaction workflow.

A typical synthetic sequence would involve the acylation of an Evans chiral auxiliary with a suitable carboxylic acid derivative, followed by a diastereoselective aldol reaction with an appropriate aldehyde. The chiral auxiliary then directs the stereochemical outcome of the reaction, leading to a product with high diastereomeric excess. Subsequent cleavage of the auxiliary yields the desired chiral building block.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins.[4] In a formal synthesis of Aliskiren, Peters et al. demonstrated the use of an iridium-catalyzed asymmetric hydrogenation of an allylic alcohol to establish a key stereocenter.[5][6]

Materials:

  • Allylic alcohol precursor

  • Iridium catalyst (e.g., [Ir(COD)Cl]₂)

  • Chiral N,P-ligand

  • Dichloromethane (DCM) as solvent

  • Hydrogen gas

Procedure:

  • The iridium precursor and the chiral ligand are dissolved in DCM in a glovebox.

  • The solution is transferred to a high-pressure autoclave.

  • The allylic alcohol substrate is added to the autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction is stirred at a specific temperature for a set time.

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes.[7][8][9] This reaction has been utilized in the synthesis of Aliskiren to construct the central olefinic bond with high E-selectivity.

dot

G cluster_0 Sulfone Anion Formation cluster_1 Coupling with Aldehyde cluster_2 Elimination to Alkene sulfone Heteroaryl Sulfone sulfone_anion Sulfone Anion sulfone->sulfone_anion base Strong Base (e.g., KHMDS) base->sulfone_anion alkoxide Intermediate Alkoxide sulfone_anion->alkoxide aldehyde Aldehyde Fragment aldehyde->alkoxide elimination Spontaneous Elimination alkoxide->elimination e_alkene E-Alkene Product elimination->e_alkene

Caption: Julia-Kocienski olefination workflow.

Materials:

  • A chiral sulfone fragment

  • A chiral aldehyde fragment

  • A strong, non-nucleophilic base (e.g., KHMDS or NaHMDS)

  • Anhydrous aprotic solvent (e.g., THF or DME)

Procedure:

  • The chiral sulfone is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C).

  • The strong base is added dropwise to generate the sulfone anion.

  • The chiral aldehyde is then added to the reaction mixture.

  • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired E-alkene.

Stereoselective Nitroaldol (Henry) Reaction

The nitroaldol or Henry reaction provides a powerful method for carbon-carbon bond formation and the introduction of a nitro group, which can be subsequently transformed into an amine.[10][11][12] Asymmetric versions of this reaction have been developed and applied to the synthesis of Aliskiren precursors.

A stereoselective nitroaldol reaction can be used to couple a chiral nitro compound with a chiral aldehyde, establishing two new stereocenters with high diastereoselectivity. The resulting nitro alcohol can then be further elaborated to the desired Aliskiren side chain.

Performance Comparison

MethodKey Chiral Synthon/StrategyTypical YieldTypical StereoselectivityAdvantagesDisadvantages
Enzymatic Resolution This compound ester~45-50% (for the desired enantiomer)>99% eeHigh enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield is 50%, requires separation of enantiomers.
Evans Aldol Reaction N-Acyl OxazolidinoneHighHigh diastereoselectivityWell-established, reliable, high stereocontrol, auxiliary is recyclable.[3]Stoichiometric use of chiral auxiliary, requires additional steps for auxiliary attachment and removal.
Asymmetric Hydrogenation Allylic AlcoholHighHigh ee (up to 97% reported for a precursor)[5][6]Catalytic amount of chiral source, high atom economy.Requires specialized catalysts and high-pressure equipment, substrate scope can be limited.[4]
Julia-Kocienski Olefination Chiral Sulfone and AldehydeGood to HighHigh E-selectivityMild reaction conditions, high E-selectivity, good functional group tolerance.[7][8][9]Requires the synthesis of two chiral fragments, stoichiometric use of sulfone reagent.
Stereoselective Nitroaldol Chiral Nitroalkane and AldehydeModerate to GoodHigh diastereoselectivityConvergent approach, nitro group is a versatile handle for further transformations.[10][11][12]Can be sensitive to reaction conditions, potential for side reactions.

Conclusion

The choice of the optimal chiral synthon and synthetic strategy for the construction of the Aliskiren side chain, and similar pharmaceutical intermediates, is a multifaceted decision that depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity.

This compound , obtained via enzymatic resolution, stands out for its exceptional enantiomeric purity and the use of green chemistry principles. While the theoretical yield is limited to 50%, the high efficiency and selectivity of the enzymatic process make it a highly attractive option for industrial-scale production.

Alternative approaches, such as the Evans aldol reaction , offer excellent stereocontrol but require a stoichiometric amount of the chiral auxiliary, adding to the cost and step count. Asymmetric hydrogenation provides a highly atom-economical route with catalytic use of the chiral source but may necessitate specialized equipment and catalyst screening. The Julia-Kocienski olefination is a powerful tool for the stereoselective formation of the olefinic bond, offering high E-selectivity and mild conditions. Finally, the stereoselective nitroaldol reaction presents a convergent and versatile strategy, although it may require careful optimization to control side reactions.

Ultimately, the selection of the most suitable chiral synthon and methodology will be guided by a thorough evaluation of the specific requirements of the synthetic campaign, balancing the trade-offs between yield, stereoselectivity, cost, and operational simplicity. This guide provides the foundational knowledge and comparative data to aid researchers and drug development professionals in making informed decisions for the efficient and stereocontrolled synthesis of complex pharmaceutical targets.

References

  • Peters, B. K., Liu, J., Margarita, C., & Andersson, P. G. (2015). Formal total synthesis of aliskiren. Chemistry (Weinheim an der Bergstrasse, Germany), 21(19), 7292–7296.
  • Shan, F., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 12(48), 9978-9989.
  • Peters, B. K., Liu, J., Margarita, C., & Andersson, P. G. (2015). Formal total synthesis of aliskiren. Chemistry, 21(19), 7292-7296.
  • Maibaum, J., et al. (2007). A new synthetic route towards aliskiren intermediates. Tetrahedron Letters, 48(27), 4725-4728.
  • Han, F., et al. (2014). The development of a complementary pathway for the synthesis of Aliskiren. Organic & Biomolecular Chemistry, 12(48), 9978-9989.
  • Peters, B. K., Liu, J., Margarita, C., & Andersson, P. G. (2015). Formal total synthesis of aliskiren. Chemistry, 21(19), 7292-7296.
  • Novartis AG. (2012). Synthesis of aliskiren. WO2012052829A1.
  • Andersson, P. G., & Peters, B. K. (2015). Formal total synthesis of aliskiren. IRIS, 10.1002/chem.201406523.
  • Dong, H., et al. (2011). Synthesis of aliskiren. Journal of China Pharmaceutical University, 42(6), 523-526.
  • Blakemore, P. R. (2002).
  • Blakemore, P. R., & Kocienski, P. J. (2002). The Julia-Kocienski Olefination. In Organic Reactions (pp. 1-229). John Wiley & Sons, Inc.
  • Zajac, M., & Blakemore, P. R. (2021).
  • Andersson, P. G. (2012). Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes.
  • Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]

  • Organic Syntheses. (2004). A THIAZOLIDINETHIONE-MEDIATED ALDOL REACTION FOR THE STEREOSPECIFIC SYNTHESIS OF (2S,3R)
  • Ballini, R., & Petrini, M. (2007). The Henry (Nitroaldol) Reaction. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Wood, J. M., et al. (2007). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
  • Speedel Pharma AG. (2013).
  • O'Brien, E. (2006). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Journal of the American College of Cardiology, 48(4), 836-838.
  • Berner, O. M., et al. (2003). The Henry reaction: recent examples of asymmetric catalysis. European Journal of Organic Chemistry, 2003(10), 1877-1894.
  • Schrödinger, LLC. (2022).
  • Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(17), 2885-2888.
  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

Sources

A Comparative Guide to the Stereoselective Syntheses of Substituted Pentenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pentenoic acids and their derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. The precise control of stereochemistry during their synthesis is paramount, as different stereoisomers often exhibit markedly different pharmacological activities. This guide provides a comparative overview of the key modern methodologies for the stereoselective synthesis of these valuable compounds, offering insights into the underlying principles, experimental data, and practical considerations for researchers in drug development and synthetic organic chemistry.

Asymmetric Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing stereocenters in the synthesis of substituted pentenoic acids. This approach typically involves the reduction of an α,β- or β,γ-unsaturated pentenoic acid derivative using a chiral catalyst.

Iridium-Catalyzed Hydrogenation of α,β-Unsaturated Carboxylic Acids

Recent advancements have highlighted the efficacy of iridium complexes bearing chiral spiro-phosphino-oxazoline (SIPHOX) ligands for the highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids. These air-stable catalysts demonstrate exceptional activity and selectivity under mild conditions.[1]

A key advantage of the Ir-SIPHOX system is its broad substrate scope, accommodating a variety of substitution patterns on the unsaturated acid. The addition of a base, such as triethylamine, has been shown to significantly accelerate the reaction, often leading to complete conversion in under an hour with low catalyst loadings.[1] This methodology has been successfully applied to the synthesis of key pharmaceutical intermediates, such as an intermediate for the antihypertensive drug Aliskiren, achieving high enantiomeric excess (ee).[1]

Table 1: Comparison of Chiral Catalysts for Asymmetric Hydrogenation of Tiglic Acid Derivatives

CatalystLigandSolventPressure (atm H₂)Time (h)Conversion (%)ee (%)
[Ir(cod)Cl]₂(Sa,S)-1fToluene500.8>9998.2
[Ir(cod)Cl]₂(Sa,S)-1dToluene501.0>9995.0
Ru(OAc)₂BINAPMethanol101210090

Data compiled from Li et al., J. Am. Chem. Soc. 2008, 130, 8584-8585.[1]

Rhodium-Catalyzed Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters

For the synthesis of chiral β-aryloxybutanoic acid esters, a subclass of substituted pentenoic acid derivatives, rhodium-catalyzed asymmetric hydrogenation of the corresponding β-aryloxy-α,β-unsaturated esters has proven highly effective.[2] The use of bis(norbornadiene)rhodium(I) tetrafluoroborate with a Walphos W008-1 ligand provides the saturated products in high yield and enantioselectivity.[2]

A crucial aspect of this method is the stereoselective synthesis of the (E)-olefin precursor, which is achieved through a conjugate addition of phenols to an alkyne. The (Z)-isomer, if present, can lead to the formation of the undesired enantiomer of the product.[2]

Experimental Protocol: Asymmetric Hydrogenation of (E)-ethyl 3-(p-tolyloxy)but-2-enoate

  • To a solution of (E)-ethyl 3-(p-tolyloxy)but-2-enoate (1.0 mmol) in degassed methanol (5 mL) is added bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 mmol) and Walphos W008-1 (0.011 mmol).

  • The mixture is stirred in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 10 atm of H₂.

  • The reaction is stirred at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Expected Outcome: High yield (>95%) and high enantioselectivity (>98% ee).

G cluster_0 Catalytic Cycle Unsaturated_Ester Unsaturated Ester Rh_Complex Rh-Substrate Complex Unsaturated_Ester->Rh_Complex Chiral_Rh_Catalyst Chiral Rh(I) Catalyst Chiral_Rh_Catalyst->Rh_Complex Oxidative_Addition Oxidative Addition Rh_Complex->Oxidative_Addition H2 H₂ H2->Oxidative_Addition Rh_Dihydride Rh(III) Dihydride Complex Oxidative_Addition->Rh_Dihydride Migratory_Insertion Migratory Insertion Rh_Dihydride->Migratory_Insertion Rh_Alkyl Rh-Alkyl Intermediate Migratory_Insertion->Rh_Alkyl Reductive_Elimination Reductive Elimination Rh_Alkyl->Reductive_Elimination Reductive_Elimination->Chiral_Rh_Catalyst Saturated_Ester Saturated Ester Reductive_Elimination->Saturated_Ester G cluster_0 Lipase-Mediated Kinetic Resolution Racemic_Ester Racemic Ester (R- and S-enantiomers) Selective_Hydrolysis Selective Hydrolysis Racemic_Ester->Selective_Hydrolysis Lipase Lipase Lipase->Selective_Hydrolysis Enantioenriched_Acid (S)-Carboxylic Acid Selective_Hydrolysis->Enantioenriched_Acid Fast Unreacted_Ester (R)-Ester Selective_Hydrolysis->Unreacted_Ester Slow

Caption: Lipase-Mediated Kinetic Resolution Workflow.

Ketoreductase-Mediated Reduction

The biocatalytic reduction of prochiral ketones using ketoreductases is another powerful strategy. [3]These enzymes, often in the form of whole microbial cells, can reduce keto-acids or their esters to the corresponding chiral hydroxy acids with high enantioselectivity. This approach is particularly useful for the synthesis of γ- and δ-hydroxy pentenoic acids. [4]

Organocatalysis

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. [5]Chiral small organic molecules are used to catalyze stereoselective transformations, offering a metal-free and often environmentally benign alternative.

Chiral Amine Catalysis

Chiral secondary amines are effective catalysts for a variety of asymmetric reactions, including Michael additions and aldol reactions. [6]For instance, the domino Michael/α-alkylation reaction between enals and non-stabilized alkyl halides, catalyzed by a chiral secondary amine, provides access to substituted cyclopentane carbaldehydes, which can be further elaborated to pentenoic acid derivatives. [6]

Chiral Bifunctional Sulfide-Catalyzed Bromolactonization

A BINOL-derived chiral bifunctional sulfide has been shown to catalyze the chemo- and stereoselective bromolactonization of α-allyl-α-cinnamyl carboxylic acids. [7]This method allows for the kinetic resolution of these racemic α-quaternary carboxylic acids, providing access to highly substituted chiral γ-lactones, which are direct precursors to the corresponding substituted pentenoic acids. [7]

Conclusion

The stereoselective synthesis of substituted pentenoic acids is a vibrant area of research with a diverse array of powerful methodologies at the disposal of the synthetic chemist. The choice of a particular strategy depends on several factors, including the desired substitution pattern, the required level of stereocontrol, scalability, and the availability of starting materials and catalysts. Asymmetric hydrogenation offers a highly efficient and atom-economical route, while conjugate addition methods provide versatility in bond formation. Biocatalytic and organocatalytic approaches present green and metal-free alternatives with often exceptional selectivity. A thorough understanding of the strengths and limitations of each of these approaches, as detailed in this guide, will enable researchers to make informed decisions in the design and execution of synthetic routes toward these important chiral building blocks.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Lee, J., Kim, H., & Lee, S. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 57(31), 9844-9848. [Link]

  • Yoshida, K., et al. (2018). Catalytic asymmetric bromolactonization of pentenoic acid 1 a. ResearchGate. [Link]

  • Gao, W., et al. (2010). Enantioselective Synthesis of β-Aryloxycarboxylic Esters via Asymmetric Hydrogenation of β-Aryloxy-α,β-Unsaturated Esters. Organic Letters, 12(15), 3460-3463. [Link]

  • Lee, J. C., et al. (2012). Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters. NIH Public Access. [Link]

  • Serri, C., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules, 25(9), 2181. [Link]

  • Wu, L., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(1), 48-51. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 12(12), 1027-1048. [Link]

  • Various Authors. (2023). stereoselective organocatalysis. ResearchGate. [Link]

  • Li, S., et al. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 28(14), 5434. [Link]

  • Various Authors. (1983). Synthesis and stereochemical assignment of trans-2-methyl-2-pentenoic acid and the corresponding esters, aldehydes, and alcohols. The Journal of Organic Chemistry. [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-13. [Link]

  • Various Authors. (2017). Stereoselective Synthesis. Thieme Chemistry. [Link]

  • Various Authors. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Various Authors. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central. [Link]

  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Patel, R. N. (2011). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Various Authors. (2012). Stereoselective Organocatalysis: Bond Formation Methodologies and Activation Modes. Wiley. [Link]

  • Various Authors. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]

  • Various Authors. (2016). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]

  • Noble, A., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nature, 591(7850), 413-418. [Link]

  • Kobayashi, Y., et al. (2016). Asymmetric synthesis of 12-hydroxyheptadecatrienoic acid and its 5,6-dihydro- and 14,15-dehydro-derivatives. Organic & Biomolecular Chemistry, 14(44), 10667-10673. [Link]

  • Pati, S., et al. (2018). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry, 83(15), 8084-8094. [Link]

  • Wölfle, M., et al. (2017). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 82(17), 9223-9229. [Link]

  • Various Authors. (1998). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Chiral Purity of Intermediates on Final Drug Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a drug molecule is not a mere academic curiosity; it is a critical determinant of its therapeutic efficacy and safety profile. The journey to a chirally pure active pharmaceutical ingredient (API) begins long before the final synthesis steps. It is fundamentally rooted in the chiral purity of its preceding intermediates. This guide provides an in-depth exploration of why the chirality of these molecular building blocks is paramount and offers a comparative analysis of strategies to ensure their stereochemical fidelity.

The Foundation of Chirality in Drug Action: Why Intermediates Matter

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers often exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors.[1][2] The purity of chiral intermediates is therefore crucial, not only for a drug's efficacy but also for its safety and regulatory compliance.[] Ensuring the correct enantiomer is carried through from the intermediate stages enhances the therapeutic effectiveness by concentrating the active form while minimizing the presence of inactive or potentially harmful counterparts.[]

The infamous case of thalidomide serves as a stark reminder of the tragic consequences of overlooking stereochemistry.[1][4] While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects.[4] This highlights the principle that the distomer (the less active or harmful enantiomer) can be considered an impurity with its own distinct pharmacological and toxicological profile.[5][6]

The influence of an intermediate's chiral purity extends directly to the final API. Any racemic or chirally impure intermediate will inevitably lead to a corresponding impurity in the final product, complicating downstream purification processes and potentially compromising the drug's safety and efficacy.[7] Therefore, establishing and maintaining chiral purity from the earliest possible synthetic step is a cornerstone of modern drug development.

Strategic Approaches to Chiral Intermediates: A Comparative Analysis

The synthesis of single-enantiomer drugs is a significant focus in the pharmaceutical industry.[8][9] The choice of synthetic strategy for obtaining chirally pure intermediates depends on various factors, including the complexity of the molecule, cost-effectiveness, and scalability. Below is a comparison of common approaches.

Synthetic Strategy Principle Advantages Disadvantages Best Suited For
Asymmetric Synthesis Utilizes chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral substrate.[]High enantiomeric excess (ee), efficient, reduces the need for resolution, cost-effective for large-scale production.[]Development of a suitable catalyst can be time-consuming and expensive.Large-scale production of drugs where high enantiomeric purity is critical from the outset.
Chiral Resolution Separates a racemic mixture into its individual enantiomers. Methods include classical resolution with a chiral resolving agent, chromatography on a chiral stationary phase (CSP), and enzymatic resolution.Applicable to a wide range of compounds, well-established techniques.Inherently limits the yield of the desired enantiomer to a maximum of 50% (unless the undesired enantiomer can be racemized and recycled), can be labor-intensive and costly.Situations where a racemic mixture is easily synthesized and effective resolution methods are available.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids, sugars, terpenes) as starting materials.[10]Readily available and inexpensive starting materials, well-defined stereochemistry.Limited to the structural diversity of the available chiral pool, may require extensive synthetic modifications.Synthesis of complex molecules where a portion of the structure resembles a readily available natural product.
Biocatalysis Employs enzymes or whole microorganisms to catalyze stereoselective transformations.[11][]High enantioselectivity and regioselectivity, mild reaction conditions (environmentally friendly), can be cost-effective.[13]Enzyme stability and substrate specificity can be limiting, process optimization can be complex.Production of complex chiral intermediates, especially those requiring high stereoselectivity that is difficult to achieve with traditional chemical methods.[]

Experimental Protocols for Assessing Chiral Purity

The quantitative determination of the enantiomeric purity of intermediates is a critical quality control step.[14][15] Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[][15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Enantiomeric Purity of a Chiral Amine Intermediate by Chiral HPLC

  • Column Selection: Choose a suitable CSP based on the analyte's structure. For a primary amine, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often a good starting point.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the chiral amine intermediate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a racemic standard of the amine to determine the retention times of both enantiomers and to verify system suitability (resolution > 1.5).

    • Inject the sample solution.

    • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Capillary Electrophoresis (CE)

Capillary electrophoresis with a chiral selector added to the running buffer is another powerful technique for enantiomeric separation.[15]

Experimental Protocol: Enantiomeric Purity of a Chiral Acid Intermediate by Chiral CE

  • Capillary Preparation: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by water, and then the running buffer.

  • Buffer and Chiral Selector Preparation: Prepare a background electrolyte (BGE), for example, a 50 mM phosphate buffer at pH 7.0. Add a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the BGE at an optimized concentration.

  • Sample Preparation: Dissolve the chiral acid intermediate in the BGE to a suitable concentration.

  • Instrumentation and Conditions:

    • CE System: A standard CE system with a UV detector.

    • Capillary: 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector).

    • Running Buffer: 50 mM Phosphate buffer (pH 7.0) containing 15 mM Hydroxypropyl-β-cyclodextrin.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 214 nm.

  • Analysis and Calculation: Similar to HPLC, analyze a racemic standard to determine migration times and then the sample. Calculate the ee based on the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers.[]

Experimental Protocol: Enantiomeric Purity of a Chiral Alcohol Intermediate by ¹H NMR with a Chiral Derivatizing Agent

  • Derivatization: React the chiral alcohol intermediate with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), in the presence of a base (e.g., pyridine) to form diastereomeric esters.

  • Sample Preparation: Dissolve the resulting diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify a proton signal in the spectrum that is well-resolved for the two diastereomers (e.g., the methoxy signal or a proton close to the newly formed ester linkage).

    • Integrate the corresponding peaks for each diastereomer.

  • Calculation of Diastereomeric Excess (de), which corresponds to the ee of the starting alcohol:

    • de (%) = [([Integration of major diastereomer] - [Integration of minor diastereomer]) / ([Integration of major diastereomer] + [Integration of minor diastereomer])] x 100

Visualization of Key Concepts

Visual aids can significantly enhance the understanding of complex stereochemical concepts.

Enantiomer_Effects cluster_Drug Chiral Drug (Racemic Mixture) cluster_Body Biological System (Chiral Environment) cluster_Outcome Pharmacological Outcome R_Enantiomer R-Enantiomer Receptor Receptor/Enzyme R_Enantiomer->Receptor Binds effectively S_Enantiomer S-Enantiomer S_Enantiomer->Receptor Binds poorly or not at all SideEffect Side Effect / Toxicity S_Enantiomer->SideEffect May lead to Efficacy Therapeutic Effect Receptor->Efficacy Leads to

Caption: Differential interaction of enantiomers with a biological target.

Chiral_Purity_Workflow Start Start: Chiral Intermediate Synthesis Synthesis Synthetic Strategy (Asymmetric Synthesis, Resolution, etc.) Start->Synthesis Intermediate Chiral Intermediate Synthesis->Intermediate QC Quality Control: Chiral Purity Analysis (HPLC, CE, NMR) Intermediate->QC Decision Meets Purity Specification? QC->Decision API_Synth Proceed to API Synthesis Decision->API_Synth Yes Purification Further Purification / Re-synthesis Decision->Purification No End Final API API_Synth->End Purification->QC

Caption: Workflow for ensuring chiral purity of intermediates.

Regulatory Landscape and Future Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs.[5][6][14][16] These guidelines emphasize the need to characterize the individual enantiomers and justify the choice of developing a single enantiomer or a racemate.[5][14] The stereoisomeric composition of a drug substance must be known, and specifications for the final product should ensure stereochemical purity.[14]

The trend in the pharmaceutical industry is overwhelmingly towards the development of single-enantiomer drugs, a practice often referred to as "chiral switching" when a previously marketed racemate is reformulated as a single enantiomer.[6] While this can offer therapeutic advantages, the benefits must be weighed against potential increases in cost.[6]

As our understanding of stereochemistry in pharmacology deepens and analytical techniques become more sophisticated, the focus on the chiral purity of intermediates will only intensify. It is an indispensable aspect of modern drug development, ensuring the creation of safer and more effective medicines.[1][17]

References

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (URL: [Link])

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset. (URL: [Link])

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. (URL: [Link])

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central. (URL: [Link])

  • Stereochemistry in Drug Action - PMC - NIH. (URL: [Link])

  • Development of New Stereoisomeric Drugs May 1992 - FDA. (URL: [Link])

  • Effect of enatiomers in pharmaceuticals [closed] - Chemistry Stack Exchange. (URL: [Link])

  • How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Chiral Purity in Drug Analysis - ResearchGate. (URL: [Link])

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (URL: [Link])

  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. (URL: [Link])

  • Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview - PubMed. (URL: [Link])

  • Biocatalysis: synthesis of chiral intermediates for drugs - PubMed. (URL: [Link])

  • Synthesis of Single-Enantiomer Bioactive Molecules: A Brief Overview | Request PDF - ResearchGate. (URL: [Link])

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (URL: [Link])

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (URL: [Link])

  • API and Intermediates: The Critical Link in Pharmaceutical Synthesis. (URL: [Link])

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. (URL: [Link])

  • (PDF) Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - ResearchGate. (URL: [Link])

  • Investigation of chiral active substances (human) - Scientific guideline - EMA. (URL: [Link])

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (URL: [Link])

  • Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis. (URL: [Link])

  • View of DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY - International Journal of Psychosocial Rehabilitation. (URL: [Link])

  • Importance of Stereochemistry in Drug Design.pptx - Slideshare. (URL: [Link])

  • Advancing Chiral Chemistry in API Synthesis - Pharmaceutical Technology. (URL: [Link])

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (URL: [Link])

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (URL: [Link])

  • Chiral Bioequivalence – An Explainer - Chiralpedia. (URL: [Link])

  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (URL: [Link])

  • Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development - ResearchGate. (URL: [Link])

  • Chiral Drug Separation. (URL: [Link])

Sources

A-Comparative-Guide-to-the-Validation-of-Analytical-Methods-for-Chiral-Impurity-Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In the pharmaceutical industry, the three-dimensional structure of a drug molecule is paramount. Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[3] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[3] Consequently, regulatory agencies worldwide demand rigorous control and quantification of chiral impurities to ensure drug safety and efficacy.[1]

This guide provides a comprehensive comparison of analytical methods for the validation of chiral impurity quantification, drawing upon established guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7][8][9][10] It is designed to equip researchers, scientists, and drug development professionals with the expertise to design and implement robust validation protocols that are scientifically sound and compliant with global regulatory expectations.

The Foundation of Trust: Why Method Validation is Non-Negotiable

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics meet the requirements for its intended application.[6][9][11] For chiral impurity quantification, this translates to irrefutable evidence that the method can reliably and accurately measure the undesired enantiomer at very low levels in the presence of a large excess of the desired enantiomer. An unvalidated or poorly validated method can lead to inaccurate results, potentially compromising patient safety and leading to regulatory rejection of a drug product.

The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a harmonized framework for analytical method validation, outlining the key parameters that must be evaluated.[2][5][7][8][12] The USP General Chapter <1225> and relevant Ph. Eur. texts provide similar, though sometimes subtly different, requirements.[4][6][10][13][14]

Core Validation Parameters: A Comparative Overview

The following sections delve into the critical validation parameters for chiral impurity quantification methods, offering a comparative perspective on the expectations of major pharmacopeias and providing actionable experimental protocols.

Specificity/Selectivity: The Cornerstone of Chiral Analysis

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][15] In the context of chiral separations, this is arguably the most critical parameter. The method must demonstrate baseline resolution between the two enantiomers and all other potential impurities.[15][16] While ICH Q2(R1) uses the term "specificity," the revised Q2(R2) and other modern guidelines often use "selectivity" to acknowledge that complete discrimination is not always possible.[9][17]

Trustworthiness: A lack of specificity can lead to the over- or underestimation of the chiral impurity, with direct consequences for product quality and patient safety. Peak purity analysis, often performed using a photodiode array (PDA) detector, is a powerful tool to demonstrate that the analyte peak is not co-eluting with any other component.[15]

Experimental Protocol: Specificity Assessment

  • System Suitability: Prepare a solution containing both the desired and undesired enantiomers (a racemic mixture is often used).

  • Chromatographic Separation: Inject the solution into the chiral chromatography system (e.g., HPLC or SFC with a chiral stationary phase).[18][19]

  • Resolution Determination: The primary acceptance criterion is the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered the minimum for baseline separation, though a higher resolution (≥2.0) is often targeted for robustness.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: Analyze the stressed samples and samples spiked with known impurities to ensure that no degradation products or other impurities co-elute with the chiral impurity peak.

Linearity and Range: Defining the Method's Quantitative Boundaries

Expertise & Experience: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][15][20] For a chiral impurity, the range should typically span from the reporting limit to 120% of the specification limit.[20]

Trustworthiness: A linear response ensures that the calculated amount of the chiral impurity is accurate across its expected concentration range in the sample. A minimum of five concentration levels is recommended to establish linearity.[15]

Experimental Protocol: Linearity and Range Determination

  • Standard Preparation: Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy: Measuring Closeness to the Truth

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[21] For chiral impurity methods, it is typically determined by spiking the drug substance or a placebo with known amounts of the undesired enantiomer.

Trustworthiness: Demonstrating accuracy provides confidence that the method is free from systematic errors and can provide a true measure of the chiral impurity level.

Experimental Protocol: Accuracy Assessment

  • Sample Preparation: Prepare a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the drug substance or placebo with the chiral impurity. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery of the spiked impurity.

  • Acceptance Criteria: The mean recovery should typically be within 90.0% to 110.0% for impurity quantification.[17]

Precision: Gauging the Degree of Scatter

Expertise & Experience: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[15]

Trustworthiness: Good precision indicates that the method is reliable and produces consistent results. The acceptance criteria for precision are typically expressed as the relative standard deviation (RSD).

Experimental Protocol: Precision Evaluation

  • Repeatability:

    • Prepare six independent samples of the drug substance spiked with the chiral impurity at the specification limit.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Limits

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[22][23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][22]

Trustworthiness: The LOQ is a critical parameter for impurity methods, as it defines the lower boundary of the reportable range. The LOQ for the undesired enantiomer must be at or below the reporting threshold.[15]

Experimental Protocol: LOD and LOQ Determination

Several approaches can be used, with the signal-to-noise ratio being a common method for chromatographic techniques:

  • Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[22]

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[22][24]

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

Robustness: Assessing the Method's Resilience

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][25]

Trustworthiness: A robust method is transferable between laboratories and instruments without requiring significant modification.

Experimental Protocol: Robustness Testing

  • Parameter Variation: Deliberately vary critical chromatographic parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • Wavelength (e.g., ±2 nm)

  • Analysis: Analyze a system suitability solution under each of the varied conditions.

  • Evaluation: Evaluate the impact of the variations on key system suitability parameters, such as resolution and peak tailing. The system suitability criteria should still be met under all tested conditions.

Comparative Summary of Acceptance Criteria

The following table provides a general comparison of typical acceptance criteria for the validation of chiral impurity quantification methods, based on ICH, USP, and Ph. Eur. guidelines. It is important to note that these are general guidelines, and specific acceptance criteria should be justified based on the nature of the drug substance and its intended use.

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution (Rs > 1.5, ideally ≥ 2.0) between enantiomers and from all other impurities and degradation products. Peak purity should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range From LOQ to 120% of the specification limit for the chiral impurity.
Accuracy Mean recovery of 90.0% to 110.0% for the chiral impurity.
Precision (RSD) Repeatability: ≤ 10% at the LOQ; ≤ 5% at the specification limit. Intermediate Precision: Slightly wider limits may be acceptable.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. The LOQ must be at or below the reporting threshold.
Robustness System suitability criteria must be met under all varied conditions.

Visualizing the Validation Workflow

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Chiral Method Development (Column & Mobile Phase Screening) Specificity Specificity / Selectivity (Resolution, Peak Purity) Dev->Specificity Initial Feasibility Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Spike/Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis & Lifecycle Management Robustness->Routine_Use Validation Complete

Caption: A streamlined workflow for the validation of a chiral analytical method.

Conclusion: Ensuring Enantiomeric Purity through Rigorous Validation

The validation of analytical methods for chiral impurity quantification is a scientifically rigorous and legally mandated process. A thorough understanding of the core validation parameters and their underlying principles is essential for any scientist working in pharmaceutical development. By adhering to the guidelines set forth by the ICH, USP, and Ph. Eur., and by implementing robust experimental protocols, we can ensure the development of reliable and trustworthy analytical methods. This, in turn, guarantees the quality, safety, and efficacy of chiral drugs, ultimately protecting public health. The continuous evolution of regulatory guidelines, such as the move towards a lifecycle approach to method validation, underscores the importance of staying current with best practices in this critical field.[13][14][26]

References

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved January 17, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus, 15(8), e43913.
  • Validation of Compendial Methods. (n.d.). In General Chapters. USP. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 17, 2026, from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved January 17, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved January 17, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 17, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2025, October 12). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved January 17, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 17, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 17, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. Retrieved January 17, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology (3rd ed.).
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved January 17, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. Retrieved January 17, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved January 17, 2026, from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules, 26(4), 1109.
  • New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. (2024, January 25). ECA Academy. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). EMA. Retrieved January 17, 2026, from [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021, April 12). YouTube. Retrieved January 17, 2026, from [Link]

  • New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. (2022, August 10). ECA Academy. Retrieved January 17, 2026, from [Link]

  • A Geometric Approach to Robustness Testing in Analytical HPLC. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Online. Retrieved January 17, 2026, from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). Pharmaceutics, 14(10), 2217.
  • Selectivity and specificity in chromatography. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 17, 2026, from [Link]

  • Robustness Tests. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2025, December 18). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. Retrieved January 17, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 17, 2026, from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International. Retrieved January 17, 2026, from [Link]

  • Accuracy and Precision - What's The Difference? (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends far beyond its final experimental use. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive framework for the safe and compliant disposal of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid, a halogenated organic acid.

I. Hazard Assessment and Immediate Safety Precautions

Halogenated organic acids are generally classified as corrosive and potentially toxic materials.[1] Direct contact can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is the first line of defense.

Personal Protective Equipment (PPE): A comprehensive assessment of required PPE should always be conducted before handling this compound. The following table summarizes the minimum recommended PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable. Always check the manufacturer's compatibility data.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes.
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to prevent skin contact.
Respiratory Chemical fume hoodAll handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1] A respirator may be necessary for large spills or in areas with inadequate ventilation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of segregation, containment, and transfer. The following workflow provides a logical sequence for these operations.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Characterize Waste Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Halogenated Organic Acid Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Store in SAA Store in Satellite Accumulation Area (SAA) Label Container->Store in SAA EHS Pickup Arrange for EHS Pickup Store in SAA->EHS Pickup Transport Transport to TSD Facility EHS Pickup->Transport Incineration Incineration Transport->Incineration

Figure 1. A generalized workflow for the disposal of this compound, from point of generation to final destruction.

1. Waste Segregation and Collection:

  • Do Not Mix: This is a critical first step. This compound waste should be collected as a separate waste stream. Do not mix it with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[3][4] Halogenated organic wastes are typically destined for specific incineration processes.[3]

  • Dedicated Container: Collect the waste in a designated, compatible, and properly labeled container.

2. Container Selection and Labeling:

  • Material Compatibility: The waste container must be constructed of a material resistant to corrosive acids. High-density polyethylene (HDPE) is a suitable choice for many organic acids.[5][6][7][8][9]

  • Proper Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • The date of accumulation

    • The name and contact information of the generating researcher or laboratory

3. Neutralization (Conditional Step):

Neutralization of acidic waste can sometimes be performed in the laboratory before disposal, but this should only be done with the explicit approval and guidance of your institution's EHS department. [1] Improper neutralization can generate heat, fumes, or other hazardous reactions.

If permitted, the general procedure involves the slow addition of the acidic waste to a dilute solution of a weak base, such as sodium bicarbonate, with constant stirring in a fume hood.[10][11] The pH should be monitored and adjusted to a neutral range (typically 6-8) before the neutralized solution is disposed of according to institutional guidelines.[10]

4. Storage and Pickup:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • EHS Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

5. Final Disposal Method: Incineration

Due to its halogenated nature, the recommended final disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility.[2][3] This process is regulated by the Environmental Protection Agency (EPA) and must achieve a destruction and removal efficiency (DRE) of at least 99.99% for the principal organic hazardous constituents.[1][12] The incineration process also includes scrubbers to neutralize the hydrogen chloride gas that is formed during the combustion of chlorinated compounds.[1][2]

III. Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit for chemical spills, to contain the liquid.[1] Do not use combustible materials like paper towels or sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (as recommended by your EHS department) and then wash with soap and water.

  • Report: Report the spill to your EHS department immediately.

First Aid:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek immediate medical attention.[2][13]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][13]

IV. Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a multi-faceted process that demands careful planning and execution. By understanding the inherent hazards, adhering to established protocols, and maintaining open communication with your institution's EHS department, you contribute to a safer laboratory environment and uphold the principles of responsible scientific practice. This guide serves as a foundational resource, empowering you to manage this chemical waste stream with confidence and competence.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem. Accessed January 17, 2026.
  • (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid | Chemsrc. Chemsrc. Accessed January 17, 2026.
  • Hazardous Waste Segregation. Bucknell University. Accessed January 17, 2026.
  • Safety Data Sheet. Sigma-Aldrich. Accessed January 17, 2026.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. Accessed January 17, 2026.
  • Chemical Resistance Chart for HDPE (High Density Polyethylene). MENDA. Accessed January 17, 2026.
  • Disposal Standards. Department of Biology, University of York. Accessed January 17, 2026.
  • This compound. BLDpharm. Accessed January 17, 2026.
  • Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. Accessed January 17, 2026.
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. Accessed January 17, 2026.
  • Safety Data Sheet. Sigma-Aldrich. Accessed January 17, 2026.
  • Chemical resistance of high and low density polyethylene. Cipax. Accessed January 17, 2026.
  • 5-Chloro-2-isopropyl-pent-4-enoic acid. Endotherm. Accessed January 17, 2026.
  • Process for the production of (s)-5-chloro-2-isopropylpent-4-enoic acid esters.
  • HDPE Chemical Compatibility & Resistance Chart. Professional Plastics. Accessed January 17, 2026.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Accessed January 17, 2026.
  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. Accessed January 17, 2026.
  • Safety Data Sheet. Sigma-Aldrich. Accessed January 17, 2026.
  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow. Accessed January 17, 2026.
  • HDPE and LDPE Resistance Chart by Chemical. Professional Plastics. Accessed January 17, 2026.

Sources

A Comprehensive Safety and Handling Guide for (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid (CAS No. 324519-66-6) is a specialized chemical intermediate.[1][2][3] Due to the absence of a publicly available Safety Data Sheet (SDS), this guide synthesizes data from structurally related compounds to provide essential safety and logistical information. The inherent reactivity of its functional groups—a carboxylic acid, an unsaturated bond, and an allylic chloride—necessitates a cautious and well-informed approach to its handling. This guide provides the procedural, step-by-step guidance required for its safe utilization in a laboratory setting.

Hazard Assessment: A Synthesis of Structural Dangers

The hazard profile of this compound is inferred from its constituent functional groups. It should be treated as a corrosive, irritant, and potentially lachrymatory and mutagenic compound.

  • Carboxylic Acid Moiety : Carboxylic acids are known corrosives that can cause severe skin burns and eye damage upon contact.[4] While many unsaturated carboxylic acids exhibit low systemic toxicity, they are often potent skin and eye irritants.[5]

  • Allyl Chloride Functionality : The presence of an allyl chloride is of significant concern. Allyl chloride itself is a highly flammable liquid and a severe irritant to the skin, eyes, and respiratory system.[6][7][8][9] It is known to cause deep, aching pain upon skin contact and can be absorbed through the skin, potentially leading to liver and kidney damage with chronic exposure.[7][10] Furthermore, it is considered a possible human carcinogen.[10]

  • Lachrymatory Potential : Chemicals that are strong eye irritants are known as lachrymators.[11] Given the irritant nature of both the carboxylic acid and allyl chloride groups, it is prudent to handle this compound as a potential lachrymator, requiring stringent measures to protect the eyes and respiratory tract.[11][12]

Inferred Hazard Classification:

Hazard ClassDescriptionPotential Effects
Corrosive May cause severe skin burns and eye damage.Redness, pain, blistering, and permanent eye damage.[7]
Irritant May cause irritation to the skin, eyes, and respiratory tract.Coughing, shortness of breath, redness, and itching.[5][7][10]
Flammable May be combustible, particularly at elevated temperatures.Poses a fire risk when exposed to heat or ignition sources.
Potential Lachrymator Strong eye irritant that can cause tearing.Excessive tearing, stinging, and burning sensation in the eyes.[11]
Potential Mutagen/Carcinogen May cause genetic defects or cancer.Long-term health risks with repeated exposure.[7][10]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:

  • Hand Protection : Double-gloving is required. Use a pair of nitrile gloves as the inner layer, with a pair of butyl rubber or other chemically resistant gloves as the outer layer. Gloves should be inspected for any signs of degradation before and during use.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield must be worn in conjunction with goggles.[10]

  • Body Protection : A chemically resistant laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be utilized.[10]

  • Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12]

DOT Script for PPE Workflow

PPE_Workflow PPE Donning and Doffing Procedure cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Chemical-Resistant Gloves Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Goggles and Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory, exclusively within a certified chemical fume hood.[12]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Safe Handling Practices:

  • Before commencing work, ensure all necessary PPE is correctly donned.

  • Conduct a pre-use inspection of all glassware and equipment for any defects.

  • Dispense the chemical carefully, avoiding splashing.

  • Keep containers tightly sealed when not in use.

  • Avoid contact with incompatible materials such as strong oxidizing agents, bases, and reactive metals.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.

  • Keep the container tightly closed and clearly labeled.

  • Segregate from incompatible chemicals, particularly bases and oxidizing agents.[13]

Emergency and Disposal Plan

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within the fume hood, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

DOT Script for Emergency Response

Emergency_Response Emergency Response Flowchart cluster_actions Immediate Actions cluster_procedures First Aid Procedures Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Remove clothing, wash with soap & water for 15 min. Skin->WashSkin FlushEyes Flush with water at eyewash station for 15 min. Eye->FlushEyes FreshAir Move to fresh air, provide respiratory support. Inhalation->FreshAir RinseMouth Rinse mouth, DO NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Flowchart for immediate actions in case of exposure.

Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated organic waste or other incompatible waste streams.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl chloride. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Allyl chloride. [Link]

  • CloudSDS. A Detail Guide on Allyl Chloride Hazard and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Allylchloride. [Link]

  • Brandeis University. Laboratory Safety: Lachrymators. [Link]

  • Chemsrc. (2S,4E)-5-Chloro-2-isopropyl-4-pentenoic acid. [Link]

  • P.J. Gill, G.P. O'Hara, and M.A. Petty. Aliphatic Carboxylic Acids, Unsaturated. ResearchGate. [Link]

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • U.S. Department of Health and Human Services. CHEMM: Personal Protective Equipment (PPE). [Link]

  • Endotherm. 5-Chloro-2-isopropyl-pent-4-enoic acid. [Link]

  • Halyard. Which PPE is required to be worn during chemotherapy compounding? [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Halyard. Guide to the USP <800> Guidelines for PPE use when Administering Chemotherapy Drugs. [Link]

  • Great Ormond Street Hospital for Children. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]

  • Government of Canada. Carboxylic Acids Group - information sheet. [Link]

  • Wikipedia. Tear gas. [Link]

  • PubMed. Oxidation of unsaturated carboxylic acids under hydrothermal conditions. [Link]

  • World Health Organization (WHO). Ensuring the safe handling of chemicals. [Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]

  • PubChem. (S,E)-5-Chloro-2,4-dimethylpent-3-enoic acid. [Link]

  • Capot Chemical. Specifications of (E)-5-chloro-2-isopropylpent-4-enoic acid. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.